molecular formula C6H6Br2N2 B1424924 4-(2,2-Dibromoethenyl)-1-methylpyrazole CAS No. 1093193-15-7

4-(2,2-Dibromoethenyl)-1-methylpyrazole

Número de catálogo: B1424924
Número CAS: 1093193-15-7
Peso molecular: 265.93 g/mol
Clave InChI: SPOQRFIUHCZJPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2,2-Dibromoethenyl)-1-methylpyrazole is a chemical compound offered for research and development purposes. It features a pyrazole ring system substituted with a methyl group and a 2,2-dibromoethenyl moiety. The 1-methylpyrazole structure is a key scaffold in medicinal chemistry . The 2,2-dibromovinyl group is a structural feature found in bioactive molecules and is known to be a key pharmacophore in certain insecticides, such as the synthetic pyrethroid Deltamethrin . As a result, this compound may serve as a valuable synthetic intermediate or building block for researchers in the fields of organic synthesis, agrochemical development, and pharmaceutical sciences. Researchers can utilize this reagent to construct more complex molecules or to investigate structure-activity relationships. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

4-(2,2-dibromoethenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-10-4-5(3-9-10)2-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOQRFIUHCZJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-Z Guide to the Synthesis of 4-(2,2-Dibromoethenyl)-1-methylpyrazole: A Corey-Fuchs Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of vinyl halides, particularly gem-dibromoalkenes, provides a versatile platform for further molecular elaboration in organic synthesis. These motifs are crucial precursors for terminal alkynes, cross-coupling reactions, and the construction of complex molecular architectures. This guide provides an in-depth, scientifically grounded protocol for the synthesis of 4-(2,2-Dibromoethenyl)-1-methylpyrazole from its corresponding aldehyde. The core of this transformation is the venerable Corey-Fuchs reaction, a reliable and high-yielding method for the one-carbon homologation of aldehydes to 1,1-dibromoalkenes.[1] We will explore the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental workflow, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction: Strategic Importance of the Target Molecule

The this compound moiety is a valuable synthetic intermediate. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. The gem-dibromoethenyl group is a synthetic linchpin, readily convertible into a terminal alkyne via the Fritsch–Buttenberg–Wiechell rearrangement.[2][3] This alkyne can then be employed in a myriad of transformations, including Sonogashira couplings, "click" chemistry, and hydrofunctionalization reactions, making the title compound a gateway to a diverse range of more complex pyrazole derivatives for drug discovery and materials science.

Our synthetic strategy hinges on a two-stage process:

  • Preparation of the Aldehyde Precursor: Ensuring a reliable source of 1-methylpyrazole-4-carbaldehyde.

  • Corey-Fuchs Olefination: The conversion of the aldehyde to the target gem-dibromoalkene.

Synthetic Pathway Overview

The overall transformation is outlined below. The key step is the reaction of the aldehyde with a pre-formed phosphorus ylide, generated in situ from triphenylphosphine and carbon tetrabromide.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Corey-Fuchs Reaction Start 1-Methylpyrazole Aldehyde 1-Methylpyrazole-4-carbaldehyde Start->Aldehyde Vilsmeier-Haack Formylation Dibromoalkene This compound Aldehyde->Dibromoalkene Wittig-type Reaction Reagents CBr4 + PPh3 Reagents->Aldehyde

Caption: High-level overview of the synthetic workflow.

The Corey-Fuchs Reaction: A Mechanistic Deep Dive

The Corey-Fuchs reaction is a powerful tool for converting aldehydes into terminal alkynes, with the 1,1-dibromoalkene being a stable, isolable intermediate.[1] The reaction proceeds in two distinct phases: the formation of a phosphorus ylide and the subsequent Wittig-type reaction with the aldehyde.[2][4]

Phase 1: Ylide Generation

Two equivalents of a phosphine, typically triphenylphosphine (PPh₃), react with carbon tetrabromide (CBr₄). One equivalent of PPh₃ acts as a nucleophile, displacing a bromide ion from CBr₄ to form a phosphonium salt. The resulting tribromomethanide anion is a strong base and deprotonates the phosphonium salt to generate the key dibromomethylenephosphorane ylide. The second equivalent of PPh₃ acts as a bromine scavenger.[5]

Phase 2: Wittig-type Olefination

The generated ylide reacts with the aldehyde (1-methylpyrazole-4-carbaldehyde) in a manner analogous to the standard Wittig reaction. The nucleophilic ylide carbon attacks the electrophilic aldehyde carbonyl carbon, leading to a betaine intermediate which then collapses to form an oxaphosphetane. This four-membered ring intermediate fragments to yield the desired 1,1-dibromoalkene and triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward.[6]

G Ylide [Ph3P=CBr2] Dibromomethylene- phosphorane (Ylide) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde R-CHO (1-Methylpyrazole-4-carbaldehyde) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Product R-CH=CBr2 (Target Dibromoalkene) Oxaphosphetane->Product Fragmentation Byproduct Ph3P=O (Triphenylphosphine Oxide) Oxaphosphetane->Byproduct

Caption: Mechanism of the Corey-Fuchs olefination step.

Experimental Protocol

This protocol details the synthesis of the target compound from the commercially available or pre-synthesized 1-methylpyrazole-4-carbaldehyde.[7] The synthesis of the aldehyde itself, often achieved via Vilsmeier-Haack formylation of 1-methylpyrazole, is a standard procedure and referenced accordingly.[8][9]

Safety Precautions:

  • Carbon tetrabromide is toxic and should be handled in a well-ventilated fume hood.

  • Dichloromethane (DCM) is a volatile solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagent and Solvent Summary
Reagent/SolventMolar Mass ( g/mol )EquivalentsAmount
Triphenylphosphine (PPh₃)262.294.0(To be calculated)
Carbon Tetrabromide (CBr₄)331.632.0(To be calculated)
1-Methylpyrazole-4-carbaldehyde110.121.0(Starting Amount)
Dichloromethane (DCM)84.93-(Sufficient Volume)
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add triphenylphosphine (4.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the triphenylphosphine. The volume should be sufficient to create a stirrable solution (e.g., ~10 mL per mmol of aldehyde).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve carbon tetrabromide (2.0 eq.) in a minimal amount of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred triphenylphosphine solution at 0 °C over 15-20 minutes. A yellow-orange precipitate of the ylide complex will form.

  • Ylide Formation: Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Aldehyde Addition: Dissolve 1-methylpyrazole-4-carbaldehyde (1.0 eq.) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition of the aldehyde, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM.

  • Purification: Add hexanes or pentane to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of silica gel or celite, washing thoroughly with hexanes. The filtrate contains the desired product.

  • Final Isolation: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid or oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the pyrazole ring protons, the methyl group protons, and a key singlet for the vinylic proton (-CH=CBr₂).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals will include those for the pyrazole ring carbons, the methyl carbon, and the two carbons of the dibromoethenyl group (the sp² carbon attached to the pyrazole and the CBr₂ carbon).

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the formula C₆H₆Br₂N₂ with the characteristic isotopic pattern for two bromine atoms.

  • IR (Infrared Spectroscopy): Look for characteristic C=C stretching frequencies.

Conclusion

The Corey-Fuchs reaction provides a robust and efficient method for the synthesis of this compound from its aldehyde precursor. The resulting gem-dibromoalkene is a highly versatile intermediate, primed for conversion to a terminal alkyne or for use in various cross-coupling reactions. This guide offers a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to confidently produce this valuable synthetic building block for applications in medicinal chemistry and materials science.

References

Sources

An In-depth Technical Guide to 4-(2,2-Dibromoethenyl)-1-methylpyrazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a "privileged scaffold," consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3][4] Their diverse pharmacological activities, spanning from anti-inflammatory to anticancer and antiviral properties, underscore their significance in drug discovery.[5] This guide focuses on a specific, yet highly versatile derivative: 4-(2,2-Dibromoethenyl)-1-methylpyrazole . This compound merges the stable, biologically active 1-methylpyrazole core with a synthetically powerful dibromoethenyl functional group. The dibromoalkene moiety is a key precursor for the synthesis of terminal alkynes and can participate in various cross-coupling reactions, making it an invaluable building block for the construction of complex molecular architectures.[6][7]

This document serves as a comprehensive technical resource for researchers, providing insights into the chemical properties, a detailed synthetic protocol, and the potential applications of this compound in the pursuit of novel therapeutics.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is characterized by a central 1-methylpyrazole ring substituted at the C4 position with a 2,2-dibromoethenyl group.

Diagram: Chemical Structure of this compound

A 2D representation of this compound.

PropertyPredicted ValueRationale/Source
Molecular Formula C₆H₆Br₂N₂Based on chemical structure
Molecular Weight 269.94 g/mol Calculated from molecular formula
Appearance Colorless to yellow solid or oilInferred from the precursor 1-methyl-1H-pyrazole-4-carbaldehyde which is a low melting solid.[8]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water.Typical for similar organic compounds.
Boiling Point > 200 °C (decomposes)Estimated based on the increased molecular weight and polarity compared to the starting aldehyde.
Melting Point 40-60 °CEstimated based on the properties of the starting material and the introduction of the dibromoethenyl group.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and efficient synthetic route to this compound is the Corey-Fuchs reaction , starting from the commercially available 1-methyl-1H-pyrazole-4-carbaldehyde .[9][10][11] This two-step one-pot reaction first converts the aldehyde to the corresponding dibromoalkene.[12]

Part 1: Synthesis of the Precursor - 1-methyl-1H-pyrazole-4-carbaldehyde

While commercially available, 1-methyl-1H-pyrazole-4-carbaldehyde can be synthesized via the Vilsmeier-Haack reaction from 1-methylpyrazole.[13][14]

Part 2: The Corey-Fuchs Reaction

This reaction involves the in-situ generation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide, which then reacts with the aldehyde to form the desired dibromoalkene.[10][12]

Diagram: Corey-Fuchs Reaction for the Synthesis of this compound

reagents 2 eq. PPh3 + 1 eq. CBr4 ylide Phosphorus Ylide Intermediate reagents->ylide in DCM, 0°C to rt aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde aldehyde->ylide Reaction dibromoalkene This compound ylide->dibromoalkene workup Aqueous Workup dibromoalkene->workup dibromoalkene This compound alkyne 4-Ethynyl-1-methylpyrazole dibromoalkene->alkyne 2 eq. n-BuLi suzuki Suzuki Coupling Product dibromoalkene->suzuki ArB(OH)2, Pd catalyst sonogashira Sonogashira Coupling Product dibromoalkene->sonogashira Terminal alkyne, Pd/Cu catalyst stille Stille Coupling Product dibromoalkene->stille Organostannane, Pd catalyst

Sources

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of 4-(2,2-dibromoethenyl)-1-methylpyrazole, a compound of interest for researchers and professionals in drug development and organic synthesis. Given the compound's specific substitution pattern, a detailed understanding of its spectral features is crucial for its unambiguous identification and characterization. This document outlines the theoretical basis for its expected ¹H and ¹³C NMR spectra, a detailed experimental protocol for data acquisition, and a predictive analysis of the spectral data.

Introduction and Significance

This compound belongs to the class of vinylpyrazoles, which are recognized as valuable building blocks in the synthesis of more complex, biologically active molecules.[1][2] The presence of the dibromoethenyl moiety offers a versatile handle for further chemical transformations, such as cross-coupling reactions, making it a key intermediate in the construction of novel pharmaceutical candidates. A thorough NMR analysis is indispensable for confirming the successful synthesis of this precursor and for ensuring its purity before its use in subsequent synthetic steps.

Theoretical NMR Spectral Analysis

The unique electronic environment of each proton and carbon atom in this compound will give rise to a distinct set of signals in its NMR spectra. The following sections predict the chemical shifts and coupling patterns based on the analysis of structurally similar compounds and established NMR principles.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display four distinct signals corresponding to the protons on the pyrazole ring, the methyl group, and the vinyl group.

  • Pyrazole Protons (H-3 and H-5): The protons at the C-3 and C-5 positions of the pyrazole ring are expected to appear as singlets in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, these protons will be deshielded. Their exact chemical shifts can be influenced by the substituent at the C-4 position.

  • Methyl Protons (N-CH₃): The three protons of the N-methyl group will give rise to a singlet, typically in the upfield region of the spectrum.

  • Vinyl Proton (-CH=CBr₂): The single proton on the dibromoethenyl group is expected to appear as a singlet. The two bromine atoms on the adjacent carbon will significantly deshield this proton, causing its signal to appear at a relatively downfield position compared to a typical vinyl proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule.

  • Pyrazole Carbons (C-3, C-4, and C-5): The chemical shifts of the pyrazole ring carbons will be influenced by the nitrogen atoms and the substituents. The C-4 carbon, bearing the dibromoethenyl group, is expected to be significantly deshielded.

  • Methyl Carbon (N-CH₃): The carbon of the N-methyl group will resonate at a characteristic upfield chemical shift.

  • Dibromoethenyl Carbons (-CH=CBr₂): The two carbons of the dibromoethenyl group will have distinct chemical shifts. The carbon atom bonded to the two bromine atoms (CBr₂) will be highly deshielded due to the strong electron-withdrawing effect of the halogens. The carbon atom bonded to the proton (CH) will also be deshielded, but to a lesser extent.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates based on data from similar structures and should be confirmed by experimental data.[3][4][5]

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3 (pyrazole)7.5 - 7.8s
H-5 (pyrazole)7.3 - 7.6s
N-CH₃3.8 - 4.1s
-CH=CBr₂6.8 - 7.2s

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole)138 - 142
C-4 (pyrazole)110 - 115
C-5 (pyrazole)128 - 132
N-CH₃35 - 40
-CH=CBr₂130 - 135
=CBr₂90 - 95

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of this compound, the following experimental procedure is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[3][4][6]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][4][6]

NMR Instrument Parameters

The following are suggested starting parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.[7]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Spectral Width: 12-15 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

    • Spectral Width: 200-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

Caption: Molecular structure of this compound.

Conclusion

The NMR spectroscopic analysis of this compound provides essential information for its structural confirmation and purity assessment. By combining theoretical predictions with a robust experimental protocol, researchers can confidently characterize this important synthetic intermediate. The predicted ¹H and ¹³C NMR data presented in this guide serve as a valuable reference for the interpretation of experimental spectra.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. [Link]

  • ¹H and ¹³C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. [Link]

  • 5-Vinyl-pyrazole - SpectraBase. [Link]

  • (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • Structures of 1-vinylpyrazole, 3(5) - ResearchGate. [Link]

  • proton NMR spectrum of 1,2-dibromoethane - Doc Brown's Chemistry. [Link]

  • C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane analysis of chemical shifts ... - Doc Brown's Chemistry. [Link]

  • C2H4Br2 CH3CHBr2 1,1-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • ¹³C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. [Link]

  • C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ... - Doc Brown's Chemistry. [Link]

Sources

mass spectrometry of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Authored by: A Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. While empirical data for this specific molecule is not widely published, this document synthesizes established principles of mass spectrometry, including common fragmentation pathways for pyrazole derivatives and halogenated compounds, to predict and interpret its mass spectrum. This guide offers a robust theoretical framework for researchers to approach the analysis of this and structurally related molecules. We will delve into sample preparation, ionization techniques, expected fragmentation patterns, and data interpretation, supported by illustrative diagrams and detailed protocols.

Introduction to this compound and its Mass Spectrometric Profile

This compound is a substituted pyrazole with a molecular formula of C6H6Br2N2. The presence of the pyrazole core, a dibromoethenyl substituent, and a methyl group on the nitrogen atom creates a unique fragmentation pattern that can be elucidated using mass spectrometry. Understanding this pattern is crucial for its unequivocal identification in complex matrices and for quality control in synthetic processes.

The key to interpreting the mass spectrum of this compound lies in recognizing the influence of its distinct structural features:

  • The Pyrazole Ring: A stable aromatic heterocycle, the pyrazole ring, will undergo characteristic fragmentation, primarily involving the loss of neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N2).[1]

  • The Dibromoethenyl Group: The two bromine atoms are the most prominent feature. Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), all bromine-containing fragments will exhibit a characteristic isotopic cluster, simplifying their identification.[2]

  • The N-Methyl Group: The methyl group can be lost as a radical, leading to a significant fragment ion.

This guide will primarily focus on Electron Ionization (EI) mass spectrometry, a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.[3][4] EI is a "hard" ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint.[5][6]

Experimental Methodology

A meticulously designed experimental protocol is fundamental to acquiring high-quality, reproducible mass spectrometric data.

Sample Preparation and Introduction

For a compound like this compound, which is expected to be a solid or a high-boiling liquid, direct infusion or introduction via Gas Chromatography (GC) are the most suitable methods.

Protocol for GC-MS Analysis:

  • Sample Solubilization: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

  • GC Oven Program:

    • Initial Temperature: 50 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

Mass Spectrometer Parameters (Electron Ionization)

The following parameters are recommended for a standard quadrupole mass spectrometer:

ParameterRecommended ValueRationale
Ionization ModeElectron Ionization (EI)Induces reproducible and extensive fragmentation, creating a detailed fingerprint.[5]
Electron Energy70 eVA standard energy that provides consistent and comparable fragmentation patterns across different instruments.[3]
Ion Source Temperature230 °CPrevents condensation of the analyte while minimizing thermal degradation.
Mass Rangem/z 40-400To encompass the molecular ion and all significant fragment ions.
Scan Rate2 scans/secondProvides sufficient data points across the chromatographic peak.

Predicted Mass Spectrum and Fragmentation Pathways

The power of mass spectrometry lies in the interpretation of fragmentation patterns to deduce molecular structure.[7]

The Molecular Ion (M+)

The molecular weight of this compound (C6H6Br2N2) is approximately 281.9 g/mol . Due to the two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks:

  • [M]+• (with two 79Br atoms): The lightest peak.

  • [M+2]+• (with one 79Br and one 81Br atom): The most abundant peak in the cluster.

  • [M+4]+• (with two 81Br atoms): The heaviest peak.

The relative intensities of these peaks will be in an approximate 1:2:1 ratio.

Key Fragmentation Pathways

The fragmentation of the molecular ion is a cascade of reactions that can be predicted based on the stability of the resulting ions and neutral losses.

Diagram of the Proposed Fragmentation Workflow:

Fragmentation_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry Sample_Prep Sample Preparation (Dissolution in Solvent) GC_Injection GC Injection GC_Separation GC Separation GC_Injection->GC_Separation Separate Ionization Electron Ionization (70 eV) GC_Separation->Ionization Elute Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation Fragment Detection Mass Analysis & Detection Fragmentation->Detection Analyze Data_Analysis Data Interpretation (Spectrum Analysis) Detection->Data_Analysis Generate Spectrum

Caption: Experimental workflow from sample preparation to data analysis.

Proposed Fragmentation Pathways for this compound:

The fragmentation is initiated by the ionization of the molecule to form the molecular ion radical cation, [M]+•.

Diagram of Predicted Fragmentation Pathways:

Fragmentation_Pathways M [M]+• (m/z 280, 282, 284) F1 [M-Br]+ (m/z 201, 203) M->F1 - Br• F2 [M-HBr]+• (m/z 200, 202) M->F2 - HBr F6 [M-CH3]+ (m/z 265, 267, 269) M->F6 - CH3• F3 [M-Br2]+• (m/z 122) F1->F3 - Br• F4 [C4H4N2]+• (m/z 80) F2->F4 - C2HBr F5 [C3H3N]+• (m/z 53) F4->F5 - HCN

Caption: Predicted major fragmentation pathways for this compound.

Explanation of Key Fragments:

  • Loss of a Bromine Radical (-Br•): This is a very common fragmentation for bromo-compounds, leading to a cation at [M-Br]+. This fragment will still contain one bromine atom and will therefore appear as a doublet of peaks with a 1:1 intensity ratio.

  • Loss of Hydrogen Bromide (-HBr): The elimination of a neutral HBr molecule can also occur, resulting in an ion at [M-HBr]+•. This fragment will also exhibit a 1:1 isotopic pattern for the remaining bromine atom.

  • Loss of both Bromine Atoms (-Br2): Subsequent loss of the second bromine radical from the [M-Br]+ fragment or the concerted loss of Br2 can lead to a fragment ion corresponding to the pyrazole-ethenyl cation at [M-Br2]+•.

  • Cleavage of the Ethenyl Group: Cleavage of the C-C bond between the pyrazole ring and the ethenyl group can lead to the formation of the 1-methylpyrazole cation.

  • Ring Fragmentation: The pyrazole ring itself can fragment. A characteristic loss for pyrazoles is the expulsion of hydrogen cyanide (HCN), which would result in a fragment 27 mass units lighter than its precursor.[1]

  • Loss of the Methyl Group (-CH3•): Alpha-cleavage of the N-methyl group can occur, leading to a fragment at [M-CH3]+. This fragment will retain both bromine atoms and thus appear as a 1:2:1 triplet.

Tabulated Summary of Expected Fragments
m/z (Isotopologue)Proposed StructureNotes
280, 282, 284[C6H6Br2N2]+• (Molecular Ion)1:2:1 isotopic pattern confirms two bromine atoms.
265, 267, 269[C5H3Br2N2]+Loss of a methyl radical. 1:2:1 isotopic pattern.
201, 203[C6H6BrN2]+Loss of a bromine radical. 1:1 isotopic pattern.
200, 202[C6H5BrN2]+•Loss of HBr. 1:1 isotopic pattern.
122[C6H6N2]+•Loss of two bromine atoms.
81[C4H5N2]+1-methylpyrazolyl cation.
54[C3H4N]+Further fragmentation of the pyrazole ring.

Conclusion and Best Practices

The mass spectrometric analysis of this compound, while seemingly complex, can be systematically approached. By leveraging the predictable fragmentation of the pyrazole core and the distinct isotopic signature of the dibromo-substituent, researchers can confidently identify this molecule and characterize its purity.

Key Takeaways for the Analyst:

  • Isotopic Patterns are Key: The bromine isotopic pattern is the most powerful diagnostic tool in the spectrum.

  • Expect Multiple Bromine Losses: Sequential and concerted losses of bromine and hydrogen bromide are highly probable.

  • Correlate with Known Pyrazole Fragmentation: The fragmentation of the heterocyclic core will follow established pathways.[1][8]

This guide provides a foundational framework for the analysis of this compound. It is recommended that this theoretical approach be supplemented with empirical data acquisition and, where possible, comparison to synthesized standards for definitive structural confirmation.

References

  • BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen.
  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3406, 4-Methylpyrazole.
  • ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.
  • Jariwala, F. B., & Attygalle, A. B. (2012). Electron Ionization Mass Spectrometry of Halogenated Anilines. LAP LAMBERT Academic Publishing.
  • Titi, A., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(11), 5694-5705.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • LCGC International. (2019). Electron Ionization for GC–MS.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13, 003.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 167433, 1H-Pyrazole, 4-bromo-1-methyl-.
  • Juhász, M., et al. (2006). Electron Ionization Mass Spectra of Phosphorus-Containing Heterocycles. I. 1,4,4a,5,6,7,8,8a-octahydro-2H-3,1,2-benzoxazaphosphinine 2-oxides. Rapid Communications in Mass Spectrometry, 20(3), 433-437.
  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Sparkman, O. D. (2007). Electron Ionization Mass Spectrometry.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).

Sources

A Guide to the Prospective Crystal Structure Analysis of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, prospective workflow for the synthesis, characterization, and single-crystal X-ray diffraction analysis of the novel compound 4-(2,2-Dibromoethenyl)-1-methylpyrazole. As the crystal structure of this specific molecule has not been previously reported, this document serves as a detailed methodological roadmap. It provides senior application-level insights into the causal reasoning behind experimental choices, from synthetic strategy and purification to advanced crystallographic techniques. The protocols herein are designed as self-validating systems, incorporating rigorous characterization at each stage to ensure data integrity. This guide is grounded in authoritative principles of organic synthesis, crystal engineering, and X-ray crystallography, providing a robust framework for researchers aiming to elucidate the structure of this and similar halogenated pyrazole derivatives.

Introduction: The Rationale for Structural Elucidation

Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications.[1][2] The introduction of a dibromoethenyl substituent at the 4-position of a 1-methylpyrazole core is hypothesized to significantly influence the molecule's electronic properties, steric profile, and intermolecular interactions. Specifically, the bromine atoms are expected to act as potent halogen bond donors, a type of non-covalent interaction that is increasingly utilized in crystal engineering to control solid-state architecture and modulate physicochemical properties like solubility and bioavailability.[3][4][5]

Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SCXRD) is the definitive method for understanding these structural nuances.[6][7] The resulting crystal structure will provide invaluable data on:

  • Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

  • Conformational Analysis: The preferred orientation of the dibromoethenyl group relative to the pyrazole ring.

  • Supramolecular Assembly: The role of halogen bonding, hydrogen bonding, and other intermolecular forces in the crystal packing.[4][8]

  • Structure-Property Relationships: A foundational model for computational studies and rational drug design.

This guide provides the necessary theoretical and practical framework to achieve these objectives.

Synthesis and Characterization

A robust and verifiable synthesis is the prerequisite for obtaining high-quality single crystals. The proposed synthetic pathway is designed for purity and scalability, with integrated characterization steps to validate the identity and purity of the final compound.

2.1. Proposed Synthetic Pathway

The synthesis of this compound can be approached starting from a suitable pyrazole precursor, such as 1-methyl-1H-pyrazole-4-carbaldehyde. A plausible and efficient method involves a Corey-Fuchs reaction.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Corey-Fuchs Reaction cluster_product Intermediate & Final Product Start1 1-Methylpyrazole-4-carbaldehyde Reaction Dibromo-ylide Formation & Wittig-type Reaction Start1->Reaction DCM, 0°C to rt Start2 Carbon Tetrabromide (CBr4) Start2->Reaction DCM, 0°C to rt Start3 Triphenylphosphine (PPh3) Start3->Reaction DCM, 0°C to rt Intermediate Dibromo-olefin Intermediate Reaction->Intermediate Product This compound Intermediate->Product

2.2. Detailed Experimental Protocol: Synthesis
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition: The flask is charged with triphenylphosphine (2.2 equivalents) and anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath.

  • Ylide Formation: Carbon tetrabromide (1.1 equivalents) is added portion-wise, ensuring the temperature remains below 5 °C. The solution will typically turn from colorless to a dark orange/brown, indicating the formation of the phosphorus ylide.

  • Aldehyde Addition: A solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in DCM is added dropwise to the reaction mixture at 0 °C.[2]

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

2.3. Spectroscopic and Analytical Characterization

Before proceeding to crystallization, the purified product's identity and purity must be rigorously confirmed.[9][10][11]

Analytical Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the methyl group, pyrazole ring protons, and the vinyl proton. Chemical shifts and coupling constants will be unique to the structure.[12]
¹³C NMR Confirm the carbon skeleton.Resonances for all unique carbon atoms, including the pyrazole ring, methyl group, and the dibromoethenyl carbons.[9]
Mass Spectrometry (MS) Determine molecular weight and isotopic pattern.A molecular ion peak [M]+ corresponding to the calculated mass, with a characteristic isotopic pattern for two bromine atoms.[9]
FT-IR Spectroscopy Identify functional groups.Characteristic vibrational bands for C=C, C-H, and C-N bonds of the pyrazole and ethenyl groups.[12]
Elemental Analysis Confirm elemental composition.Experimental percentages of C, H, N, and Br should be within ±0.4% of the calculated theoretical values.
Single Crystal Growth

Growing X-ray quality crystals is often the most challenging step in structure determination.[13][14] The primary goal is to induce slow precipitation from a supersaturated solution to allow for the formation of a well-ordered, single crystalline lattice.

3.1. Causality in Solvent Selection

The choice of solvent is critical. An ideal solvent system is one in which the compound is moderately soluble at high temperatures and sparingly soluble at low temperatures.[15] A preliminary solubility screen with various solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, ethanol, dichloromethane) is essential.

3.2. Recommended Crystallization Techniques

Given that only milligram quantities of the purified compound may be available, several micro-crystallization techniques are recommended.[13][16][17][18]

Technique Description Rationale / Why This Works
Slow Evaporation A nearly saturated solution of the compound is prepared in a volatile solvent, placed in a small vial, and covered loosely (e.g., with perforated parafilm).[13][15]The gradual removal of solvent slowly increases the solute concentration, leading to a state of supersaturation from which crystals can nucleate and grow in a controlled manner.
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[16]The anti-solvent vapor slowly diffuses into the compound's solution, reducing its overall solubility and gently inducing crystallization. This is often the most successful method for small molecules.[13]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible, less dense anti-solvent in a narrow tube.[15]Crystallization occurs slowly at the interface between the two liquids as they diffuse into one another. This method avoids mechanical disturbance and allows for very slow crystal growth.

Crystallization_Workflow cluster_methods Crystallization Methods A Purified Compound B Solubility Screening A->B C Select Optimal Solvent(s) B->C M1 Slow Evaporation C->M1 M2 Vapor Diffusion C->M2 M3 Liquid-Liquid Diffusion C->M3 D Incubate Undisturbed (Days to Weeks) M1->D M2->D M3->D E Harvest Single Crystal D->E

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it can be analyzed by SCXRD.[6]

4.1. Data Collection Protocol
  • Crystal Mounting: A single crystal is carefully selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to minimize thermal motion and radiation damage.

  • Diffractometer Setup: The crystal is mounted on a goniometer head in a single-crystal X-ray diffractometer.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

4.2. Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) are processed to solve and refine the crystal structure. This process transforms raw data into a final, validated atomic model.[19][20][21][22]

Refinement_Logic Data Raw Diffraction Data (Intensities & Angles) Solve Structure Solution (e.g., Direct Methods) Data->Solve InitialModel Initial Atomic Model (Electron Density Map) Solve->InitialModel Refine Least-Squares Refinement InitialModel->Refine Iterative Process Refine->InitialModel FinalModel Refined Structure (Atomic Coordinates, ADPs) Refine->FinalModel Convergence Validate Validation (R-factors, CIF check) FinalModel->Validate

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the heavier atoms (bromine) and subsequently the lighter atoms (carbon, nitrogen) can be located.

  • Structure Refinement: An iterative process of least-squares refinement is used to improve the agreement between the observed diffraction data and the data calculated from the atomic model. This process refines atomic coordinates, and anisotropic displacement parameters (ADPs).

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final model is assessed using crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF). The final structure is checked for errors using validation software before being deposited in a crystallographic database as a Crystallographic Information File (CIF).

4.3. Hypothetical Crystallographic Data Table

Based on similar organic structures, the following is a template for the expected crystallographic data.[23][24][25]

Parameter Hypothetical Value
Chemical Formula C₆H₆Br₂N₂
Formula Weight 281.94 g/mol
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (deg) 90-110 (for monoclinic)
Volume (ų) 1000-1500
Z (molecules/cell) 4 or 8
Density (calc, g/cm³) 1.8-2.0
Radiation (λ, Å) Mo Kα (0.71073)
Temperature (K) 100(2)
Final R indices [I>2σ(I)] R1 ≈ 0.03-0.05
wR2 (all data) wR2 ≈ 0.07-0.10
Analysis of the Final Structure

With a refined structure, the final step is a detailed analysis of its features. Key points of investigation will include:

  • Intramolecular Geometry: Examining the planarity of the pyrazole ring and the conformation of the dibromoethenyl substituent.

  • Intermolecular Interactions: Identifying and quantifying halogen bonds (Br···N, Br···Br), hydrogen bonds, and π-π stacking interactions that dictate the crystal packing. The geometry of halogen bonds is particularly important, as they are highly directional.[4][5][26]

  • Database Comparison: Comparing the observed geometry and packing motifs with related structures in the Cambridge Structural Database (CSD) to identify commonalities or unique features.[4]

Conclusion

This guide provides a comprehensive, expert-driven framework for the complete structural elucidation of this compound. By following the detailed protocols for synthesis, purification, characterization, crystallization, and single-crystal X-ray diffraction, researchers can produce a high-quality, publishable crystal structure. The resulting data will be of significant value to the fields of medicinal chemistry, materials science, and crystal engineering, providing fundamental insights into the structural role of the dibromoethenyl group and the influence of halogen bonding in pyrazole-based systems.

References
  • Carmona, F. J. (n.d.). Crystallization of small molecules.
  • Döbereiner, N. (n.d.). Profex – Open Source XRD and Rietveld Refinement. Retrieved from Profex. [Link]

  • Farook, A. S., et al. (2022). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization, X-Ray Crystal Study and Bioactivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. [Link]

  • Sarkar, T., et al. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

  • Thomas, J., et al. (2020). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

  • Cavallo, G., et al. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Angewandte Chemie International Edition. [Link]

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • Desiraju, G. R., et al. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research. [Link]

  • Papke, B. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Desiraju, G. R., et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules. [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]

  • Lutterotti, L. (n.d.). MAUD - Materials Analysis Using Diffraction. Retrieved from MAUD. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

  • Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • Proto XRD. (n.d.). X-ray Diffraction Software. Retrieved from Proto XRD. [Link]

  • Metrangolo, P., et al. (2018). Halogen Bonding in Crystal Engineering. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Halogen Bonding in Crystal Engineering. Retrieved from RSC Publishing. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from Organic Chemistry at CU Boulder. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from Department of Chemistry. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from Creative Biostructure. [Link]

  • Al-Amoudi, M. S., et al. (2011). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Iraqi National Journal of Chemistry. [Link]

  • Cheung, E. Y. & Harris, K. D. M. (2009). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]

  • Mueller, L. J. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

  • Zakharov, L. N. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]

  • Deng, X. & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. [Link]

  • PubChem. (n.d.). 4-Methylpyrazole. Retrieved from PubChem. [Link]

  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Synthesis of Pyrazoles. YouTube. [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 4-bromo-1-methyl-. Retrieved from PubChem. [Link]

Sources

A Technical Guide to the Biological Activities of Pyrazole Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole ring system has emerged as an exceptionally valuable scaffold.[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, possesses a unique combination of chemical properties that make it a cornerstone in the design of novel therapeutic agents.[1][3] Its structural versatility allows for extensive chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired interactions with a multitude of biological targets.[1]

The significance of the pyrazole moiety is underscored by its presence in numerous FDA-approved drugs that address a wide range of diseases.[3][4] Notable examples include the blockbuster anti-inflammatory drug Celecoxib (Celebrex®), a selective COX-2 inhibitor, and Sildenafil (Viagra®), a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[5] This proven track record solidifies the status of pyrazole as a "privileged scaffold," a molecular framework that is predisposed to bind to diverse protein targets with high affinity, thereby exhibiting a wide array of biological activities.[5][6] This guide provides an in-depth exploration of the key pharmacological activities of pyrazole derivatives, focusing on the underlying mechanisms and the experimental methodologies used to validate them.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

One of the most extensively documented and clinically relevant activities of pyrazole derivatives is their potent anti-inflammatory effect.[7][8] This activity is primarily, though not exclusively, rooted in their ability to modulate the enzymatic pathways responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[9]

Core Mechanism: Selective Cyclooxygenase-2 (COX-2) Inhibition

The primary mechanism of action for many anti-inflammatory pyrazole derivatives, including the archetypal drug Celecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][11]

Causality of Experimental Choice: The scientific rationale for targeting COX-2 stems from the distinct physiological roles of the two main COX isoforms. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[11][12] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[12][13] Therefore, selectively inhibiting COX-2 allows for the reduction of inflammation and pain while minimizing the gastrointestinal side effects, such as ulcers, commonly associated with non-selective NSAIDs (e.g., ibuprofen, naproxen) that inhibit both isoforms.[11][12][14] The diaryl-substituted pyrazole structure of compounds like Celecoxib allows its polar sulfonamide side chain to bind to a specific hydrophilic pocket in the COX-2 active site, a feature absent in COX-1, thus conferring its selectivity.[10][12]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins_H Prostaglandin H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Phys Physiological Prostaglandins Prostaglandins_H:e->Prostaglandins_Phys:w Prostaglandins_Inflam Inflammatory Prostaglandins Prostaglandins_H:e->Prostaglandins_Inflam:w Protection GI Protection Platelet Aggregation Prostaglandins_Phys->Protection Inflammation Inflammation Pain Fever Prostaglandins_Inflam->Inflammation Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives.
Data Spotlight: In Vitro COX-1/COX-2 Inhibition

The efficacy and selectivity of pyrazole derivatives are quantified by determining their half-maximal inhibitory concentration (IC₅₀) against both COX isoforms. A higher selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) indicates a more favorable safety profile.

Compound ClassExample DerivativeIC₅₀ COX-1 (μM)IC₅₀ COX-2 (μM)Selectivity IndexReference
Diaryl-pyrazole3-(trifluoromethyl)-5-arylpyrazole4.50.02225[14]
Pyrazole-Thiazole HybridN/A>1000.03>3333[14]
Thiophene-Pyrazole HybridThienopyrimidine analog>500.05>1000[15]
Reference Drug Celecoxib ~15 ~0.04 ~375 [12]
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a universally accepted in vivo model for evaluating acute inflammation and screening potential anti-inflammatory drugs.[16][17] The subcutaneous injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling).[16][18]

Self-Validating System: The protocol's integrity is maintained by including both a vehicle control group (to establish the maximal inflammatory response) and a positive control group treated with a known anti-inflammatory drug (e.g., Indomethacin, Celecoxib).[17] This allows for the validation of the model's responsiveness and provides a benchmark against which the test compound's efficacy can be judged.

Step-by-Step Methodology:

  • Animal Acclimation: Male Wistar rats or Swiss albino mice are acclimated for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).

  • Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Celecoxib 10 mg/kg), and Test Compound groups (multiple doses).

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.[17]

  • Compound Administration: The test compound, vehicle, or positive control is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, 30-60 minutes before the carrageenan injection.[17][19]

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.[17][19]

  • Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[17]

  • Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Edema_Workflow Start Start: Acclimated Rodents Baseline Measure Baseline Paw Volume (V₀) Start->Baseline Dosing Administer Compound (Vehicle, Positive Control, Test Article) Baseline->Dosing Induction Inject Carrageenan (Sub-plantar) Dosing->Induction Wait 30-60 min Measurement Measure Paw Volume (Vₜ) at 1, 2, 3, 4 hours Induction->Measurement Analysis Calculate Edema: ΔV = Vₜ - V₀ Calculate % Inhibition Measurement->Analysis End End: Efficacy Determined Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, positioning them as promising candidates in the fight against drug-resistant pathogens.[20][21][22] Their efficacy has been reported against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and various fungal species.[23][24]

Postulated Mechanisms of Action

The antimicrobial effects of pyrazoles are multifaceted. One of the key proposed mechanisms involves the inhibition of essential bacterial enzymes. For instance, in silico studies and subsequent biological assays have suggested that some pyrazole derivatives can act as inhibitors of bacterial DNA gyrase.[25] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death, making it a validated target for antibiotics like fluoroquinolones.[25]

Data Spotlight: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26] It is the gold standard for quantifying the in vitro potency of an antimicrobial compound.

Compound ClassTarget MicroorganismMIC (μg/mL)Reference DrugMIC (μg/mL)Reference
Aminoguanidine-pyrazoleS. aureus (MRSA)1 - 32Moxifloxacin2[25]
Aminoguanidine-pyrazoleE. coli1Moxifloxacin2[25]
Pyrazole-1-carbothiohydrazideC. albicans2.9 - 7.8Clotrimazole62.5[20]
Coumarin-pyrazoleSalmonella0.05Ciprofloxacin>0.05[25]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a highly efficient, standardized technique for determining the MIC of a compound against various microbes.[27]

Self-Validating System: The protocol's accuracy is ensured by running parallel tests with a solvent control (to confirm no inhibition from the solvent), a no-inoculum control (to check media sterility), and a positive control with a standard antibiotic (to confirm the susceptibility of the microbial strain).[28]

Step-by-Step Methodology:

  • Media Preparation: Prepare a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[26]

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria) using a spectrophotometer or McFarland standards.[27]

  • Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate (except the sterility control wells).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[26] This can also be read using a plate reader.

MIC_Workflow Start Start: 96-Well Plate Sterile Broth Dilution Perform 2-Fold Serial Dilution of Test Compound Start->Dilution Inoculation Add Standardized Microbial Inoculum Dilution->Inoculation Incubation Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubation Reading Visually Inspect for Growth (Turbidity) Incubation->Reading Analysis Determine MIC: Lowest Concentration with No Growth Reading->Analysis End End: MIC Value Obtained Analysis->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer Activity: Mechanisms of Cytotoxicity and Cell Cycle Regulation

The pyrazole scaffold is a key feature in several anticancer agents, including kinase inhibitors.[4][29] Their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.[2][13]

Key Mechanisms: Apoptosis Induction and Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by interacting with key signaling pathways that regulate cell survival and proliferation.[13]

  • Induction of Apoptosis: Treatment with certain pyrazoles can trigger the intrinsic apoptotic pathway. This is associated with the activation of pro-apoptotic molecules like Caspase-3 (CASP3) and Caspase-9 (CASP9) and the inhibition of anti-apoptotic proteins such as AKT1.[13]

  • Cell Cycle Arrest: Pyrazole compounds can halt cell cycle progression, often at the G2/M phase, by downregulating the expression of key cyclin proteins (e.g., CCNA1, CCNB1).[13]

  • Kinase Inhibition: Some derivatives are designed to inhibit specific tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and HER-2, which are overexpressed in many cancers and drive tumor growth.[29]

Apoptosis_Pathway Pyrazole Anticancer Pyrazole Derivative AKT1 AKT1 (Anti-apoptotic) Pyrazole->AKT1 Inhibits Casp9 Caspase-9 (Pro-apoptotic) Pyrazole->Casp9 Activates CellSurvival Cell Survival & Proliferation AKT1->CellSurvival Promotes Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis Executes

Caption: Pyrazole-mediated induction of apoptosis.
Data Spotlight: In Vitro Cytotoxicity (IC₅₀)

The potency of anticancer compounds is measured by their IC₅₀ value, the concentration required to inhibit the growth of cancer cells by 50%.

Compound ClassCancer Cell LineIC₅₀ (μM)Reference
Pyrazole-Oxindole ConjugateMCF-7 (Breast)0.83[29]
Pyrazole-Oxindole ConjugateA549 (Lung)1.21[29]
Pyrazole-Oxindole ConjugateHeLa (Cervical)1.81[29]
Pyrazole derivativeEGFR Tyrosine Kinase0.26[29]
Pyrazole derivativeHER-2 Tyrosine Kinase0.20[29]
Experimental Protocol: MTT Assay for Cell Viability Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen for the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (prepared by serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Anticonvulsant Activity: Modulating Neuronal Excitability

A growing body of evidence highlights the potential of pyrazole derivatives as novel anticonvulsant agents for the treatment of epilepsy.[30][31][32]

Rationale and Potential Mechanisms

While the exact mechanisms are still under investigation, the anticonvulsant effects of pyrazoles are thought to arise from their ability to modulate neuronal excitability. A primary hypothesis is the modulation of voltage-dependent sodium channels, which would prevent the spread of seizures throughout the brain.[33] This mechanism is shared by several established antiepileptic drugs.[33]

Data Spotlight: Efficacy in Preclinical Seizure Models

The Maximal Electroshock Seizure (MES) test is a primary screening model that identifies compounds effective against generalized tonic-clonic seizures.[34] Efficacy is reported as the ED₅₀, the dose required to protect 50% of animals from the seizure endpoint.

Compound ClassAdministration RouteED₅₀ (mg/kg)Reference DrugED₅₀ (mg/kg)Reference
Pyrazolone derivative (11b)i.p.<20Phenytoin>30[35]
4-aminobenzamide (Ameltolide)Oral1.4Phenytoin~9.5[33]
Substituted Pyrazole (7h)N/AN/AValproic AcidN/A[30]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a robust and highly reproducible model for assessing a compound's ability to prevent seizure spread.[34][36]

Self-Validating System: The protocol is validated by the consistent seizure response in the vehicle-treated control group and the predictable protective effect observed in the positive control group (treated with a standard antiepileptic drug like Phenytoin).[37]

Step-by-Step Methodology:

  • Animal Preparation: Use mice or rats, grouped as described in previous protocols. Administer the test compound, vehicle, or positive control at a specific time before the test, corresponding to its time of peak effect.

  • Anesthesia and Electrodes: Apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal to minimize discomfort. Place corneal electrodes on the eyes.[34]

  • Stimulation: Deliver a high-frequency electrical stimulus through the corneal electrodes (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[33][34]

  • Observation: Immediately observe the animal's behavior. An unprotected animal will exhibit a characteristic seizure pattern, culminating in a tonic hindlimb extension (a rigid, extended posture of the hindlimbs).[34]

  • Endpoint Determination: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered "protected" if it does not exhibit this response.[33][34]

  • Data Analysis: Calculate the percentage of animals protected at each dose. The ED₅₀ value and its 95% confidence intervals are then determined using probit analysis.

MES_Workflow Start Start: Grouped Rodents Dosing Administer Compound (Vehicle, Positive Control, Test Article) Start->Dosing Stimulation Apply Corneal Electrodes Deliver Electrical Stimulus Dosing->Stimulation Wait for Time of Peak Effect Observation Observe Seizure Response Stimulation->Observation Endpoint Endpoint: Presence or Absence of Tonic Hindlimb Extension Observation->Endpoint Analysis Calculate % Protection Determine ED₅₀ Endpoint->Analysis End End: Anticonvulsant Efficacy Determined Analysis->End

Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.

Conclusion and Future Directions

The pyrazole scaffold represents a remarkably versatile and pharmacologically significant core in modern medicinal chemistry. Its derivatives have demonstrated a wide and potent range of biological activities, including well-defined anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. The success of pyrazole-based drugs like Celecoxib validates the therapeutic potential of this heterocyclic system.

Future research will undoubtedly continue to explore the vast chemical space surrounding the pyrazole nucleus. Key directions include the development of novel derivatives with improved selectivity and potency, the design of hybrid molecules that combine the pyrazole scaffold with other pharmacophores to achieve dual-acting agents, and the further elucidation of their mechanisms of action to combat challenges like drug resistance and cancer heterogeneity. The continued investigation of pyrazole derivatives holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
  • Celecoxib - Wikipedia. (n.d.).
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. (n.d.).
  • "Review on Biological Activities of Pyrazole Derivatives" | Journal of Chemical Health Risks. (n.d.).
  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. (n.d.).
  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.).
  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (n.d.).
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.).
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.).
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PubMed - NIH. (n.d.).
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.).
  • What is the mechanism of Celecoxib? - Patsnap Synapse. (n.d.).
  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed. (n.d.).
  • Carrageenan-Induced Paw Edema Model - Creative Bioarray. (n.d.).
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (n.d.).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.).
  • The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide - Benchchem. (n.d.).
  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.).
  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed. (n.d.).
  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (n.d.).
  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories. (n.d.).
  • Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis Online. (n.d.).
  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. (n.d.).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (n.d.).
  • Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. (n.d.).
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - ResearchGate. (n.d.).
  • Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (n.d.).
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives - Taylor & Francis. (n.d.).
  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - ResearchGate. (n.d.).
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (n.d.).
  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed. (n.d.).
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.).
  • Maximal Electroshock Seizure Model | Melior Discovery. (n.d.).

Sources

Core Principles: Understanding the Dibromoethenyl Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of Dibromoethenyl Compounds

This guide provides an in-depth exploration of the stability and reactivity of dibromoethenyl compounds, essential building blocks in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles governing the behavior of these versatile molecules. We will delve into the causal factors behind experimental choices, ensuring a thorough understanding of how to effectively utilize dibromoethenyl compounds in the laboratory.

Dibromoethenyl compounds, characterized by a carbon-carbon double bond substituted with two bromine atoms, are broadly classified into two categories: geminal (1,1-dibromoethenes) and vicinal (1,2-dibromoethenes). This structural distinction is paramount as it dictates their stability, stereochemistry, and subsequent reactivity pathways.

  • 1,1-Dibromoethenes (Geminal): These compounds feature both bromine atoms attached to the same carbon atom. They are pivotal precursors for the synthesis of terminal alkynes and are highly valued in cross-coupling reactions for the stepwise introduction of different substituents.

  • 1,2-Dibromoethenes (Vicinal): With bromine atoms on adjacent carbons, these compounds exist as geometric isomers (E and Z). The stereochemistry of the starting material is often crucial for determining the stereochemical outcome of a reaction, making them powerful tools for stereoselective synthesis.

The Stability Profile of Dibromoethenyl Compounds

The utility of any chemical reagent is intrinsically linked to its stability. Understanding the factors that can lead to the degradation or isomerization of dibromoethenyl compounds is critical for successful reaction planning and execution.

Isomerism and Configurational Stability

For 1,2-dibromoethenes, the Z/E isomerism is a central consideration.[1][2] The interconversion of these isomers, while often challenging for tetrasubstituted alkenes, can be influenced by external stimuli.[2]

  • Thermodynamic Stability: Generally, the E-isomer (trans) is thermodynamically more stable than the Z-isomer (cis) due to reduced steric strain between the bulky bromine atoms and other substituents.

  • Photochemical Isomerization: Exposure to light, particularly UV or visible light in the presence of a photosensitizer, can promote Z/E isomerization.[2][3] This process typically proceeds via a triplet energy transfer mechanism, allowing access to the less stable isomer.[3] For instance, photocatalysis has been successfully employed for the stereodivergent synthesis of axially chiral alkenes, highlighting a sophisticated application of controlled isomerization.[2]

  • Catalytic Isomerization: Certain transition metal catalysts, such as those based on rhodium, can facilitate isomerization to the thermodynamically more favorable trans-olefin.[4]

Degradation Pathways

Dibromoethenyl compounds can be susceptible to degradation under various conditions.

  • Elimination Reactions: Vicinal dibromides are particularly prone to elimination reactions, especially in the presence of a base, to form bromoalkenes and subsequently alkynes.[5][6][7] This reactivity is often exploited synthetically but can be an undesired degradation pathway if not controlled. The choice of base and reaction conditions can dictate whether a single or double elimination occurs.[6]

  • Reductive Dehalogenation: Under certain reductive conditions, such as visible-light photoredox catalysis, vicinal dibromides can be dehalogenated to form alkenes.[8] This process often proceeds through radical intermediates, and the E/Z selectivity of the resulting alkene is governed by the thermodynamic stability of the products.[8]

  • Environmental Fate: Some brominated compounds, like 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), are used as flame retardants and their environmental stability and degradation are subjects of study.[9][10] While not strictly dibromoethenes, the study of related vicinal dibromides shows they can undergo microbial transformations in the environment.[9][10]

The Reactive Landscape: A Synthetic Chemist's Toolkit

The true power of dibromoethenyl compounds lies in their diverse reactivity, enabling the construction of complex molecular architectures. Their utility is most prominently displayed in metal-catalyzed cross-coupling and elimination reactions.

Palladium-Catalyzed Cross-Coupling Reactions

1,1-Dibromoethenes are exceptional substrates for palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms can be exploited for the sequential and highly selective introduction of two different groups.[11][12][13][14]

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide. For 1,1-dibromoethenes, this provides a powerful route to synthesize conjugated enediynes, which are important structural motifs in biologically active compounds.[11] The reaction can be controlled to produce either the enediyne or, under different catalytic systems, an unsymmetrical 1,3-diyne.[11][12][13]

  • Suzuki-Miyaura Coupling: This involves the reaction with an organoboronic acid or ester. It is a robust method for forming carbon-carbon bonds with high functional group tolerance.[15]

  • Stille Coupling: This method utilizes organostannanes as coupling partners. It is particularly useful for creating complex molecules and has been applied in the synthesis of thiophene-based oligomers for materials science.[16]

The choice of palladium catalyst and ligand is critical for achieving high selectivity and yield. For example, diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (DPPE) have shown superiority in certain cross-coupling reactions of 1,1-dibromoethylenes.[11][12]

ReactionCoupling PartnerKey AdvantagesPotential Limitations
Sonogashira Terminal AlkynesMild conditions, direct C(sp²)-C(sp) bond formation.[15]Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling).[15]
Suzuki-Miyaura Organoboronic Acids/EstersMild conditions, high functional group tolerance, commercially available reagents.[15]Boronic acids can be unstable; requires a base which can affect sensitive substrates.
Stille OrganostannanesTolerant of a wide range of functional groups.Toxicity and stoichiometric waste of tin byproducts.
Heck AlkenesAtom-economical for C-C bond formation.Often requires higher temperatures; regioselectivity can be an issue.
Elimination Reactions of Vicinal Dibromides

1,2-Dibromoethenes and their saturated precursors, vicinal dibromoalkanes, are primary substrates for elimination reactions to generate unsaturation.

  • Double Dehydrobromination to Alkynes: The treatment of vicinal dibromides with a strong base, such as sodium amide (NaNH₂), leads to two consecutive E2 elimination reactions to furnish an alkyne.[5] This is a classical and reliable method for alkyne synthesis. After the first elimination, a vinylic bromide is formed; the greater acidity of the vinylic proton facilitates the second elimination to form the alkyne.[7]

  • Regioselective HBr Elimination: The regioselectivity of elimination can be controlled. For instance, adjacent oxygen functional groups can direct DBU-promoted elimination to give specific bromoalkene isomers.[6]

Synthesis of Dibromoethenyl Compounds

These compounds are themselves synthesized from readily available starting materials.

  • From Aldehydes: Aldehydes can be converted to geminal dibromides using reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadienone and triphenylphosphine.[17]

  • From Alkynes: The addition of bromine to alkynes is a common method. Stereoselective methods have been developed to favor either the Z or E 1,2-dibromoalkene product by choosing appropriate catalysts and brominating agents, such as N-bromosuccinimide (NBS).[18]

Experimental Protocols and Methodologies

To bridge theory and practice, this section provides a representative experimental protocol. The causality behind each step is explained to provide a self-validating framework.

Protocol: Selective Sonogashira Coupling of a 1,1-Dibromoalkene

This protocol describes the synthesis of an aryl-substituted conjugated enediyne, a reaction of significant synthetic value.[11][13]

Objective: To selectively couple one bromine atom of a 1,1-dibromoalkene with a terminal alkyne.

Reagents & Equipment:

  • 1,1-Dibromoalkene (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • 1,2-Bis(diphenylphosphino)ethane (DPPE) (0.04 equiv)

  • Copper(I) iodide (CuI) (0.03 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line, syringe

Procedure:

  • Inert Atmosphere Preparation: The Schlenk flask is flame-dried under vacuum and backfilled with an inert gas (N₂ or Ar). Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. The copper co-catalyst and organometallic intermediates can also be degraded by oxygen and moisture.

  • Catalyst Pre-formation (Optional but Recommended): To the flask, add Pd(OAc)₂ and DPPE in anhydrous THF. Stir for 15-20 minutes. Causality: This step allows for the formation of the active Pd-phosphine complex, ensuring a more controlled and efficient initiation of the catalytic cycle.

  • Addition of Reagents: To the catalyst mixture, add CuI, the 1,1-dibromoalkene, and triethylamine. Causality: CuI acts as a co-catalyst, forming a copper acetylide intermediate that facilitates transmetalation to the palladium center. Triethylamine is the base, required to neutralize the HBr generated during the reaction and to deprotonate the terminal alkyne.

  • Substrate Addition: Slowly add the terminal alkyne via syringe over 5-10 minutes. Causality: Slow addition helps to control the reaction rate and minimize side reactions, such as the homocoupling of the alkyne (Glaser coupling).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC or GC-MS until the starting dibromoalkene is consumed. Causality: Heating increases the reaction rate. Monitoring ensures the reaction is stopped at the optimal point to maximize the yield of the mono-coupled product and prevent the second coupling.

  • Workup and Purification: Cool the reaction, filter through a pad of celite to remove palladium black, and concentrate under reduced pressure. The residue is then purified by column chromatography. Causality: Filtration removes insoluble catalyst residues. Chromatography separates the desired product from unreacted starting materials, byproducts, and any di-coupled product.

Visualizing the Chemistry

Diagrams provide a clear visual summary of complex relationships and processes.

Diagram 1: Catalytic Cycle of Sonogashira Coupling

This diagram illustrates the key steps in the palladium-catalyzed coupling of a dibromoethene.

Sonogashira_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-C=C(Br)-Pd(II)L₂-Br (Alkynylpalladium(II) Complex) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_diyne R-C=C(Br)-Pd(II)L₂-C≡C-R' (Diorganopalladium(II)) Transmetal->PdII_diyne Cu_acetylide R'-C≡C-Cu (Copper Acetylide) Cu_acetylide->Transmetal RedElim Reductive Elimination PdII_diyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C=C(Br)-C≡C-R' (Product) RedElim->Product Substrate R-C=CBr₂ (Dibromoethene) Substrate->OxAdd Alkyne R'-C≡CH Alkyne->Cu_acetylide + CuI, Base Base Base (e.g., TEA)

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Diagram 2: Synthetic Utility Workflow

This workflow shows how dibromoethenes serve as central hubs for accessing diverse chemical structures.

Synthetic_Utility Geminal 1,1-Dibromoethene Subst_Alkene1 Mono-substituted Bromoalkene Geminal->Subst_Alkene1 Sonogashira / Suzuki (1 equiv) Alkyne Alkyne Geminal->Alkyne Corey-Fuchs Reaction Vicinal 1,2-Dibromoethene (Z or E) Vicinal->Alkyne Double Elimination (e.g., NaNH₂) Alkene Alkene (Stereoretentive) Vicinal->Alkene Reductive Debromination (e.g., Zn, H⁺) Subst_Alkene2 Substituted Alkene Vicinal->Subst_Alkene2 Cross-Coupling (e.g., Suzuki) Enediyne Conjugated Enediyne Disubst_Alkene Di-substituted Alkene Subst_Alkene1->Disubst_Alkene Sonogashira / Suzuki (2nd, different partner)

Caption: Synthetic pathways originating from dibromoethenyl compounds.

Conclusion

Dibromoethenyl compounds are far more than simple halogenated hydrocarbons; they are sophisticated synthetic intermediates whose stability and reactivity can be finely tuned. A deep understanding of their isomeric forms, potential degradation pathways, and, most importantly, their versatile reactivity in cross-coupling and elimination reactions, empowers chemists to design more efficient and elegant synthetic routes. By appreciating the causality behind reaction conditions and catalyst selection, researchers can fully harness the synthetic potential of these remarkable building blocks.

References

A comprehensive list of sources cited in this guide.

  • Ye, S., Wu, T., Zheng, R., & Zhang, Y. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic & Biomolecular Chemistry. Available at: [Link][11][12][13][14]

  • Berezin, A. A., et al. (2022). Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. Molecules. Available at: [Link]

  • Kabalka, G. W., et al. (2005).
  • Serguchev, Y. A., et al. (2001). Synthesis of Bromoalkenes and Alkylidene Dibromides by Reactions of Carbonyl Compounds with 2,4,4,6-Tetrabromo-2,5-cyclohexadienone in the Presence of Triphenylphosphine. Russian Journal of Organic Chemistry. Available at: [Link]

  • Maran, F., et al. (1995). Dehalogenation of vicinal dibromides by electrogenerated polysulfide ions in dimethylacetamide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 1,2-dibromoalkanes (dibromination). Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (n.d.). Formation of alkynes through double elimination of vicinal dibromides. Master Organic Chemistry. Available at: [Link][5]

  • Guidetti, G., & Al-Zoubi, R. M. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Current Organic Synthesis. Available at: [Link][16]

  • The Organic Chemistry Tutor. (2015). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. YouTube. Available at: [Link]

  • Li, C., et al. (2017). Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. Organic Chemistry Frontiers. Available at: [Link][18]

  • Saito, T., et al. (2015). DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications to the Synthesis of Biologically Active Natural Products. The Journal of Organic Chemistry. Available at: [Link][6]

  • Neumann, C. N., & König, B. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry. Available at: [Link][8]

  • Chemistry Stack Exchange. (2018). Elimination reactions of vicinal dibromide. Chemistry Stack Exchange. Available at: [Link][7]

  • Tang, B. Z., et al. (2022). Configuration-controllable synthesis of Z/E isomers based on o-carborane-functionalized tetraphenylethene. New Journal of Chemistry. Available at: [Link][1]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Lu, X., et al. (2024). Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. Nature Communications. Available at: [Link][2]

  • Phukan, P., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2014). How can a Z-olefin be isomerized to an E-olefin?. ResearchGate. Available at: [Link][4]

  • Diamond, M. L., et al. (2021). The atmospheric fate of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH): Spatial patterns, seasonal variability, and deposition to Canadian coastal regions. Environmental Science: Atmospheres. Available at: [Link][9]

  • Marteinson, T. F., et al. (2021). A review of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in the environment and assessment of its persistence, bioaccumulation and toxicity. Environmental Pollution. Available at: [Link][10]

Sources

An In-Depth Technical Guide to 4-(2,2-Dibromoethenyl)-1-methylpyrazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] This guide provides a comprehensive technical overview of a novel pyrazole derivative, 4-(2,2-Dibromoethenyl)-1-methylpyrazole. As a compound not readily found in commercial catalogs, this document outlines a robust synthetic pathway, details its predicted physicochemical and spectroscopic properties, and explores its potential as a versatile building block for drug discovery and development. The inclusion of the gem-dibromoalkene functionality offers a rich platform for subsequent chemical transformations, positioning this molecule as a valuable intermediate for creating diverse chemical libraries. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage advanced heterocyclic chemistry.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives have consistently emerged as a focal point in pharmaceutical research, owing to their wide spectrum of biological activities.[3][4] The five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities. This has led to the development of numerous successful drugs, including anti-inflammatory agents like celecoxib, anticancer drugs such as ruxolitinib, and antivirals.[1][2]

The subject of this guide, this compound, is a functionalized pyrazole designed for synthetic utility. While a specific CAS number for this compound is not publicly cataloged, its structure suggests significant potential. The 1-methylpyrazole core provides a stable, N-protected scaffold. The key feature is the 4-(2,2-dibromoethenyl) group, a versatile chemical handle. This functional group is a direct precursor to terminal alkynes via the Corey-Fuchs reaction, which are invaluable for applications in "click chemistry," bioconjugation, and as partners in various cross-coupling reactions.[5][6] This guide will detail a proposed synthesis and explore the downstream applications that make this molecule a compelling target for synthesis.

Proposed Synthesis of this compound

The synthesis of this compound is envisioned as a two-step process starting from commercially available 1-methylpyrazole. The strategy involves the introduction of a formyl group at the 4-position, followed by a dibromo-olefination reaction.

Synthetic_Workflow Start 1-Methylpyrazole Intermediate 4-Formyl-1-methylpyrazole Start->Intermediate Vilsmeier-Haack Formylation (POCl₃, DMF) Product This compound Intermediate->Product Corey-Fuchs Reaction (CBr₄, PPh₃)

Caption: Proposed two-step synthesis of this compound.

Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add 1-methylpyrazole (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 60-70 °C for 4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-formyl-1-methylpyrazole.

Causality: The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution. The Vilsmeier reagent acts as a mild electrophile, and the reaction proceeds selectively at the C4 position, which is electronically activated and sterically accessible.

Step 2: Corey-Fuchs Dibromo-olefination

The Corey-Fuchs reaction is a reliable method for converting aldehydes into 1,1-dibromoalkenes.[5][9] It involves the reaction of an aldehyde with a phosphorus ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[10]

Experimental Protocol:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (PPh₃, 3.0 eq) and anhydrous dichloromethane (DCM).

  • Ylide Formation: Cool the solution to 0 °C in an ice bath. Add carbon tetrabromide (CBr₄, 1.5 eq) portion-wise. The solution will typically turn yellow. Stir at 0 °C for 30 minutes.[9]

  • Aldehyde Addition: Add a solution of 4-formyl-1-methylpyrazole (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis shows complete consumption of the aldehyde.[9]

  • Work-up and Purification: Concentrate the reaction mixture in vacuo. Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a plug of silica gel, washing with additional hexanes. Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

Causality: The reaction proceeds via a Wittig-type mechanism. The dibromomethylenetriphenylphosphorane ylide, formed from PPh₃ and CBr₄, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting betaine intermediate collapses to form the thermodynamically stable triphenylphosphine oxide and the desired 1,1-dibromoalkene.[5][11]

Physicochemical and Spectroscopic Characterization

The following table summarizes the predicted physicochemical properties for this compound.

PropertyPredicted Value
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 269.94 g/mol
Appearance Expected to be a solid or high-boiling liquid
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)
Boiling Point > 200 °C (estimated)

Spectroscopic Analysis:

  • ¹H NMR: The proton spectrum is expected to show a singlet for the methyl group (CH₃) around 3.8-4.0 ppm. The pyrazole ring protons at the 3 and 5 positions will appear as singlets, likely in the range of 7.5-8.5 ppm. The vinyl proton (=CHBr₂) will also be a singlet, typically found around 7.0-7.5 ppm.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the pyrazole ring carbons, the vinyl carbons, and the carbon bearing the two bromine atoms. The CBr₂ carbon is expected to be in the range of 80-90 ppm.

  • IR Spectroscopy: Key vibrational bands are expected for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the pyrazole ring (around 1500-1600 cm⁻¹), and a strong C-Br stretching band below 800 cm⁻¹.[12]

Applications in Drug Discovery and Chemical Biology

The synthetic utility of this compound makes it a valuable intermediate in drug discovery programs. Pyrazole derivatives are known to exhibit a wide range of biological activities.[13][14]

Applications Start This compound Alkynylation Terminal Alkyne Formation (Corey-Fuchs, 2nd step) Start->Alkynylation n-BuLi Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Alkynylation->Coupling Click Click Chemistry (CuAAC) Alkynylation->Click Bioactives Synthesis of Bioactive Molecules Coupling->Bioactives Click->Bioactives

Caption: Synthetic utility of this compound as a building block.

  • Precursor to Terminal Alkynes: Treatment of the dibromoalkene with a strong base like n-butyllithium completes the Corey-Fuchs reaction, yielding 4-ethynyl-1-methylpyrazole.[6][15] This terminal alkyne is a key building block for:

    • Click Chemistry: The alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to link the pyrazole scaffold to other molecules, such as peptides, sugars, or other drug fragments.

    • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides to construct more complex molecular architectures.

  • Intermediate for Cross-Coupling: The vinyl bromide moieties can potentially participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

  • Scaffold for Bioactive Molecules: The pyrazole core itself is a pharmacophore. By using the dibromoethenyl group as a synthetic handle, novel libraries of pyrazole-containing compounds can be generated and screened for a variety of therapeutic targets, including kinases, proteases, and GPCRs. The diverse biological activities of pyrazoles include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][13]

Safety and Handling

The synthesis and handling of this compound and its precursors require strict adherence to safety protocols.

  • Reagent Hazards:

    • Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

    • Carbon tetrabromide (CBr₄): Toxic and harmful if swallowed or inhaled. It is also a lachrymator.

    • Triphenylphosphine (PPh₃): Irritant.

    • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.

  • Product Hazards: Brominated organic compounds should be handled with care as they can be irritants and are often toxic.[16][17] All work should be conducted in a well-ventilated fume hood.[18][19]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[20]

  • Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

This compound represents a synthetically valuable, though not widely available, chemical entity. This guide has provided a viable and detailed synthetic route via Vilsmeier-Haack formylation and Corey-Fuchs dibromo-olefination. The true value of this compound lies in its potential as a versatile intermediate. The gem-dibromoalkene functionality serves as a gateway to terminal alkynes and other functional groups, enabling the rapid diversification of the privileged pyrazole scaffold. For medicinal chemists and drug discovery professionals, this molecule offers a powerful tool for the construction of novel compound libraries aimed at a wide array of biological targets.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. [URL: https://www.inno-pharmchem.com/news/the-role-of-pyrazole-derivatives-in-modern-drug-discovery-1379976.html]
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. 2022. [URL: https://www.mdpi.com/1420-3049/27/15/4742]
  • TutorChase. What are the reactants in a Corey-Fuchs reaction? [URL: https://www.tutorchase.com/answers/chemistry/what-are-the-reactants-in-a-corey-fuchs-reaction]
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03160j]
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10650075/]
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. 2026. [URL: https://www.researchgate.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [URL: https://www.mdpi.com/1420-3049/27/24/8708]
  • Standard Operating Procedure: Bromine Safety. [URL: https://www.jmu.edu/chemsafety/documents/sop-bromine.pdf]
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [URL: https://www.chemmethod.com/article_146903.html]
  • An In-Depth Technical Guide to the Synthesis of 1,1-Dibromoethylenes from Aldehydes via the Corey-Fuchs Reaction. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-synthesis-of-1-1-dibromoethylenes-from-aldehydes-via-the-corey-fuchs-reaction/]
  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=13_1_33]
  • Corey–Fuchs reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Corey%E2%80%93Fuchs_reaction]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020. [URL: https://globalresearchonline.net/journalcontents/v64-2/20.pdf]
  • Bromination safety. YouTube. 2024. [URL: https://www.youtube.
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [URL: https://www.researchgate.net/publication/356538053_Synthesis_and_spectroscopic_study_of_two_new_pyrazole_derivatives_with_detailed_computational_evaluation_of_their_reactivity_and_pharmaceutical_potential]
  • Corey-Fuchs Reaction. Tokyo Chemical Industry UK Ltd. [URL: https://www.tcichemicals.com/GB/en/support-download/chemistry-clip/corey-fuchs-reaction-20180831]
  • Corey–Fuchs Alkyne Synthesis. Thieme. 2020. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0036-1590013.pdf]
  • Structure and spectral data of pyrazole derivatives. ResearchGate. [URL: https://www.researchgate.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. 2022. [URL: https://visnav.
  • Safety Data Sheet: Bromine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-2P0N-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODk0NTV8YXBwbGljYXRpb24vcGRmfGg5OS9oNGYvMTY5OTk4NDkxMjg0NzguanBnfGNhZjFkNDY0YjE3Y2M2YzQ0OWY1YjYyZjA2NzE0YmE0YmY0N2U4YjQ4NDM2YjU2Y2M4NWE4YjM3MjI3OTg3ZTU]
  • Corey-Fuchs Reaction. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/corey-fuchs-reaction.htm]
  • Safety Data Sheet: Bromine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-2P0N-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODk0NTV8YXBwbGljYXRpb24vcGRmfGg5OS9oNGYvMTY5OTk4NDkxMjg0NzguanBnfGNhZjFkNDY0YjE3Y2M2YzQ0OWY1YjYyZjA2NzE0YmE0YmY0N2U4YjQ4NDM2YjU2Y2M4NWE4YjM3MjI3OTg3ZTU]
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. 2025. [URL: https://www.dollycorporation.
  • Synthesis of Chromone-Related Pyrazole Compounds. Molecules. 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479367/]
  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/nj/c2nj40539j]
  • Corey-Fuchs Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/corey-fuchs-reaction.shtm]
  • Synthesis of heterocyclic compounds from 4-formylpyrazoles. ResearchGate. 2025. [URL: https://www.researchgate.
  • Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. ResearchGate. [URL: https://www.researchgate.
  • Corey-Fuchs Homologation. NROChemistry. [URL: https://www.nro-chem.

Sources

Methodological & Application

Application Notes and Protocols: Harnessing 4-(2,2-Dibromoethenyl)-1-methylpyrazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2,2-dibromoethenyl)-1-methylpyrazole scaffold represents a highly versatile and powerful building block for diversity-oriented synthesis in medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore present in numerous therapeutic agents, while the gem-dibromoalkene moiety serves as a synthetic linchpin, enabling sequential and chemoselective carbon-carbon and carbon-heteroatom bond formations. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for leveraging this substrate in a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. The focus is on exploiting the differential reactivity of the two bromine atoms to achieve controlled, stepwise functionalization, thereby unlocking access to a vast chemical space of novel molecular architectures.

Section 1: Preparation of the Key Building Block

The target compound, this compound, is not commercially available and must be prepared synthetically. A reliable two-step sequence involves the Vilsmeier-Haack formylation of 1-methylpyrazole followed by a Corey-Fuchs reaction.[1][2][3]

Protocol 1.1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich heterocycles like pyrazole.[3][4]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

  • Substrate Addition: After stirring for 30 minutes at 0 °C, add 1-methylpyrazole (1.0 eq) dropwise.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution to pH 8-9 with 30% aqueous NaOH.

  • Extraction & Purification: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the product as a solid.[5]

Protocol 1.2: Synthesis of this compound

The Corey-Fuchs reaction converts the aldehyde to the target gem-dibromoalkene.[6][7][8]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add triphenylphosphine (PPh₃, 4.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Ylide Formation: Add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise. The solution will turn from colorless to a yellow/orange phosphonium ylide suspension. Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: Add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup & Purification: Quench the reaction with water. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Mg₂SO₄, and concentrate. Purify by flash column chromatography (Hexane:Ethyl Acetate gradient) to remove triphenylphosphine oxide and obtain the pure this compound.

G cluster_0 Synthesis of Starting Material 1-Methylpyrazole 1-Methylpyrazole 1-Methyl-1H-pyrazole-4-carbaldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde 1-Methylpyrazole->1-Methyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack Formylation Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->1-Methyl-1H-pyrazole-4-carbaldehyde Target Substrate This compound 1-Methyl-1H-pyrazole-4-carbaldehyde->Target Substrate Corey-Fuchs Reaction Corey-Fuchs Reagents (CBr4/PPh3) Corey-Fuchs Reagents (CBr4/PPh3) Corey-Fuchs Reagents (CBr4/PPh3)->Target Substrate

Caption: Workflow for the synthesis of the key building block.

Section 2: The Principle of Sequential Cross-Coupling

The synthetic power of the gem-dibromoalkene moiety lies in the differential reactivity of its two bromine atoms. The bromine atom trans to the pyrazole ring (the E-bromide) is sterically more accessible and electronically distinct, making it significantly more reactive toward oxidative addition to a Pd(0) catalyst. This inherent chemoselectivity allows for a stepwise functionalization strategy, which is a cornerstone of modern synthetic chemistry.

By carefully controlling stoichiometry and reaction conditions, one can first selectively replace the E-bromide, isolate the resulting monobromoalkene intermediate, and then subject it to a second, different cross-coupling reaction to replace the remaining Z-bromide. This approach enables the rapid construction of complex, unsymmetrically substituted stilbene and alkyne analogues.

G Start 4-(2,2-Dibromoethenyl)- 1-methylpyrazole Intermediate Mono-substituted (Z)-bromoalkene Start->Intermediate 1st Coupling (Selective) Final Di-substituted Product Intermediate->Final 2nd Coupling Reagent1 Coupling Partner 1 (e.g., R¹-B(OH)₂) Reagent1->Intermediate Reagent2 Coupling Partner 2 (e.g., R²-SnBu₃) Reagent2->Final

Caption: Conceptual workflow for sequential cross-coupling.

Section 3: Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and the low toxicity of its boron-based reagents.[9][10]

Causality Behind Component Selection
  • Catalyst: Pd(PPh₃)₄ is a reliable choice, providing an active Pd(0) source. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) used with a Pd₂ (dba)₃ precatalyst can improve yields by accelerating both oxidative addition and reductive elimination.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] Aqueous Na₂CO₃ or K₂CO₃ are standard, but stronger bases like K₃PO₄ or Cs₂CO₃ can be effective for less reactive substrates.

  • Solvent: A biphasic solvent system like Toluene/H₂O or Dioxane/H₂O is common, facilitating the interaction of organic-soluble substrates and aqueous-soluble inorganic bases.

Protocol 3.1: Selective Monosubstitution with Arylboronic Acids
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (3-5 mol%), and a magnetic stirrer.

  • Solvent and Base Addition: Purge the flask with argon. Add a degassed 2M aqueous solution of Na₂CO₃ (3.0 eq) followed by degassed toluene or dioxane (to achieve a ~0.1 M concentration of the substrate).

  • Reaction: Heat the mixture to 80-90 °C under argon. Monitor the reaction by TLC or LC-MS. The selective reaction is typically complete within 2-4 hours.

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and separate the layers. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the (Z)-4-(2-bromo-2-arylethenyl)-1-methylpyrazole intermediate.

Protocol 3.2: One-Pot Disubstitution

For synthesizing symmetrical products, a one-pot double coupling is efficient.

  • Procedure: Follow Protocol 3.1, but increase the amount of arylboronic acid (2.5 eq), base (6.0 eq), and catalyst (5-8 mol%). The reaction time will need to be extended (8-16 hours) to ensure full conversion.

Parameter Condition for Monocoupling Condition for Dicoupling Rationale / Insight
Boronic Acid (eq) 1.1 - 1.22.5 - 3.0Stoichiometry is the primary control for selectivity.
Catalyst [Pd(PPh₃)₄] 3 - 5 mol%5 - 8 mol%Higher loading is needed to drive the less favorable second coupling.
Base [Na₂CO₃ (aq)] 3.0 eq6.0 eqEnsures complete boronate formation for both coupling events.
Solvent Dioxane/H₂O or Toluene/H₂ODioxane/H₂O or Toluene/H₂ODioxane is often preferred for its higher boiling point and better solvation.
Temperature 80 - 90 °C90 - 100 °CHigher temperature may be required to activate the less reactive Z-bromide.
Typical Reaction Time 2 - 4 hours8 - 16 hoursThe second coupling is significantly slower.

Section 4: Sonogashira Coupling Protocols

The Sonogashira reaction is the premier method for synthesizing aryl- and vinyl-alkynes, coupling terminal alkynes with sp²-hybridized halides. Copper-free protocols are often preferred to prevent the common side reaction of alkyne homocoupling (Glaser coupling).

Causality Behind Component Selection
  • Catalyst System: The classic system uses a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI). The copper generates a copper-acetylide intermediate that undergoes transmetalation with the palladium complex.

  • Copper-Free Conditions: To avoid Glaser coupling, copper can be omitted. This requires a more active palladium catalyst and often a stronger base. Bulky, electron-rich ligands are beneficial.

  • Base/Solvent: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial. It acts as both the base to deprotonate the alkyne and often as the solvent.

Protocol 4.1: Copper-Free Selective Monosubstitution
  • Reaction Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 eq) and PdCl₂(PPh₃)₂ (2-3 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N). Add the terminal alkyne (1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Parameter Value / Condition Rationale / Insight
Substrate (eq) 1.0N/A
Terminal Alkyne (eq) 1.2 - 1.5Slight excess ensures complete consumption of the more reactive bromide.
Catalyst [PdCl₂(PPh₃)₂] 2 - 3 mol%Standard loading for efficient catalysis.
Co-Catalyst [CuI] 0 mol% (Copper-Free)Crucial for minimizing alkyne homocoupling side products.
Base / Solvent Anhydrous, Degassed Et₃N or DIPEAActs as both base and solvent; must be oxygen-free.
Temperature Room Temperature to 60 °CMild conditions preserve the selectivity for the more reactive bromide.

Section 5: Heck-Mizoroki Coupling Protocol

The Heck reaction forms a new C-C bond between an sp²-halide and an alkene, offering a powerful method for vinylation.[2] The reaction typically proceeds with high trans selectivity.[2]

Causality Behind Component Selection
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands like PPh₃ or P(o-tol)₃ are used to stabilize the palladium catalyst and modulate its reactivity.

  • Base: A hindered organic base like Et₃N or an inorganic base like K₂CO₃ is used to neutralize the H-X generated during the catalytic cycle.

Protocol 5.1: Reaction with an Activated Alkene (e.g., n-Butyl Acrylate)
  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), Pd(OAc)₂ (3 mol%), and P(o-tol)₃ (6 mol%).

  • Reagent Addition: Add n-butyl acrylate (1.5 eq) followed by anhydrous acetonitrile and triethylamine (2.0 eq).

  • Reaction: Seal the tube and heat to 100 °C for 12-24 hours.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to yield the substituted alkene product.

G cluster_0 Heck Catalytic Cycle Pd0 Pd(0)L₂ Complex1 L₂Pd(II)(Ar)X Pd0->Complex1 Ar-X OxAdd Oxidative Addition Complex2 L(Ar)XPd(II)-Olefin Complex1->Complex2 Olefin Coord Olefin Coordination Complex3 L(X)Pd(II)-Alkyl Complex2->Complex3 syn-addition Insert Migratory Insertion Complex4 L(H)Pd(II)(X)-Olefin Complex3->Complex4 Elim β-Hydride Elimination Complex4->Pd0 Base Reduct Reductive Elimination

Caption: General catalytic cycle for the Heck reaction.

Section 6: Stille Coupling: A Dichotomous Pathway

The Stille reaction couples organostannanes with organic halides. A key feature when using gem-dibromoalkenes is that the reaction outcome can be directed to form either a (Z)-bromoalkene or an internal alkyne simply by changing the solvent and ligand, providing exceptional modularity from a single precursor.

Causality Behind Pathway Selection
  • Pathway A (Bromoalkene Formation): In nonpolar solvents like toluene with weakly coordinating ligands like tris(2-furyl)phosphine (TFP), the catalytic cycle favors a single coupling followed by catalyst dissociation, yielding the kinetically favored monobrominated product.

  • Pathway B (Alkyne Formation): In highly polar, coordinating solvents like DMF, especially with electron-rich phosphine ligands, the intermediate palladium complex is stabilized, facilitating a second intramolecular coupling sequence (elimination of the second bromide) to form an alkyne.

Protocol 6.1: Synthesis of (Z)-Bromoalkenes
  • Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and tris(2-furyl)phosphine (TFP, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the organostannane reagent (e.g., vinyltributyltin, 1.1 eq).

  • Reaction: Stir at room temperature for 8-12 hours.

  • Workup: Dilute with diethyl ether and add a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate tin salts. Filter through Celite, wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Protocol 6.2: Synthesis of Internal Alkynes
  • Reaction Setup: Follow the setup for Protocol 6.1, but use tris(4-methoxyphenyl)phosphine as the ligand.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF, followed by the organostannane reagent (1.1 eq).

  • Reaction: Stir at 60 °C for 6-10 hours.

  • Workup: Perform the same KF workup as described in Protocol 6.1.

Parameter Condition for Bromoalkene Condition for Alkyne Rationale / Insight
Ligand Tris(2-furyl)phosphine (TFP)Tris(4-methoxyphenyl)phosphineElectron-rich ligands stabilize the Pd-intermediate, favoring alkyne formation.
Solvent Toluene or DioxaneDMF (highly polar)Polar solvents are critical for the alkyne pathway.
Temperature Room Temperature60 °CHigher temperature helps drive the second elimination step.
Product (Z)-MonobromoalkeneInternal AlkyneThe choice of ligand and solvent dictates the reaction outcome.

Section 7: General Troubleshooting

  • Low Conversion: Ensure all reagents and solvents are anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst. Consider using a more active catalyst system with bulky ligands.

  • Homocoupling of Coupling Partner: For Suzuki reactions, this can indicate premature boronic acid decomposition; ensure the base is not too strong for the substrate. For Sonogashira, this is Glaser coupling; ensure strictly anaerobic conditions and consider a copper-free protocol.

  • Dehalogenation: If hydro-dehalogenated byproducts are observed, it suggests a competing reduction pathway. Ensure the reaction is free of potential hydride sources and consider a different solvent or base.

References

  • Title: Corey–Fuchs reaction Source: Grokipedia URL: [Link]

  • Title: Corey–Fuchs reaction enabled synthesis of natural products: a review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Corey-Fuchs Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL: [Link]

  • Title: Corey-Fuchs Homologation Source: NROChemistry URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: ResearchGate URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: YouTube URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: Semantic Scholar URL: [Link]

  • Title: 1-Methyl-1H-pyrazole-4-carbaldehyde Source: Chem-Impex URL: [Link]

  • Title: Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) Source: ResearchGate URL: [Link]

  • Title: Synthesis and reactions of pyrazole-4-carbaldehydes Source: ResearchGate URL: [Link]

  • Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives Source: ResearchGate URL: [Link]

  • Title: The Stille Reaction of 1,1-Dibromo-1-alkenes: Preparation of Trisubstituted Alkenes and Internal Alkynes Source: ACS Publications URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Heck reaction Source: Wikipedia URL: [Link]

  • Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Stille Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Stille reaction Source: Wikipedia URL: [Link]

  • Title: Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene Source: PubMed Central URL: [Link]

Sources

Application Notes: 4-(2,2-Dibromoethenyl)-1-methylpyrazole as a Versatile Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyrazole moiety is a privileged scaffold due to its diverse biological activities and robust chemical nature.[1][2][3] The strategic functionalization of this heterocycle is paramount for developing novel molecular entities. 4-(2,2-Dibromoethenyl)-1-methylpyrazole emerges as a highly valuable and versatile intermediate. Its primary utility lies in its role as a stable, readily accessible precursor to the corresponding terminal alkyne, 4-ethynyl-1-methylpyrazole. This transformation, typically achieved via the Corey-Fuchs reaction, unlocks a gateway to a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[4][5][6]

This guide provides an in-depth exploration of the synthesis and primary applications of this compound, offering detailed protocols and mechanistic insights tailored for researchers, medicinal chemists, and process development scientists.

I. Synthesis of this compound

The most direct and efficient route to synthesize this compound is through the one-carbon homologation of its corresponding aldehyde, 1-methyl-1H-pyrazole-4-carbaldehyde, using the Corey-Fuchs reaction.[7][8] This reaction involves the generation of a dibromomethylene ylide from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), which then reacts with the aldehyde in a manner analogous to a Wittig reaction.[5][6]

Causality of Reagent Choice:

  • Carbon Tetrabromide (CBr₄): Serves as the source of the two bromine atoms and the single carbon that will be added to the aldehyde.

  • Triphenylphosphine (PPh₃): Two equivalents are mechanistically required. The first equivalent reacts with CBr₄ to form the phosphonium salt, which is then deprotonated by a second equivalent of PPh₃ acting as a base to generate the reactive ylide, Ph₃P=CBr₂. The second equivalent of PPh₃ is consumed to form triphenylphosphine dibromide.[4] The addition of zinc dust can be used to reduce the amount of PPh₃ required, which simplifies purification.[6]

  • Aldehyde Substrate: The reaction is highly reliable for a wide range of aldehydes, including heterocyclic aldehydes like 1-methyl-1H-pyrazole-4-carbaldehyde.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reagent Preparation cluster_1 Ylide Formation cluster_2 Aldehyde Addition cluster_3 Reaction & Workup reagents 1. Combine PPh₃ and CBr₄ in anhydrous DCM at 0°C ylide 2. Stir for 30-60 min (Formation of Ph₃P=CBr₂) reagents->ylide aldehyde 3. Add 1-methyl-1H-pyrazole- 4-carbaldehyde solution ylide->aldehyde reaction 4. Warm to RT, stir overnight aldehyde->reaction workup 5. Quench, extract, and purify (Column Chromatography) reaction->workup

Caption: General workflow for the Corey-Fuchs synthesis.

Detailed Protocol 1: Synthesis of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add triphenylphosphine (52.4 g, 200 mmol, 4.0 eq.) and dissolve in anhydrous dichloromethane (DCM, 400 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Carefully add carbon tetrabromide (33.1 g, 100 mmol, 2.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. A deep red-orange color will develop, characteristic of the ylide formation.

  • Ylide Formation: Stir the mixture at 0 °C for 1 hour.

  • Substrate Addition: In a separate flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (5.5 g, 50 mmol, 1.0 eq.) in anhydrous DCM (50 mL). Add this solution dropwise to the cold ylide mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Pour the reaction mixture onto crushed ice (500 g). Separate the organic layer. Wash the organic layer sequentially with water (2 x 200 mL) and saturated brine (200 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford this compound as a white to pale yellow solid.

ParameterValueReference
Typical Yield 75-90%[4][5]
Solvent Dichloromethane (DCM)[6]
Temperature 0 °C to Room Temp.[6]
Key Byproduct Triphenylphosphine oxide[6]

II. Key Application: Conversion to 4-Ethynyl-1-methylpyrazole

The primary synthetic value of this compound is its conversion into a terminal alkyne. This is achieved by treating the dibromoalkene with two equivalents of a strong alkyllithium base, such as n-butyllithium (n-BuLi).[4][5] The mechanism involves two key steps:

  • Elimination: The first equivalent of n-BuLi acts as a base, abstracting a proton and eliminating a bromide ion to form a bromoalkyne intermediate.

  • Lithium-Halogen Exchange: The second equivalent of n-BuLi performs a lithium-halogen exchange with the remaining bromine atom, generating a lithium acetylide. This is then quenched with water or a mild acid to yield the terminal alkyne.[6]

This transformation is known as the Fritsch–Buttenberg–Wiechell rearrangement.[5]

Detailed Protocol 2: Synthesis of 4-Ethynyl-1-methylpyrazole
  • Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (13.4 g, 50 mmol, 1.0 eq.) and dissolve in anhydrous tetrahydrofuran (THF, 250 mL).

  • Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol, 2.2 eq.) dropwise via syringe over 45 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (hexane/ethyl acetate gradient) to yield 4-ethynyl-1-methylpyrazole.

Expert Insight: The use of strictly anhydrous and deoxygenated solvents is critical for success, as n-BuLi is highly reactive towards water and oxygen. The slow, controlled addition at low temperature prevents side reactions and ensures high yield.

III. Downstream Synthetic Applications of 4-Ethynyl-1-methylpyrazole

The terminal alkyne is a versatile functional group, enabling access to a wide array of more complex molecules, which is particularly relevant in medicinal chemistry and materials science.[9]

G Alkyne 4-Ethynyl-1-methylpyrazole Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) Alkyne->Sonogashira + R-X Suzuki Suzuki Coupling (via Bromoalkyne Intermediate) Alkyne->Suzuki (from bromoalkyne) Click CuAAC 'Click' Chemistry (with Azides) Alkyne->Click + R-N₃ ArylAlkyne Aryl/Vinyl-Substituted Pyrazoles Sonogashira->ArylAlkyne ArylAlkyne_Bromo Aryl-Substituted Bromoalkynes Suzuki->ArylAlkyne_Bromo Triazole Pyrazole-Triazole Conjugates Click->Triazole

Caption: Key downstream applications of 4-ethynyl-1-methylpyrazole.

A. Sonogashira Coupling

The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for constructing C(sp)-C(sp²) bonds.[9][10] This is arguably the most common application for 4-ethynyl-1-methylpyrazole.

Trustworthiness of Protocol: Success in Sonogashira coupling hinges on catalyst integrity and anaerobic conditions.[11] The presence of oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[11] Using a reliable palladium source like PdCl₂(PPh₃)₂ and ensuring all solvents and bases are thoroughly degassed is crucial.[11][12]

Protocol 3: Sonogashira Coupling of 4-Ethynyl-1-methylpyrazole

  • Setup: To a flame-dried Schlenk flask, add the aryl bromide/iodide (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 3.0 eq.) and anhydrous, degassed THF or DMF as the solvent.

  • Substrate Addition: Add 4-ethynyl-1-methylpyrazole (1.2 eq.) and stir the mixture at room temperature or heat to 50-70 °C as needed.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

B. Suzuki-Miyaura Cross-Coupling

While less direct, one can perform a Suzuki coupling on the bromoalkyne intermediate derived from this compound.[13][14] This is achieved by using only one equivalent of n-BuLi in Protocol 2 to generate the bromoalkyne, which can then be coupled with a boronic acid or ester under standard Suzuki conditions (Pd catalyst, base like K₂CO₃ or Cs₂CO₃).[15][16] This alternative route can be advantageous for accessing specific substitution patterns.

C. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is a perfect partner for the CuAAC "click" reaction, allowing for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is exceptionally reliable, proceeds under mild conditions (often in aqueous solvent mixtures), and has a broad functional group tolerance, making it a cornerstone of bioconjugation and medicinal chemistry.

IV. Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its efficient conversion to a terminal alkyne via the Corey-Fuchs reaction. This two-step sequence provides a robust and high-yielding pathway to 4-ethynyl-1-methylpyrazole, a versatile building block for advanced molecular construction. The subsequent application of this alkyne in powerful transformations such as Sonogashira coupling and CuAAC click chemistry allows for the rapid diversification of the pyrazole core, empowering researchers in the development of novel pharmaceuticals and functional materials.

References

  • Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 83, 133.
  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

  • Wikipedia. Corey–Fuchs reaction. [Link]

  • chemeurope.com. Corey-Fuchs reaction. [Link]

  • Molbase. 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. [Link]

  • Alinezhad, H., Tajbakhsh, M., & Mahdavi, A. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-240. [Link]

  • Alinezhad, H., Tajbakhsh, M., & Mahdavi, A. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • ResearchGate. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. [Link]

  • Fors, B. P., & Buchwald, S. L. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9183–9188. [Link]

  • PubChem. 1H-Pyrazole, 4-bromo-1-methyl-. [Link]

  • Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Link]

  • Ullah, F., Ali, S., Shah, S. A. A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(15), 4467. [Link]

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Jana, A., & Ali, M. A. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(1), 534–547. [Link]

  • Suwinski, J., & Walczak, K. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ARKIVOC, 2015(vii), 63-76. [Link]

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 541-547. [Link]

  • Ullah, F., Ali, S., Shah, S. A. A., et al. (2021). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 26(21), 6614. [Link]

  • Belkheira, Y., Drège, E., Joseph, D., & Ali, D. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6901–6909. [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Pu, Y., & Ready, J. M. (2022). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science, 13(47), 14099–14104. [Link]

  • Al-Bayati, R. I. H., & Hussein, F. A. (2021). STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES. Ukrainian Chemistry Journal, 87(1), 50-57. [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of Vinyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, largely due to its mild reaction conditions and broad functional group tolerance.[1][4][5] Vinyl bromides are particularly valuable substrates as they offer a balance of reactivity, stability, and cost-effectiveness compared to other vinyl halides.[4] This guide provides a detailed exploration of the Sonogashira coupling of vinyl bromides, covering the underlying mechanistic principles, key reaction parameters, detailed experimental protocols for both traditional copper-co-catalyzed and copper-free methods, and troubleshooting strategies.

Mechanistic Insights: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for successful protocol development and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[1][6]

The Palladium Cycle: This is the primary catalytic cycle responsible for the C-C bond formation.

  • Oxidative Addition: The cycle begins with the oxidative addition of the vinyl bromide to a Pd(0) complex, forming a Pd(II) intermediate.[6][7] This is often the rate-limiting step, and its efficiency is influenced by the choice of palladium catalyst and ligands.[8]

  • Transmetalation: The activated alkyne from the copper cycle is transferred to the Pd(II) complex, displacing the bromide.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (the enyne) and regeneration of the active Pd(0) catalyst.[7]

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: A base in the reaction mixture deprotonates the alkyne, forming a copper acetylide intermediate.[7] This species is then ready for the transmetalation step with the palladium complex.

Copper-Free Variant: In the absence of a copper co-catalyst, the palladium complex mediates the activation of the alkyne.[1][6] An amine base is typically sufficient to deprotonate the alkyne, which then coordinates to the palladium center.[6] This variant is particularly useful to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts and when copper contamination is a concern.[9][10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Br Vinyl-Pd(II)L₂(Br) Pd0->PdII_Br Oxidative Addition (Vinyl-Br) PdII_Alkyne Vinyl-Pd(II)L₂(C≡CR) PdII_Br->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Vinyl-C≡CR PdII_Alkyne->Product Reductive Elimination CuI Cu(I) Cu_Alkyne Cu(I)-C≡CR CuI->Cu_Alkyne Deprotonation (Base) Cu_Alkyne->PdII_Br Alkyne H-C≡CR Alkyne->CuI Coordination caption Figure 1. Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.

Figure 1. Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.

Critical Reaction Parameters: A Guide to Optimization

The success of a Sonogashira coupling hinges on the judicious selection of several key components. The following table summarizes these parameters and provides insights for their selection.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(dppf)Cl₂[1][6]Pd(PPh₃)₄ is a common choice as a Pd(0) source. Pd(II) sources like PdCl₂(PPh₃)₂ are often more stable and are reduced in situ. The choice can influence reaction kinetics and catalyst stability.
Copper (I) Co-catalyst CuI (most common), CuBr, CuCNCuI is the standard co-catalyst. Its presence accelerates the reaction, allowing for milder conditions.[11] However, it can also promote undesirable alkyne homocoupling.
Ligands Phosphine ligands (e.g., PPh₃, P(t-Bu)₃), N-heterocyclic carbenes (NHCs)[4][6]Ligands stabilize the palladium catalyst and modulate its reactivity.[4] Bulky, electron-rich phosphines can enhance the rate of oxidative addition, especially for less reactive bromides.[12] NHCs have emerged as highly effective alternatives to phosphines.[6]
Base Amines (e.g., NEt₃, DIPA, piperidine), Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[1][4]An amine base is crucial to neutralize the HBr byproduct and to deprotonate the alkyne.[4] The choice of base can significantly impact the reaction rate and side product formation. Inorganic bases are often used in copper-free protocols.
Solvent THF, DMF, Toluene, Acetonitrile, or the amine base itself[1][4]The solvent must be anhydrous and is chosen based on the solubility of the reactants and the desired reaction temperature. In many cases, the amine base can also serve as the solvent.[4]
Temperature Room temperature to elevated temperatures (e.g., 60-100 °C)[1][8]While many Sonogashira couplings proceed at room temperature, less reactive vinyl bromides may require heating to facilitate the oxidative addition step.[1][8]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for both copper-co-catalyzed and copper-free Sonogashira couplings of vinyl bromides.

Protocol A: Classic Copper-Co-catalyzed Sonogashira Coupling

This protocol is a robust and general method for a wide range of vinyl bromides.

Materials:

  • Vinyl bromide (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • PdCl₂(PPh₃)₂ (1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Triethylamine (NEt₃) or Diisopropylamine (DIPA) (2-3 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, copper(I) iodide, and the vinyl bromide under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base to the flask via syringe.[4]

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred reaction mixture.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[4]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[4]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[4]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[4]

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates sensitive to copper salts or when the final product must be free of copper contamination.[4]

Materials:

  • Vinyl bromide (1.0 eq)

  • Terminal alkyne (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)

  • Ligand (e.g., P(t-Bu)₃) (4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Water

  • Brine

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Inert Atmosphere Setup: In a reaction vessel under an inert atmosphere, combine the vinyl bromide, palladium catalyst, and ligand.[4]

  • Solvent and Base Addition: Add the anhydrous solvent and the base.[4]

  • Alkyne Addition: Add the terminal alkyne to the mixture.[4]

  • Reaction Conditions: Stir the reaction at the appropriate temperature (often elevated for bromides in copper-free systems) and monitor its progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the product by flash column chromatography.

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add Vinyl Bromide, Catalyst, Ligand, Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Stir at Appropriate Temperature alkyne->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Quench and Extract monitor->workup Complete purify Column Chromatography workup->purify end Isolated Product purify->end caption Figure 2. General experimental workflow for the Sonogashira coupling.

Figure 2. General experimental workflow for the Sonogashira coupling.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below are common issues and expert recommendations.

IssuePotential Cause(s)Troubleshooting Strategy
No or Low Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use a fresh batch of catalyst and ensure solvents are anhydrous and degassed.[13]- For vinyl bromides, increasing the temperature may be necessary to promote oxidative addition.[8]- Consider a more active ligand, such as a bulky phosphine or an NHC.[8]
Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen with copper co-catalyst- High catalyst loading- Ensure the reaction is performed under strictly anaerobic conditions.[14]- Reduce the amount of copper iodide or switch to a copper-free protocol.[15]- Slow addition of the alkyne can sometimes minimize homocoupling.[15]
Decomposition of Catalyst (Formation of Palladium Black) - High temperature- Impurities in reagents/solvents- Inappropriate ligand- Lower the reaction temperature if possible.[13]- Use high-purity, degassed solvents and reagents.[13]- Ensure the ligand is appropriate for the reaction conditions and substrate.
Difficulty in Product Purification - Formation of byproducts- Unreacted starting materials- Optimize reaction conditions to maximize conversion and minimize side reactions.- Employ careful column chromatography, potentially using different solvent systems to improve separation.

Concluding Remarks

The Sonogashira coupling of vinyl bromides is a powerful and versatile transformation in the synthetic chemist's toolkit. By understanding the mechanistic nuances and carefully selecting reaction parameters, researchers can effectively synthesize a wide array of enyne-containing molecules. The choice between a traditional copper-co-catalyzed system and a modern copper-free approach provides the flexibility to tailor the reaction to the specific needs of the substrate and the desired purity of the final product. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this important reaction in research and development.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). MDPI. Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 19, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). Retrieved January 19, 2026, from [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved January 19, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling - YouTube. (2020). Retrieved January 19, 2026, from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Retrieved January 19, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Retrieved January 19, 2026, from [Link]

  • recent-applications-of-the-sonogashira-reaction-in-the-synthesis-of-drugs-and-their-derivatives-a-review - Ask this paper | Bohrium. (n.d.). Retrieved January 19, 2026, from [Link]

  • Recent advances in Sonogashira reactions. - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). Retrieved January 19, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Retrieved January 19, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021). Retrieved January 19, 2026, from [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). Retrieved January 19, 2026, from [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - UC Santa Barbara. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols: Synthesis of Substituted Pyrazoles from 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold and the Versatility of a Gem-Dibromoalkene Handle

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core structure of numerous commercial drugs, including Celebrex (Celecoxib) and Viagra (Sildenafil).[1] Its prevalence is due to its unique electronic properties and its ability to act as a versatile scaffold for creating molecules with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] The development of efficient and modular synthetic routes to novel substituted pyrazoles is therefore a critical endeavor for drug discovery and development professionals.

This guide focuses on the synthetic utility of 4-(2,2-dibromoethenyl)-1-methylpyrazole , a highly versatile and powerful building block. The gem-dibromoethenyl group (-CH=CBr₂) is a masked alkyne, providing a stable yet highly reactive handle for a variety of carbon-carbon bond-forming reactions. This allows for the strategic introduction of diverse functionalities at the 4-position of the pyrazole ring, a key vector for modulating pharmacological activity. We will explore state-of-the-art, field-proven protocols, with a focus on palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules.[5]

The Central Building Block: this compound

The gem-dibromoalkene functionality is particularly advantageous. Unlike terminal alkynes, it is generally more stable and less prone to side reactions like homocoupling. However, under the influence of a suitable catalyst and base, it can be readily transformed into an alkyne intermediate in situ or undergo sequential coupling reactions. This allows for a "one-pot" approach to complex structures, enhancing synthetic efficiency.[6] This document will detail two primary synthetic pathways leveraging this reactivity: the Sonogashira coupling for the synthesis of pyrazolyl-alkynes and the Suzuki-Miyaura coupling for pyrazolyl-aryl structures.

Synthetic Strategy I: Sonogashira Cross-Coupling for Alkynyl-Pyrazoles

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a vinyl halide and a terminal alkyne, traditionally catalyzed by a palladium complex and a copper(I) co-catalyst.[7] In the case of gem-dibromoalkenes, the reaction can proceed in a stepwise manner or via a tandem elimination-coupling process to yield highly valuable 1,1-diynyl-1-alkene structures (Y-enynes) or internal alkynes.[6][8]

Mechanistic Considerations

The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the vinyl bromide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the C-C bond. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne. For gem-dibromoalkenes, the reaction can be controlled to achieve mono- or di-alkynylation. A tandem elimination-hydrodebromination-cross-coupling process can also occur under certain conditions to yield internal alkynes directly.[6] The choice of base, solvent, and catalyst ligand is critical in directing the reaction toward the desired product.

Workflow for Sonogashira Coupling

Sonogashira Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Pyrazole Substrate - Alkyne - Pd Catalyst & CuI - Base (e.g., Amine) prep_glass Prepare Dry Glassware (Schlenk Flask) setup Assemble under Inert Gas (N2 or Ar) prep_glass->setup add_solvent Add Degassed Solvent (e.g., THF/Amine) setup->add_solvent add_reagents Add Reagents in Order: 1. Substrate, CuI, Catalyst 2. Amine Base 3. Alkyne (via syringe) add_solvent->add_reagents react Heat to Reaction Temp (e.g., 60-80 °C) Monitor by TLC/LC-MS add_reagents->react quench Cool & Quench (e.g., sat. NH4Cl) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na2SO4) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography final_product final_product chromatography->final_product Characterize (NMR, MS)

Caption: Experimental workflow for Sonogashira coupling.

Detailed Protocol: Double Sonogashira Coupling

This protocol describes the synthesis of a 4-(di-alkynyl-ethenyl)-1-methylpyrazole derivative, a structure with potential applications in materials science as a fluorophore.[7]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (2.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (Solvent and Base)

  • Tetrahydrofuran (THF), anhydrous (if co-solvent is needed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive and oxygen can promote undesirable alkyne homocoupling (Glaser coupling).

  • Add anhydrous, degassed triethylamine via syringe until the reagents are fully dissolved. If solubility is an issue, a co-solvent like THF can be used.

  • Add the terminal alkyne (2.5 equivalents) dropwise via syringe. A slight excess ensures the reaction goes to completion.

  • Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and amine salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(1,1-di-alkynyl-ethenyl)-1-methylpyrazole.

Synthetic Strategy II: Suzuki-Miyaura Coupling for Aryl-Substituted Pyrazoles

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, linking a vinyl or aryl halide with an organoboron species (typically a boronic acid or ester).[9] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[10] Applying this to this compound allows for the synthesis of mono- or di-aryl substituted vinyl pyrazoles.

Mechanistic Considerations

The catalytic cycle begins with the oxidative addition of the vinyl bromide to the Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[9] For gem-dibromoalkenes, the reaction can be performed sequentially, allowing for the synthesis of either symmetrical or unsymmetrical di-aryl products. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like dehalogenation or protodeboronation.[10]

General Synthetic Pathways

Synthetic Pathways cluster_sonogashira Sonogashira Coupling cluster_suzuki Suzuki-Miyaura Coupling start 4-(2,2-Dibromoethenyl) -1-methylpyrazole sonogashira_product 4-(Di-alkynyl-ethenyl) -1-methylpyrazole start->sonogashira_product  Pd(0), CuI, Base    Terminal Alkyne (R-C≡CH)   suzuki_product 4-(Di-aryl-ethenyl) -1-methylpyrazole start->suzuki_product  Pd(0), Base    Boronic Acid (Ar-B(OH)₂)  

Caption: Primary cross-coupling routes from the starting material.

Detailed Protocol: One-Pot Borylation/Suzuki Reaction

To enhance efficiency, a one-pot borylation/Suzuki reaction can be employed, eliminating the need to isolate potentially unstable boronic acid intermediates.[9] This protocol outlines a double Suzuki coupling to form a symmetrical 4-(2,2-diaryl-ethenyl)-1-methylpyrazole.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (e.g., Phenylboronic acid) (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane or Dimethylformamide (DMF) (Solvent)

  • Water

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid (2.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Add the solvent (e.g., a 4:1 mixture of dioxane:water). Degas the mixture by bubbling argon through it for 15-20 minutes. Proper degassing is essential to prevent oxidation of the catalyst.

  • Add the Pd(PPh₃)₄ catalyst (5 mol%) to the flask. The mixture may turn dark, which is normal.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.[11]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired diaryl-substituted pyrazole.

Data Summary: Suzuki Coupling Conditions

The following table summarizes representative conditions for Suzuki-Miyaura couplings on related brominated heterocyclic substrates, which serve as an authoritative guide for optimizing the reaction of this compound.

EntryAryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
13-Bromo-indazolePhenylboronic acidP1 Precatalyst (6-7)K₃PO₄Dioxane/H₂O10075[10]
24-Bromo-thiophene derivative3-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O10051[12]
34-Bromo-pyrazolone derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF--[11]

Applications in Drug Development and Fused Heterocycles

The alkynyl and aryl-substituted pyrazoles synthesized via these methods are not merely final products but can serve as advanced intermediates for more complex molecular architectures.

  • Kinase Inhibitors: Many kinase inhibitors feature a bi-aryl or heteroaryl-aryl core structure that interacts with the hinge region of the ATP binding site. The Suzuki coupling is an ideal method to construct these critical pharmacophores.[9]

  • Fused Ring Systems: The products can undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems. For example, an appropriately substituted aryl group introduced via Suzuki coupling could cyclize onto the pyrazole nitrogen, while an alkyne from a Sonogashira reaction could be a precursor for [3+2] cycloadditions to form systems like pyrazolo[1,5-a]pyridines.[13]

Conclusion

This compound stands out as a powerful and versatile platform for the synthesis of diverse, highly functionalized pyrazole derivatives. The strategic application of modern synthetic methods, particularly palladium-catalyzed Sonogashira and Suzuki-Miyaura cross-coupling reactions, provides researchers with reliable and modular access to novel chemical matter. The protocols and insights provided in this guide are designed to empower scientists in medicinal chemistry and materials science to leverage this building block for the rapid development of next-generation therapeutics and functional materials.

References

  • Jasiński, M., & Miętkiewski, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link][14][15]

  • Gomha, S. M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link][2]

  • Kumar, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Pharmaceutical Sciences and Research. [Link][1]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link][3]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link][7]

  • Ji, Y., et al. (2018). Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. Synlett. [Link][6]

  • Asif, M., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis. [Link][16]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link][4]

  • Atilgan, S., et al. (2015). Pd-Catalyzed Sonogashira Cross-Coupling Reactions of gem-Dibromovinyl BODIPY Derivatives. ResearchGate. [Link][8]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link][13]

  • Atilgan, S., et al. (2015). Pd-catalyzed synthesis of C-C (Sonogashira, Suzuki, Heck, Stille), C-P and C-S linked products using gem-dibromovinyl BODIPY. ResearchGate. [Link][5]

  • Antre, R. V., et al. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. International Journal of Drug Design and Discovery. [Link][11][17]

  • Morin, M., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. [Link][9]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link][10]

  • Khan, I., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link][12]

Sources

Application Notes & Protocols: Unlocking the Medicinal Chemistry Potential of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Strategic Framework for Novel Scaffold Evaluation

The quest for novel therapeutic agents is often a journey into uncharted chemical space. This guide addresses the evaluation of 4-(2,2-dibromoethenyl)-1-methylpyrazole (herein designated DBMP ), a compound featuring a confluence of a privileged heterocyclic core and a potentially reactive functional group. The pyrazole nucleus is a cornerstone of medicinal chemistry, present in numerous approved drugs and demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2][3] The introduction of a 2,2-dibromoethenyl moiety at the 4-position presents a unique chemical feature. This group can serve as a rigid structural element influencing target binding or, more intriguingly, as a latent electrophile or a precursor for further synthetic transformations, such as cross-coupling reactions.[4][5][6]

This document eschews a generic template, instead providing a bespoke, logic-driven framework for the systematic investigation of DBMP. As Senior Application Scientists, our goal is not merely to prescribe steps but to illuminate the causality behind each protocol—from initial biological screening to preliminary pharmacokinetic profiling. We will proceed under the central hypothesis that the unique combination of the pyrazole scaffold and the dibromoethenyl group in DBMP can be leveraged to discover novel bioactive agents.

Core Compound Rationale and Hypothesized Bioactivity

The decision to investigate DBMP is grounded in established medicinal chemistry principles. The 1-methylpyrazole core offers a metabolically stable, three-dimensional scaffold capable of engaging in various non-covalent interactions within a biological target's binding site.[7][8] The dibromoethenyl group is the key modulator. Its steric bulk and electronic properties will dictate the compound's interaction with target proteins. We can formulate two primary hypotheses for its potential biological activity:

  • Antiproliferative Agent: Many pyrazole-containing compounds exhibit potent anticancer activity.[9][10] The dibromoethenyl moiety could enhance binding affinity to a key oncogenic protein or potentially act as a covalent warhead, forming an irreversible bond with a nucleophilic residue (e.g., cysteine) in the active site of an enzyme, a strategy employed by several targeted cancer therapies.

  • Enzyme Inhibition: The structural rigidity and potential for directed interactions make DBMP a candidate for an enzyme inhibitor. The specific substitution pattern may confer selectivity for kinases, proteases, or other enzyme classes that are validated drug targets.

The logical relationship between DBMP's structural features and its potential therapeutic applications is outlined below.

DBMP This compound (DBMP) Pyrazole 1-Methylpyrazole Core DBMP->Pyrazole comprises Dibromo 4-(2,2-Dibromoethenyl) Group DBMP->Dibromo comprises Scaffold Privileged Scaffold Metabolic Stability 3D Vectorial Orientation Pyrazole->Scaffold provides Reactive Potential Covalent Warhead Synthetic Handle Unique Pharmacophore Dibromo->Reactive acts as Bioactivity Hypothesized Biological Activity Scaffold->Bioactivity contributes to Reactive->Bioactivity contributes to Anticancer Antiproliferative / Cytotoxic Bioactivity->Anticancer e.g. Enzyme Enzyme Inhibition (e.g., Kinases, Proteases) Bioactivity->Enzyme e.g.

Caption: Structural rationale for investigating DBMP.

Section 1: Preliminary Biological Evaluation: In Vitro Cytotoxicity Profiling

Objective: To perform an initial assessment of DBMP's antiproliferative activity across a panel of human cancer cell lines and a non-cancerous cell line, thereby establishing its potency and preliminary therapeutic index.

Causality & Rationale: A cytotoxicity screen is the foundational experiment in anticancer drug discovery.[11][12] By using multiple cell lines, we can identify potential tissue-specific sensitivity. Including a non-cancerous cell line (e.g., HEK293) is a critical control that provides an early indication of selectivity; a promising compound should be significantly more potent against cancer cells than normal cells.[13][14] We will employ the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a robust and widely used colorimetric method that measures a cell's metabolic activity as a proxy for viability.[13][15]

Protocol 1.1: MTT Assay for IC₅₀ Determination

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HeLa cervical) and a non-cancerous line (e.g., HEK293 embryonic kidney).[13]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • DBMP stock solution (10 mM in DMSO).

  • MTT reagent (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Positive control (e.g., Doxorubicin).

  • Multichannel pipette, microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DBMP (e.g., from 100 µM to 0.1 µM) in growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control.[15]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Presentation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

  • Data should be presented as the mean ± standard deviation from at least three independent experiments.

Table 1: Template for Cytotoxicity Data (IC₅₀ in µM)

Cell Line Cell Type DBMP (IC₅₀ in µM) Doxorubicin (IC₅₀ in µM) Selectivity Index (SI)*
MCF-7 Breast Cancer
HeLa Cervical Cancer
HEK293 Normal Kidney

*SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

start Start: Cancer & Normal Cell Lines seed Seed Cells in 96-Well Plates start->seed treat Treat with Serial Dilutions of DBMP seed->treat incubate Incubate (48-72 hours) treat->incubate mtt Add MTT Reagent (4 hours) incubate->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve read Read Absorbance (570 nm) dissolve->read analyze Analyze Data: Calculate IC₅₀ & Selectivity Index read->analyze

Caption: Workflow for MTT-based cytotoxicity screening.

Section 2: Unveiling the Mechanism: Target Identification

Objective: To identify the direct molecular target(s) of DBMP within the cellular proteome, assuming it demonstrates promising and selective cytotoxicity.

Causality & Rationale: Identifying a drug's target is a critical step that transforms a "bioactive compound" into a "tool for therapeutic intervention".[16][17] It enables mechanism-of-action studies, facilitates structure-based drug design for lead optimization, and helps predict potential on- and off-target effects. Given that the reactivity of the dibromoethenyl group is unknown, a label-free approach that does not require chemical modification of DBMP is preferable to avoid altering its intrinsic activity. The Drug Affinity Responsive Target Stability (DARTS) method is an excellent choice. It leverages the principle that the binding of a small molecule stabilizes its protein target against proteolysis.[18]

Protocol 2.1: Label-Free Target Identification using DARTS

Materials:

  • Cell line of interest (e.g., the most sensitive cancer line from Protocol 1.1).

  • Lysis buffer (e.g., M-PER with protease/phosphatase inhibitors).

  • DBMP stock solution (10 mM in DMSO).

  • A non-specific protease (e.g., Pronase or Thermolysin).

  • SDS-PAGE equipment and reagents (gels, buffers, loading dye).

  • Protein stain (e.g., Coomassie Blue or Silver Stain).

  • Mass spectrometry facility for protein identification.

Step-by-Step Methodology:

  • Cell Lysate Preparation: Culture cells to ~90% confluency. Harvest, wash with PBS, and lyse the cells using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the total cellular proteome. Determine protein concentration using a BCA or Bradford assay.

  • Compound Incubation: In separate tubes, dilute the cell lysate to a final concentration of ~1 mg/mL. Add DBMP to the "treatment" tube (e.g., at 10x its IC₅₀) and an equivalent volume of DMSO to the "control" tube. Incubate at room temperature for 1 hour to allow binding.

  • Protease Digestion: Add a broad-spectrum protease (e.g., Pronase at a 1:1000 protease:protein ratio) to both tubes. Allow digestion to proceed for a set time (e.g., 30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.

  • Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and immediately heating the samples at 95°C for 5 minutes. This denatures and inactivates the protease.

  • Gel Electrophoresis: Load equal amounts of protein from the control and DBMP-treated samples onto a large-format SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.

  • Band Identification: Stain the gel with Coomassie Blue. Carefully compare the lanes. A protein that is a direct target of DBMP will be protected from digestion and will appear as a more prominent band in the DBMP-treated lane compared to the control lane.[18]

  • Mass Spectrometry: Excise the differential protein band(s) from the gel. Submit the gel plugs for in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein.

start Start: Total Cell Lysate split Split Lysate into Two Aliquots start->split control Control: Add Vehicle (DMSO) split->control Aliquot 1 treat Treatment: Add DBMP split->treat Aliquot 2 protease Add Protease to Both Samples (e.g., Pronase) control->protease treat->protease sds Quench & Run on SDS-PAGE protease->sds compare Compare Protein Bands sds->compare band Protected Band (Target Protein) compare->band identifies ms Excise Band & Identify via Mass Spectrometry band->ms

Caption: The Drug Affinity Responsive Target Stability (DARTS) workflow.

Section 3: Early Assessment of "Drug-Likeness": In Vitro ADME Profiling

Objective: To evaluate the fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties of DBMP to identify potential pharmacokinetic liabilities early in the development pipeline.

Causality & Rationale: Poor pharmacokinetic properties are a major cause of failure for drug candidates in clinical trials.[19] Conducting in vitro ADME assays early provides critical data to guide chemical modifications and prioritize compounds with a higher probability of in vivo success.[20][21] We will focus on three key assays: metabolic stability in liver microsomes (predicting hepatic clearance), plasma stability (assessing degradation in blood), and CYP450 inhibition (gauging the risk of drug-drug interactions).[19][22]

Protocol 3.1: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay measures the rate at which DBMP is metabolized by the major drug-metabolizing enzymes located in the liver. A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations in vivo.[19]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), DBMP (e.g., at 1 µM), and HLM (e.g., 0.5 mg/mL).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a stopping solution (e.g., ice-cold acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant and analyze the concentration of the remaining DBMP using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the percentage of DBMP remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 3.2: Cytochrome P450 (CYP) Inhibition Assay

Principle: This assay determines if DBMP inhibits the activity of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9), which are responsible for metabolizing a majority of clinical drugs. Inhibition can lead to dangerous drug-drug interactions.[22]

Step-by-Step Methodology:

  • Reaction Setup: Incubate HLM, an NADPH regenerating system, and a specific fluorescent probe substrate for a particular CYP isozyme at 37°C.

  • Compound Addition: Add DBMP at various concentrations to the reaction wells.

  • Metabolite Formation: Allow the reaction to proceed for a set time, during which the probe substrate is converted to a fluorescent metabolite.

  • Analysis: Stop the reaction and measure the fluorescence. The decrease in fluorescence in the presence of DBMP indicates inhibition.

  • Data Calculation: Calculate the IC₅₀ value for DBMP against each CYP isozyme.

Data Presentation: The results from the ADME assays should be summarized in a clear, tabular format to facilitate decision-making.

Table 2: Summary of Preliminary In Vitro ADME Profile for DBMP

Parameter Assay Result Interpretation (Benchmark)
Metabolism HLM Stability (t½, min) > 30 min is desirable
HLM Intrinsic Clearance (µL/min/mg) Low clearance is preferred
Drug Interactions CYP3A4 Inhibition (IC₅₀, µM) > 10 µM is low risk
CYP2D6 Inhibition (IC₅₀, µM) > 10 µM is low risk
CYP2C9 Inhibition (IC₅₀, µM) > 10 µM is low risk

| Stability | Plasma Stability (% remaining at 2h) | | > 90% is desirable |

hit Bioactive Hit (DBMP) adme In Vitro ADME Screen hit->adme hlm Metabolic Stability (HLM) adme->hlm cyp CYP Inhibition adme->cyp ppb Plasma Stability & Protein Binding adme->ppb data Generate ADME Data Table hlm->data cyp->data ppb->data decision Go / No-Go Decision Guide SAR data->decision lead Optimized Lead Candidate decision->lead

Caption: Integrated workflow for early ADME profiling.

Conclusion and Path Forward

This guide provides a validated, multi-step framework to systematically evaluate the medicinal chemistry potential of this compound. By progressing from broad cytotoxicity screening to specific target identification and essential ADME profiling, researchers can efficiently gather the critical data needed to make informed decisions. If DBMP demonstrates potent and selective anticancer activity, a favorable target profile, and acceptable preliminary ADME properties, the next logical steps would involve structure-activity relationship (SAR) studies to optimize potency and drug-like characteristics, followed by validation in in vivo models of disease. This structured approach maximizes the potential for discovery while efficiently allocating resources in the complex landscape of drug development.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Molecular Diversity. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Singh, N., et al. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Vinylmagnesium Bromide in Pharmaceutical Synthesis. Retrieved from [Link]

  • NCBI Bookshelf. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]

  • NCBI Bookshelf. (1999). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). Retrieved from [Link]

  • Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl bromide. Retrieved from [Link]

  • Kabalka, G. W., et al. (1983). Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide. Synthetic Communications. Retrieved from [Link]

  • NCBI Bookshelf. (1999). Vinyl bromide. Retrieved from [Link]

  • International Journal of Advanced Research. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]

  • Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chimenti, F., et al. (2009). Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives, novel pro-apoptotic mitochondrial targeted agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • MDPI. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases.... Retrieved from [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2,2-dibromoethenyl)-1-methylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural steps to explain the underlying causality, helping you troubleshoot common issues and improve your reaction yields.

The synthesis of this compound is most commonly achieved via the Corey-Fuchs reaction, starting from 4-formyl-1-methylpyrazole.[1] This two-step olefination is a powerful tool but, like any reaction, has nuances that can significantly impact efficiency and purity. This guide addresses those nuances directly.

Frequently Asked Questions (FAQs)

This section covers foundational questions about the Corey-Fuchs reaction as it applies to the synthesis of this compound.

Q1: What is the fundamental mechanism of this synthesis? A1: The synthesis is a specific application of the Wittig reaction, known as the Corey-Fuchs reaction.[1] It involves two main stages:

  • Ylide Formation: Carbon tetrabromide (CBr₄) reacts with two equivalents of triphenylphosphine (PPh₃) to generate a phosphorus ylide (Ph₃P=CBr₂). One equivalent of PPh₃ forms the ylide, while the second acts as a bromine scavenger, forming triphenylphosphine dibromide.[2]

  • Olefination: The generated ylide reacts with the aldehyde (4-formyl-1-methylpyrazole) to form a 1,1-dibromoalkene, our target molecule, and triphenylphosphine oxide (TPPO) as a byproduct.[3]

Q2: What is the specific role of each key reagent? A2:

  • 4-Formyl-1-methylpyrazole: The electrophilic substrate that is converted into the target dibromoalkene.

  • Carbon Tetrabromide (CBr₄): The source of the two bromine atoms and the single carbon that are added to the aldehyde.

  • Triphenylphosphine (PPh₃): Essential for forming the reactive phosphorus ylide intermediate.[2][4]

  • Dichloromethane (DCM): The typical solvent of choice. It is crucial that the DCM is anhydrous, as moisture will quench the highly reactive ylide intermediate, leading to a failed reaction.

Q3: Can additives be used to improve the reaction? A3: Yes. For aldehydes that are sterically hindered or electron-rich, the reaction can be sluggish. The addition of zinc dust has been shown to improve yields.[1][3] Zinc promotes the formation of the ylide intermediate, which can reduce the amount of PPh₃ required (from four equivalents down to two), thereby simplifying the subsequent purification by reducing the amount of triphenylphosphine oxide byproduct formed.[3][4]

Q4: Why is purification of the final product often challenging? A4: The primary challenge in purification is the removal of the main byproduct, triphenylphosphine oxide (TPPO). TPPO often has a similar polarity to the desired product, which can lead to co-elution during column chromatography. Reducing the amount of PPh₃ used, for instance by adding zinc dust, is a primary strategy to mitigate this issue.[1][4]

Troubleshooting Guide

This guide is structured to provide direct solutions to common experimental issues.

Problem Possible Cause Troubleshooting Suggestion
Low or No Conversion of Aldehyde 1. Incomplete Ylide Formation: The phosphorus ylide is sensitive to moisture.• Ensure all glassware is rigorously flame-dried or oven-dried.[5]• Use a high-purity, anhydrous solvent (e.g., DCM from a solvent purification system or freshly distilled).• Check the purity of PPh₃ and CBr₄; use freshly opened or purified reagents.
2. Deactivated Aldehyde: The pyrazole ring may influence the reactivity of the aldehyde.• Consider using zinc dust as an additive to promote more efficient ylide formation.[1][3]• For particularly sensitive substrates, adding a non-nucleophilic base like triethylamine (Et₃N) can sometimes be beneficial.[3]
3. Incorrect Reaction Temperature: The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm.• Initiate the addition of the aldehyde to the ylide solution at 0 °C to control the initial exothermic reaction.• After addition, allow the mixture to slowly warm to room temperature and stir until TLC analysis shows consumption of the starting material.[4]
Difficult Purification & Byproduct Formation 1. Excess Triphenylphosphine Oxide (TPPO): This is an inherent byproduct of the Wittig-type mechanism.• The most effective strategy is to reduce the initial amount of PPh₃ used. The addition of zinc dust allows for the use of only 2 equivalents of PPh₃ instead of 4.[1][4]• Optimize flash column chromatography conditions. A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
2. Formation of Unidentified Side Products: May result from impurities or non-optimal reaction conditions.• Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent side reactions with atmospheric components.• Ensure precise stoichiometry of reagents. An excess of the ylide can sometimes lead to further reactions.
Inconsistent Yields 1. Variable Reagent Quality: Purity of reagents and solvents is paramount.• Always use purified reagents and anhydrous solvents.[5]• If yields are consistently low, consider a fresh bottle of CBr₄ and recrystallize PPh₃.
2. Inadequate Reaction Monitoring: The reaction may be quenched too early or allowed to stir for too long, leading to product decomposition.• Monitor the reaction progress carefully using Thin-Layer Chromatography (TLC).[6]• Quench the reaction promptly once the starting aldehyde is fully consumed.[5]

Experimental Workflow & Protocols

Workflow Visualization

The overall process from starting materials to the purified product can be visualized as follows:

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product reagents 4-Formyl-1-methylpyrazole Triphenylphosphine (PPh3) Carbon Tetrabromide (CBr4) Anhydrous DCM ylide 1. Ylide Formation PPh3 + CBr4 in DCM @ 0°C reagents->ylide Combine olefination 2. Olefination Add Aldehyde @ 0°C Warm to RT ylide->olefination React with workup 3. Quench & Concentrate olefination->workup Process purify 4. Flash Column Chromatography workup->purify Isolate product This compound purify->product Yields

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G P1 Low Yield C1 Incomplete Ylide Formation (Moisture, Impure Reagents) P1->C1 C2 Sluggish Aldehyde Reaction P1->C2 C4 Poor Monitoring P1->C4 P2 Purification Issues C3 Excess TPPO Byproduct P2->C3 S1 Use Anhydrous Conditions Purify Reagents C1->S1 S2 Add Zinc Dust C2->S2 C3->S2 S4 Optimize Chromatography C3->S4 S3 Monitor by TLC Quench Promptly C4->S3

Caption: Troubleshooting decision tree for the Corey-Fuchs reaction.

Detailed Experimental Protocol

This protocol is a standard procedure for the Corey-Fuchs olefination of an aldehyde.[4]

Materials:

  • 4-Formyl-1-methylpyrazole

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Preparation:

    • Under an inert atmosphere (Argon or Nitrogen), add carbon tetrabromide (2.0 eq) to a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar.

    • Dissolve the CBr₄ in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

  • Ylide Formation:

    • Slowly add triphenylphosphine (4.0 eq) to the cooled CBr₄ solution in portions. The solution will typically turn from colorless to a yellow/orange ylide suspension.

    • Stir the mixture at 0 °C for 30 minutes.

  • Olefination Reaction:

    • Prepare a solution of 4-formyl-1-methylpyrazole (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Stir at room temperature until the starting material is completely consumed, as monitored by TLC (typically 1-3 hours).

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be directly loaded onto a silica gel column.

    • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

References

  • BenchChem. (2025).
  • Deng, X., & Mani, N. S. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Corey–Fuchs reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. [Link]

  • Scribd. (2022). Corey-Fuchs Reaction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. [Link]

Sources

Technical Support Center: Purification of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(2,2-dibromoethenyl)-1-methylpyrazole. As a key synthetic intermediate, its purity is paramount for the success of subsequent reactions and the integrity of biological assays. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most likely impurities I will encounter after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 1-methylpyrazole-4-carbaldehyde.

  • Reaction Byproducts: If a Wittig-type reaction is employed, triphenylphosphine oxide (TPPO) is a very common and often troublesome byproduct. Incomplete elimination reactions may also leave behind monobrominated vinyl species.[1]

  • Isomers: Depending on the reaction conditions, minor amounts of the (E/Z)-isomer of the desired product could be formed.

  • Degradation Products: Vinyl halides can be sensitive to light and heat, potentially leading to decomposition or polymerization.[2]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, Dichloromethane, Toluene).

Q2: What is the most effective and generally applicable method for purifying this compound?

A2: For most lab-scale syntheses (<10 g), flash column chromatography is the most robust and versatile purification technique.[3][4] It allows for the separation of compounds based on their differential adsorption to a stationary phase (typically silica gel) as a liquid mobile phase passes through.[5] This method is highly effective at removing both more polar and less polar impurities. For crystalline solids, recrystallization can be an excellent final step to achieve very high purity.[6]

Q3: How can I accurately assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can reveal the presence of impurities, even at low levels. Integration of proton signals can be used for quantitative estimation.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively assess purity. A pure compound should ideally show a single spot. It's also crucial for developing a solvent system for column chromatography.[7]

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is excellent for quantitative purity analysis (e.g., determining purity as a percentage area).[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Q4: My crude product is a persistent oil, but literature suggests it should be a solid. What steps should I take?

A4: This is a common issue, often caused by the presence of residual solvents or other impurities that act as a eutectic mixture, depressing the melting point.

  • High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the sample under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.

  • Trituration: Try dissolving the oil in a small amount of a polar solvent (like ethyl acetate or dichloromethane) and then slowly adding a non-polar solvent (like hexanes or pentane) with vigorous stirring.[8] This can often crash out the desired product as a solid.

  • Purify via Chromatography: If trituration fails, the oil is likely significantly impure. Proceed with column chromatography to isolate the pure compound, which should then solidify upon removal of the eluent.[9]

Section 2: Troubleshooting Guide for Common Purification Challenges

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during purification experiments.

Q5: My column chromatography is failing. The spots on my TLC plates are streaking and/or my compounds are co-eluting. What's wrong?

A5: Poor chromatographic separation is a frequent problem with several potential causes.

  • Scientific Rationale: Chromatography relies on a precise equilibrium of a compound adsorbing to the stationary phase and dissolving in the mobile phase.[4] Streaking often indicates that the compound is too soluble in the mobile phase, is interacting too strongly with the silica, or the column is overloaded. Co-elution means the chosen solvent system does not provide sufficient differential partitioning between your product and the impurity.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Your target compound should have an Rf value of approximately 0.3-0.4 on a TLC plate for good separation.[7] If the Rf is too high, add more of the non-polar solvent (e.g., hexanes). If it's too low, add more of the polar solvent (e.g., ethyl acetate).

    • Check for Acidity: Silica gel is slightly acidic. If your pyrazole is interacting too strongly (streaking), you can neutralize the silica by adding 0.5-1% triethylamine (Et₃N) to your eluent.

    • Reduce Sample Load: Overloading the column is a primary cause of poor separation. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

    • Improve Sample Application: Apply your sample to the column in the absolute minimum volume of solvent possible.[7] Better yet, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

Q6: I've successfully isolated my product via chromatography, but I cannot get it to recrystallize. What should I do?

A6: Recrystallization failure usually points to an unsuitable solvent choice or the presence of impurities that inhibit crystal lattice formation.[10]

  • Scientific Rationale: Successful recrystallization requires a solvent that dissolves the compound well when hot but poorly when cold.[6][11] The impurities should either remain soluble in the cold solvent or be insoluble in the hot solvent.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test a range of solvents and solvent pairs. Use small vials with a few milligrams of your compound. Good single solvents to test include ethanol, isopropanol, hexanes, and ethyl acetate. Common solvent pairs are Hexanes/Ethyl Acetate, Hexanes/Dichloromethane, and Ethanol/Water.[11]

    • Induce Crystallization: If a supersaturated solution forms without crystallization, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch.

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, and only then place it in an ice bath. Rapid cooling leads to the formation of small, often impure, crystals or oils.[10]

    • Re-purify: If all else fails, your compound may still be too impure to crystallize. A second pass through a chromatography column using a very shallow solvent gradient may be necessary.

Q7: My NMR spectrum shows a significant singlet around δ 7.5-8.0 ppm and a broad peak around δ 2.2 ppm that I believe is triphenylphosphine oxide (TPPO). How can I remove it?

A7: TPPO is a notoriously difficult byproduct to remove due to its moderate polarity, which often causes it to co-elute with products of similar polarity.

  • Scientific Rationale: TPPO is a polar compound but has significant non-polar character from its three phenyl rings. This amphiphilic nature makes its chromatographic behavior tricky.

  • Troubleshooting Steps:

    • Chromatographic Modification: Use a less polar eluent system than you might otherwise choose. For example, if you are using 20% Ethyl Acetate in Hexanes, try reducing it to 10% or even 5%. This will make the TPPO adhere more strongly to the silica gel, allowing your less-polar product to elute first.

    • Acid-Base Extraction (for Basic Compounds): Since your target compound contains a basic pyrazole ring, you can perform an acid wash. Dissolve the crude mixture in a solvent like ethyl acetate. Wash the organic layer with 1M HCl. Your pyrazole product will form a salt and move to the aqueous layer, while the neutral TPPO remains in the organic layer. Separate the aqueous layer, neutralize it with a base (e.g., NaHCO₃ or NaOH), and then extract your pure product back into an organic solvent. This method is highly effective for separating basic compounds from neutral impurities.[12][13]

Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying grams of this compound.

1. Preparation of the Column: a. Select a column of appropriate size (e.g., for 1g of crude material, a 40g silica column is a good starting point). b. Prepare the "slurry" by mixing silica gel with the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexanes) in a beaker until a homogenous, pourable mixture is formed. c. Pour the slurry into the column. Use a small amount of air pressure to pack the silica bed firmly, ensuring there are no air bubbles or cracks.[7] d. Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

2. Sample Loading (Dry Loading Recommended): a. Dissolve your crude product (1g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane). b. Add ~2-3g of silica gel to this solution. c. Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection: a. Carefully add the eluent to the column. Use air pressure to push the solvent through the column at a steady rate. b. Begin eluting with a low-polarity solvent system (e.g., 5% EtOAc/Hexanes) and collect fractions (e.g., 10-20 mL per test tube). c. Gradually increase the solvent polarity (e.g., to 10% EtOAc/Hexanes, then 15%) to elute compounds with higher polarity. This is known as a gradient elution.[3] d. Monitor the collected fractions by TLC to identify which ones contain your pure product.

4. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum for several hours to remove any final traces of solvent.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, slightly acidic adsorbent suitable for a wide range of compounds.[4]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientOffers excellent control over polarity for separating moderately polar compounds.
Initial Eluent 2-5% Ethyl Acetate in HexanesStarts by eluting non-polar impurities.
Product Elution 10-30% Ethyl Acetate in Hexanes (typical)Adjust based on TLC analysis to achieve an Rf of ~0.35.[7]
TLC Visualization UV lamp (254 nm) and/or KMnO₄ stainThe pyrazole and vinyl bromide groups should be UV active. KMnO₄ will stain the double bond.
Section 4: Visualization of Workflows
Diagram 1: Purification Strategy Decision Tree

This diagram outlines the logical steps for selecting a purification method based on the initial state of the crude product.

PurificationStrategy Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid IsSoluble Does it have good solubility differentials? IsSolid->IsSoluble Yes Column Perform Column Chromatography IsSolid->Column No (It's an oil) Recrystallize Attempt Recrystallization IsSoluble->Recrystallize Yes IsSoluble->Column No CheckPurity Assess Purity (TLC, NMR) Recrystallize->CheckPurity CheckPurity->Column Purity < 98% FinalProduct Pure Product CheckPurity->FinalProduct Purity > 98% Reassess Re-evaluate Impurity Profile Column->Reassess Reassess->CheckPurity

Caption: Workflow for selecting the primary purification method.

Diagram 2: Troubleshooting Column Chromatography

This flowchart helps diagnose and solve common issues encountered during flash column chromatography.

ColumnTroubleshooting Start Poor Separation Observed (Streaking / Co-elution) CheckRf Is Product Rf ~0.35 on TLC? Start->CheckRf AdjustSolvent Adjust Eluent Polarity CheckRf->AdjustSolvent No CheckLoad Is Silica:Crude Ratio > 30:1? CheckRf->CheckLoad Yes AdjustSolvent->Start ReduceLoad Reduce Sample Load CheckLoad->ReduceLoad No CheckAcidity Is streaking still present? CheckLoad->CheckAcidity Yes ReduceLoad->Start AddBase Add 0.5% Et3N to Eluent CheckAcidity->AddBase Yes Success Successful Separation CheckAcidity->Success No AddBase->Start

Caption: A logical guide for troubleshooting poor column chromatography results.

References
  • Method for purifying pyrazoles. (Patent WO2011076194A1). Google Patents.

  • Process for the purification of pyrazoles. (Patent DE102009060150A1). Google Patents.

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses.

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry.

  • Column chromatography. Simon Fraser University, Department of Chemistry.

  • Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. NCBI Bookshelf.

  • Kanao, E., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science.

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Column chromatography. Columbia University, Department of Chemistry.

  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex.

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Recent Technology and Engineering.

  • 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. Molbase.

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate.

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society.

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.

  • Recrystallization. (2023). Chemistry LibreTexts.

  • Vinyl bromide. Wikipedia.

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.

  • Zhang, L., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes.

Sources

Technical Support Center: Navigating Side Reactions in the Synthesis of Vinyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to troubleshooting the synthesis of vinyl pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of preparing these valuable heterocyclic building blocks. In the following sections, we will address common side reactions, their mechanistic origins, and provide practical, field-proven strategies to mitigate their formation, ensuring higher yields and purity of your target vinyl pyrazoles.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Formation of Regioisomeric Mixtures in N-Vinylation

Question: My N-vinylation of an unsymmetrical pyrazole (e.g., 3-methylpyrazole) is producing a mixture of the N1-vinyl and N2-vinyl regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge in the N-functionalization of unsymmetrical pyrazoles due to the similar nucleophilicity of the two nitrogen atoms. The regiochemical outcome is influenced by a combination of steric hindrance, electronic effects, and reaction conditions.

Causality and Mechanistic Insights:

The N1 and N2 positions of an unsymmetrical pyrazole present distinct steric and electronic environments. The N1 position is generally considered the 'pyrrole-like' nitrogen, while the N2 is 'pyridine-like'.[1] The regioselectivity of N-alkylation or N-vinylation is a delicate balance between the thermodynamic and kinetic control of the reaction.

  • Steric Effects: Bulky substituents on the pyrazole ring will sterically hinder the adjacent nitrogen atom, directing the incoming vinyl group to the less hindered nitrogen.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms, thereby affecting the site of vinylation.

  • Reaction Conditions: The choice of base, solvent, and catalyst can significantly alter the regioselectivity. For instance, in some cases, acidic conditions favor the formation of one regioisomer, while basic or neutral conditions may favor the other. The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some pyrazole syntheses.[2]

Troubleshooting Strategies:

  • Solvent Optimization:

    • Protocol: Screen a range of solvents with varying polarities and hydrogen-bonding capabilities.

    • Example: For the reaction of a 1,3-dicarbonyl compound with methylhydrazine, switching from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the regioselectivity in favor of one isomer.[2]

  • Base and Catalyst Selection:

    • In transition-metal-catalyzed vinylations, the choice of ligand and base is critical. Experiment with different phosphine ligands and bases (e.g., K₃PO₄, Cs₂CO₃) to find the optimal combination for your substrate.

    • For Michael addition approaches, the use of a silver carbonate catalyst has been shown to influence stereoselectivity, and similar principles may apply to regioselectivity.[3]

  • Separation of Isomers:

    • If achieving complete regioselectivity is challenging, focus on efficient separation.

    • Protocol for Isomer Separation:

      • Column Chromatography: Utilize silica gel column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.[4]

      • Preparative TLC/HPLC: For difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.[2]

      • NMR Characterization: Use 2D NMR techniques like NOESY to unambiguously assign the structures of the isolated regioisomers.[4]

Logical Workflow for Tackling Regioselectivity Issues

start Regioisomeric Mixture Observed solvent Solvent Screen (e.g., EtOH vs. TFE/HFIP) start->solvent Modify Conditions base_cat Vary Base and/or Catalyst/Ligand solvent->base_cat No Improvement success Desired Regioisomer Obtained solvent->success Improved Selectivity separation Optimize Separation Protocol base_cat->separation Still a Mixture base_cat->success Improved Selectivity separation->success Successful Separation

Caption: Troubleshooting workflow for improving regioselectivity.

Issue 2: Unwanted Polymerization of the Vinyl Pyrazole Product

Question: My reaction to synthesize vinyl pyrazole is resulting in a low yield of the monomer and a significant amount of a solid, insoluble material. I suspect polymerization. How can I prevent this?

Answer: Vinyl pyrazoles, particularly unsubstituted 1-vinylpyrazole, are highly susceptible to radical polymerization, which can be initiated by heat, light, or residual initiators.[5] This can lead to significant yield loss and difficulties in purification.

Causality and Mechanistic Insights:

The vinyl group is an electron-rich alkene, making it prone to radical-initiated chain-growth polymerization. The reaction proceeds through the classic steps of initiation, propagation, and termination. The exothermicity of the polymerization can lead to a runaway reaction if not properly controlled.

Troubleshooting Strategies:

  • Addition of a Polymerization Inhibitor:

    • Protocol: Add a radical scavenger to the reaction mixture and during workup and storage.

    • Common Inhibitors:

      • Hydroquinone (HQ)

      • 4-Methoxyphenol (MEHQ)

      • Butylated hydroxytoluene (BHT)

      • 4-tert-Butylcatechol (TBC)[6]

    • Dosage: Typically, inhibitors are added in concentrations ranging from 10 to 1000 ppm.[7]

  • Control of Reaction Temperature:

    • Avoid excessive heating. If the synthesis requires elevated temperatures, use the minimum temperature necessary and for the shortest possible time.

  • Exclusion of Oxygen and Light:

    • While oxygen can act as an inhibitor in some cases, it can also form peroxides that can initiate polymerization.[6] It is generally advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Protect the reaction from light, especially UV light, which can initiate radical formation.

  • Purification and Storage:

    • Distill the vinyl pyrazole under reduced pressure in the presence of an inhibitor.

    • Store the purified vinyl pyrazole in a cool, dark place with an inhibitor added.

Table 1: Common Polymerization Inhibitors for Vinyl Monomers

InhibitorTypical ConcentrationNotes
Hydroquinone (HQ)100-1000 ppmEffective but can be toxic.
4-Methoxyphenol (MEHQ)50-500 ppmA common and effective inhibitor.
4-tert-Butylcatechol (TBC)10-100 ppmOften used for storage and transport.[6]
Butylated hydroxytoluene (BHT)100-1000 ppmA widely used antioxidant and inhibitor.
Issue 3: Formation of Pyrazoline Instead of Pyrazole

Question: In my synthesis of a C-vinyl pyrazole from an α,β-unsaturated ketone and a hydrazine, I am isolating a significant amount of the corresponding pyrazoline. How do I promote aromatization to the pyrazole?

Answer: The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a pyrazoline intermediate. Incomplete oxidation of this intermediate to the aromatic pyrazole is a common cause of low yields and product contamination.[8][9]

Causality and Mechanistic Insights:

The initial reaction is a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization to form the pyrazoline. The final step is the oxidation of the pyrazoline to the pyrazole, which involves the loss of two hydrogen atoms to achieve aromaticity. This oxidation may not occur spontaneously or efficiently under all conditions.

Troubleshooting Strategies:

  • In-situ Oxidation:

    • Protocol: Add an oxidizing agent to the reaction mixture to facilitate the aromatization of the pyrazoline as it is formed.

    • Oxidizing Agents:

      • Air/Oxygen: In some cases, simply stirring the reaction mixture in the presence of air is sufficient.

      • tert-Butyl hydroperoxide (TBHP) with a copper catalyst (e.g., Cu(OAc)₂): This is an efficient system for the oxidation of pyrazolines to pyrazoles at room temperature.[4]

      • Manganese dioxide (MnO₂): Can be used for the oxidative aromatization of pyrazolines.[10]

      • Bromine: Can be used for in-situ oxidation, but care must be taken with stoichiometry and reaction conditions.[11]

  • Use of a Hydrazine with a Good Leaving Group:

    • Protocol: Employ a hydrazine derivative such as tosylhydrazine. Under basic conditions, the tosyl group can be eliminated, leading directly to the formation of the pyrazole without the need for an external oxidant.[9]

  • Post-synthesis Oxidation:

    • Protocol: If the pyrazoline has already been isolated, it can be oxidized in a separate step.

      • Dissolve the pyrazoline in a suitable solvent (e.g., dichloromethane or acetic acid).

      • Add an oxidizing agent (e.g., DDQ, NBS, or MnO₂).

      • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

      • Perform an appropriate workup and purify the resulting pyrazole.

Experimental Protocol: TBHP/Cu(OAc)₂ Mediated Oxidation of Pyrazolines

start Dissolve Pyrazoline in Suitable Solvent add_cat Add Catalytic Cu(OAc)₂ start->add_cat add_ox Add TBHP (aq. solution) add_cat->add_ox stir Stir at Room Temperature add_ox->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Chromatography workup->purify product Isolated Pyrazole Product purify->product

Caption: Workflow for the oxidation of pyrazolines to pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in transition-metal-catalyzed vinylation of pyrazoles?

A1: Besides the formation of regioisomers, several other side reactions can occur:

  • Homocoupling of the vinylating agent: This leads to the formation of dienes.

  • Dehalogenation of the vinyl halide: If a vinyl halide is used, its reduction can be a competing pathway.

  • Formation of ynoates: In palladium-catalyzed couplings with vinyl triflates, elimination can lead to the formation of ynoates as byproducts.[10]

  • Michael Addition: The product vinyl pyrazole can undergo a Michael addition with another pyrazole molecule or other nucleophiles present in the reaction mixture.[5]

  • C-H Activation at other positions: While the goal is vinylation, the catalyst may promote C-H activation at other positions on the pyrazole ring or on substituents, leading to a mixture of products.

Q2: I am observing pyrazole ring opening. Under what conditions does this typically occur?

A2: Pyrazole ring opening is a less common but significant side reaction that can occur under specific conditions:

  • Strong Bases: The use of very strong bases can lead to deprotonation at a ring carbon, which can initiate ring cleavage.[12][13]

  • Oxidative Cleavage: In some cases, strong oxidizing conditions can lead to the oxidative opening of the pyrazole ring.[8]

  • Rearrangements of Reactive Intermediates: The formation of highly reactive intermediates, such as pyrazole nitrenes, can lead to ring-opening and rearrangement cascades.

Q3: How can I minimize the formation of Michael addition byproducts?

A3: The vinyl group of a vinyl pyrazole is an activated alkene and can act as a Michael acceptor. To minimize this side reaction:

  • Control Stoichiometry: Avoid using a large excess of the pyrazole nucleophile.

  • Lower Reaction Temperature: Michael additions are often favored at higher temperatures.

  • Use a Bulky Pyrazole: A sterically hindered pyrazole is less likely to act as a nucleophile in a Michael addition.

  • Choose a Non-nucleophilic Base: If a base is required, select one that is sterically hindered and non-nucleophilic.

Q4: What are the potential side reactions when using the Knoevenagel condensation to synthesize precursors for vinyl pyrazoles?

A4: The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group.[14] When used in the context of vinyl pyrazole synthesis (e.g., reacting a pyrazolone with an aldehyde), the following side reactions can occur:

  • Michael Addition: The initial Knoevenagel product is an α,β-unsaturated system that can undergo a subsequent Michael addition with another equivalent of the active methylene compound, leading to the formation of a bis-adduct.[15][16]

  • Self-condensation of the Carbonyl Compound: If a strong base is used, the aldehyde or ketone can undergo self-condensation.[14]

  • Formation of Stereoisomers: The Knoevenagel condensation can produce a mixture of E and Z isomers of the resulting alkene.[17]

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). Retrieved from [Link]

  • Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers. (1996). CRC Press. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2021). Molecules. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). Molecules. Retrieved from [Link]

  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). Molecules. Retrieved from [Link]

  • Methods for inhibiting the polymerization of vinyl monomers. (2000). Google Patents.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Molecules. Retrieved from [Link]

  • Polymerisation inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (2022). Chemistry – An Asian Journal. Retrieved from [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). Molecules. Retrieved from [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). Molecules. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. Retrieved from [Link]

  • Ring opening of pyrazoles and our design strategy A Carbanion-induced... (n.d.). ResearchGate. Retrieved from [Link]

  • The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE. Retrieved from [Link]

  • Method of free radically polymerizing vinyl monomers. (2011). Google Patents.
  • Pyrazole. (n.d.). SlideShare. Retrieved from [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (2016). Bioconjugate Chemistry. Retrieved from [Link]

  • Mechanism for the formation of pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. (2024). Chemical Communications. Retrieved from [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). Molecules. Retrieved from [Link]

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. (2021). Angewandte Chemie International Edition. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2020). Catalysts. Retrieved from [Link]

  • (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (2003). HETEROCYCLES. Retrieved from [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. (2023). Green Chemistry. Retrieved from [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (n.d.). LinkedIn. Retrieved from [Link]

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. (2024). Chemical Communications. Retrieved from [Link]

  • Structures of 1-vinylpyrazole, 3(5). (n.d.). ResearchGate. Retrieved from [Link]

  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. (2021). Dalton Transactions. Retrieved from [Link]

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. (2024). Chemical Communications. Retrieved from [Link]

  • The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. (2005). Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Coupling Reactions with Dibromoalkenes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving dibromoalkene substrates. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful C-C bond-forming reactions. Dibromoalkenes are versatile building blocks, but their unique reactivity presents specific challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your reactions for success.

Part 1: Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing a logical workflow to diagnose and solve issues.

Q1: My reaction shows low to no conversion of the dibromoalkene starting material. What should I investigate?

A1: Low or no conversion is a frequent issue that can almost always be traced back to one of four key areas: catalyst activity, reaction conditions, reagent quality, or substrate reactivity. A systematic approach is the best way to identify the root cause.

Possible Cause 1: Inactive Catalyst System The heart of the reaction is the active Pd(0) catalyst. If it fails to form or is deactivated, the catalytic cycle will not proceed.[1]

  • Palladium Precursor: Pd(II) precursors like Pd(OAc)₂ or PdCl₂ must be reduced in situ to the active Pd(0) state. This process can be inefficient.[2] Consider switching to a Pd(0) source like Pd₂(dba)₃ or, even better, a modern pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle). These pre-catalysts are designed for reliable and rapid generation of the active catalyst.

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition.[3] For dibromoalkenes, which can be challenging substrates, standard ligands like PPh₃ may be insufficient. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the difficult oxidative addition step.[1]

  • Catalyst Loading: While low catalyst loading (<1 mol%) is ideal, a new or difficult reaction may require a higher initial loading (2-5 mol%) to achieve conversion.[1][4] You can optimize for lower loading later.[1]

Possible Cause 2: Suboptimal Reaction Conditions The environment of the reaction is critical for success.

  • Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[1][5] Ensure your reaction flask is rigorously purged of air and maintained under an inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed before use.

  • Base Selection: The base plays a crucial role in the transmetalation step (e.g., in Suzuki coupling) or in regenerating the catalyst (e.g., in Heck coupling).[1][6] The choice is highly dependent on the specific coupling reaction. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] Note that anhydrous couplings using K₃PO₄ may paradoxically require a small amount of water to function effectively.[1][7]

  • Solvent Choice: The solvent affects the solubility of reagents and the stability and activity of the catalyst. A solvent screen including common choices like toluene, dioxane, THF, and DMF is often a necessary optimization step.[1]

  • Temperature: Oxidative addition is often the rate-limiting step and is highly temperature-dependent. If you observe no reaction at a lower temperature (e.g., 80 °C), a gradual increase (e.g., to 100-110 °C) may be necessary.[8]

Possible Cause 3: Poor Reagent Quality Ensure the purity of all starting materials, as impurities can act as catalyst poisons.[1] For Suzuki couplings, some boronic acids have limited stability and can degrade upon storage or undergo protodeboronation during the reaction.[1][9] Using the corresponding boronic ester (e.g., a pinacol ester) can sometimes improve stability.[1]

Troubleshooting Workflow: Low or No Conversion

Caption: A logical workflow for troubleshooting failed coupling reactions.

Q2: I am attempting a di-substitution, but the reaction stops after the first coupling, yielding mainly the mono-coupled product. How can I drive the reaction to completion?

A2: This is a common challenge with di- or poly-halogenated substrates. Achieving exhaustive functionalization requires overcoming several hurdles.

Possible Cause 1: Insufficient Reagents This is the most straightforward cause. To replace both bromine atoms, you must use more than two equivalents of your coupling partner (e.g., 2.2-2.5 equivalents of boronic acid for a Suzuki coupling) and a sufficient amount of base.[5]

Possible Cause 2: Decreased Reactivity of the Second C-Br Bond After the first coupling, the electronic and steric environment of the remaining bromine atom has changed.

  • Steric Hindrance: The newly introduced group can sterically block the palladium catalyst from accessing the second C-Br bond. This is particularly true if either the initial substrate or the coupling partner is bulky.

  • Electronic Effects: The first substitution can alter the electron density of the alkene, making the second oxidative addition step less favorable.

Solution: To overcome this, a more "active" catalyst system is often required for the second coupling than for the first.

  • Switch to a More Active Ligand: If you achieved mono-coupling with a less active ligand, switching to a bulkier, more electron-rich ligand like those from the Buchwald or Fu labs can often facilitate the more difficult second oxidative addition.

  • Increase Temperature: Higher temperatures can provide the necessary activation energy for the second coupling step.

Possible Cause 3: Catalyst Deactivation The catalyst may simply not be stable enough to have a lifetime sufficient to catalyze two separate coupling events per molecule. Ensure your inert atmosphere is excellent and consider using a more robust pre-catalyst system that resists decomposition over long reaction times.

Q3: My Suzuki reaction is plagued by homocoupling of the boronic acid. What causes this and how can I prevent it?

A3: Homocoupling (the coupling of two boronic acid molecules) is a classic side reaction in Suzuki couplings, leading to biaryl impurities and reduced yield.[9]

Primary Cause: Presence of Oxygen The most common cause of homocoupling is an inadequate inert atmosphere. Trace oxygen can interfere with the catalytic cycle, promoting the unwanted dimerization of the organoboron reagent.[9]

Solution: Rigorous Degassing

  • Freeze-Pump-Thaw: For maximum oxygen removal from your solvent, perform at least three cycles of freezing the solvent (with liquid nitrogen), applying a high vacuum, and then thawing.

  • Gas Sparging: A simpler, though sometimes less effective, method is to bubble an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) before adding reagents.[7]

  • Setup: Always assemble your reaction under a positive pressure of inert gas.[10]

Secondary Cause: Catalyst Choice While less common, certain palladium sources or conditions can favor homocoupling. If the problem persists despite rigorous degassing, consider screening alternative palladium precursors and ligands.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and practical questions regarding palladium-catalyzed couplings with dibromoalkenes.

Q1: How can I achieve selective mono-arylation of a dibromoalkene?

A1: While driving a reaction to di-substitution can be hard, achieving clean mono-substitution requires precise control. The key is to exploit the potential difference in reactivity between the two C-Br bonds or to limit the reagents.

  • Stoichiometry Control: The most direct method is to use a limiting amount of the coupling partner (e.g., 1.0-1.1 equivalents of boronic acid).[5] This ensures there isn't enough reagent available for the second coupling.

  • Milder Conditions: Employing lower reaction temperatures and shorter reaction times can favor the faster, initial mono-coupling event.[5] Careful monitoring by TLC or LC-MS is critical to stop the reaction once the starting material is consumed but before significant di-substitution occurs.[5]

  • Ligand Choice: Using less reactive ligands may provide a wider window where mono-coupling occurs without significant di-coupling. Conversely, very bulky ligands can sometimes promote overfunctionalization because the catalyst, once coupled, remains coordinated to the product and is more likely to react again than to dissociate.[11] Small coordinating additives like DMSO can sometimes suppress this overfunctionalization.[11]

Q2: What is the mechanistic role of the key components (Catalyst, Ligand, Base) in a Suzuki coupling?

A2: The Suzuki reaction proceeds via a catalytic cycle involving the palladium catalyst. Each component has a distinct and vital role.[12]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the dibromoalkene (R-X), inserting itself into the carbon-bromine bond. This forms a Pd(II) complex.[12][13] The ligand (L) remains coordinated to the palladium throughout this process.

  • Transmetalation: The organoboron reagent (R'-BY₂) coordinates to the Pd(II) complex. The base (e.g., K₃PO₄) is crucial here; it activates the organoboron species, facilitating the transfer of the organic group (R') from boron to palladium and displacing the halide (X).[3][13]

  • Reductive Elimination: The two organic fragments (R and R') are now bound to the same palladium center. They are eliminated from the palladium, forming the new C-C bond in the final product (R-R'). This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[3][12]

Generic Catalytic Cycle for Suzuki Coupling

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Q3: Which palladium source should I use: Pd(OAc)₂, Pd₂(dba)₃, or a modern pre-catalyst?

A3: The choice of palladium source is a balance between cost, convenience, and reliability.

Palladium SourceProsConsBest For...
Pd(OAc)₂ / PdCl₂ Inexpensive, readily available.[2]Pd(II) source, requires in situ reduction which can be inconsistent; sensitive to reaction conditions.[2]Initial screening, well-established and robust reactions where cost is a major factor.
Pd₂(dba)₃ Pd(0) source, does not require a reduction step; generally reliable.Air-sensitive (though less so than other Pd(0) sources), can be more expensive.Situations where in situ reduction of a Pd(II) source is failing or proving inconsistent.
Pre-catalysts (e.g., Buchwald, PEPPSI)Air-stable Pd(II) complexes, designed for clean, rapid, and highly reliable generation of the active Pd(0)L species.[14]Most expensive option.Challenging substrates (like dibromoalkenes), reactions requiring high efficiency and reproducibility, and when other sources fail.

Recommendation for Dibromoalkenes: Due to the often-challenging nature of these substrates, starting with a modern, well-defined pre-catalyst in combination with a bulky phosphine ligand is highly recommended to ensure the reliable formation of the active catalytic species.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki Di-Arylation of a Dibromoalkene

This protocol provides a starting point for optimization. Amounts should be adjusted based on the specific molecular weights of your reagents.

  • Reaction Setup: To a flame-dried Schlenk flask or sealed reaction vial containing a magnetic stir bar, add the dibromoalkene (1.0 equiv), the arylboronic acid (2.2-2.5 equiv), and the base (e.g., K₃PO₄, 3.0-4.0 equiv).[5][10]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5][10][14]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos-G3, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a substrate concentration of ~0.1 M) via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8][10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[14]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.[14] Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.[14]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[14] Purify the crude product by column chromatography.[10]

References

  • The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]

  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

  • Cross-coupling reaction. (2024). Wikipedia. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2024). National Institutes of Health. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). ResearchGate. [Link]

  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... (2019). ResearchGate. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2013). National Institutes of Health. [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024). Royal Society of Chemistry. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. (2021). Taylor & Francis Online. [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2024). Journal of the American Chemical Society. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2024). Frontiers. [Link]

  • Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. (2015). Semantic Scholar. [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube. [Link]

  • Role of palladium catalyst in cross-coupling reactions. (n.d.). Medium. [Link]

  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (n.d.). Semantic Scholar. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. (2016). Royal Society of Chemistry. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-catalyzed Monoarylation of Nitroalkanes. (2009). PubMed. [Link]

  • Heck reaction. (2024). Wikipedia. [Link]

  • Approach Toward Stereoselective α‐Arylation by Pd/Cu‐Catalyzed Arylboration of Electron Deficient Alkenes. (2024). National Institutes of Health. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. (2020). National Institutes of Health. [Link]

  • Palladium-catalysed α and β C–H allylation of aryl alkenes. (2024). Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Functionalization of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the functionalization of 4-(2,2-dibromoethenyl)-1-methylpyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. Here, we move beyond simple protocols to address the nuanced challenges and mechanistic intricacies you may encounter. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your synthetic strategies.

Introduction: The Utility and Challenges of a Gem-Dibromoalkene Scaffold

This compound is a valuable synthetic intermediate. The geminal dibromoalkene moiety serves as a linchpin for introducing diverse molecular complexity through sequential and selective cross-coupling reactions. This allows for the construction of internal alkynes, substituted alkenes, and other valuable motifs. However, the unique electronic environment of the two bromine atoms, influenced by the adjacent pyrazole ring, presents distinct challenges. Issues of selectivity, catalyst stability, and competing side reactions are common hurdles. This guide provides a structured approach to overcoming these obstacles.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the handling and reactivity of this compound.

Q1: Which of the two bromine atoms is more reactive in a typical palladium-catalyzed cross-coupling reaction?

A: In gem-dibromoalkenes, the two bromine atoms are diastereotopic. The bromine atom trans to the bulkier substituent (the pyrazole ring in this case) is generally more sterically accessible and electronically favored for oxidative addition to the palladium(0) catalyst. Therefore, the initial functionalization will predominantly occur at this position.

Q2: How can I achieve selective mono-functionalization over di-functionalization?

A: Achieving high selectivity for mono-substitution is a primary challenge. Key strategies include:

  • Stoichiometry Control: Use a slight excess (1.0-1.1 equivalents) of your coupling partner.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can exploit the kinetic difference in reactivity between the first and second bromine substitution.

  • Shorter Reaction Times: Careful monitoring (e.g., by TLC or LC-MS) and quenching the reaction upon consumption of the starting material can prevent significant formation of the di-substituted product.

  • Catalyst Loading: Using a lower catalyst loading can sometimes favor mono-substitution.

Q3: Is the 1-methylpyrazole ring stable under common cross-coupling and organometallic reaction conditions?

A: Generally, yes. The 1-methylpyrazole ring is robust and stable under the conditions required for Sonogashira, Suzuki, Stille, and Heck couplings. The N-methylation is crucial as it prevents the complications often seen with unprotected N-H azoles, which can inhibit palladium catalysts.[1] However, when using highly basic organometallic reagents like organolithiums at elevated temperatures, the potential for side reactions involving the pyrazole ring, though low, should be considered.

Q4: What are the primary cross-coupling reactions used to functionalize this substrate?

A: The most successful and widely documented methods for functionalizing vinyl halides are directly applicable. These include:

  • Sonogashira Coupling: For the synthesis of enynes by coupling with terminal alkynes.[2]

  • Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) bond formation with boronic acids or esters.[3][4]

  • Stille Coupling: For coupling with organostannanes, known for its excellent functional group tolerance.[5][6]

  • Lithium-Halogen Exchange: To generate a vinyllithium intermediate, which can then be trapped with various electrophiles.[7]

Part 2: Troubleshooting Guides for Common Functionalization Reactions

This section provides in-depth, scenario-based troubleshooting for specific experimental challenges.

Guide 1: Sonogashira Coupling

The Sonogashira reaction is a powerful tool for forming C-C bonds between vinyl halides and terminal alkynes.[8]

Problem: My Sonogashira coupling shows low or no conversion, and I primarily recover the starting material.

  • Potential Cause 1: Inactive Catalyst System. The Pd(0) active species may have been oxidized, or the Cu(I) co-catalyst may be inactive. The reaction turning black immediately upon adding the amine base can be an indication of palladium black precipitation.[9]

    • Solution:

      • Ensure Rigorous Degassing: Oxygen is detrimental to the Pd(0) catalyst. Degas your solvent and the reaction mixture thoroughly using methods like freeze-pump-thaw or by bubbling argon/nitrogen for an extended period.

      • Verify Reagent Quality: Use a fresh, high-quality palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and CuI. Old CuI can appear greenish-yellow instead of off-white/tan, indicating oxidation.

      • Amine Base Quality: Use a freshly distilled amine base (e.g., triethylamine, diisopropylethylamine). Amines can oxidize over time, and impurities can poison the catalyst.[9]

  • Potential Cause 2: Low Boiling Point of a Reagent. If using a volatile alkyne like trimethylsilylacetylene (boiling point ~53°C), it may evaporate from the reaction mixture if not performed in a sealed vessel.[9]

    • Solution: For low-boiling reagents, perform the reaction in a sealed tube or a flask equipped with a reflux condenser maintained at a low temperature.

Problem: I observe significant formation of a symmetrical alkyne dimer (Glaser coupling byproduct).

  • Potential Cause: Oxygen-Mediated Homocoupling. The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne in the presence of oxygen.

    • Solution:

      • Improve Inert Atmosphere: Enhance your degassing procedure and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

      • Consider "Copper-Free" Conditions: While often still containing trace copper, officially copper-free Sonogashira protocols can mitigate this side reaction.[10] These often require a different ligand and base system.

      • Solvent Choice: Using a co-solvent like THF in addition to the amine can sometimes suppress Glaser coupling.

Guide 2: Suzuki-Miyaura Coupling

This reaction couples the dibromoethenyl pyrazole with an organoboron reagent, typically a boronic acid.[3]

Problem: The reaction is sluggish or fails completely, with no product formation.

  • Potential Cause 1: Inappropriate Base. The choice of base is critical for activating the boronic acid in the transmetalation step.

    • Solution: An inorganic base is typically required. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity. The base must be anhydrous and finely powdered for optimal results.

  • Potential Cause 2: Boronic Acid Decomposition. Boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive in the catalytic cycle.

    • Solution:

      • Use fresh, high-purity boronic acid.

      • If boroxine formation is suspected, you can sometimes regenerate the boronic acid by dissolving it in a solvent like diethyl ether and washing with a small amount of water, then re-drying, though using fresh material is preferable.

      • Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.

Problem: I am observing a significant amount of a de-brominated byproduct.

  • Potential Cause: Protodeboronation and Competing Reduction. The boronic acid can react with trace water or protic solvents, leading to its decomposition. This can disrupt the catalytic cycle and lead to reductive pathways that cleave the C-Br bond.

    • Solution:

      • Ensure Anhydrous Conditions: Use dry solvents and reagents.

      • Base Selection: A weaker base might sometimes reduce the rate of protodeboronation.

      • Ligand Choice: Employing a more electron-donating and sterically bulky phosphine ligand can stabilize the palladium center and favor the desired cross-coupling pathway over reductive dehalogenation.

Guide 3: Lithium-Halogen Exchange

This method uses an organolithium reagent (e.g., n-BuLi or t-BuLi) to swap a bromine atom for lithium, creating a highly reactive vinyllithium species.[7]

Problem: The reaction yields only starting material after quenching with an electrophile.

  • Potential Cause 1: Reagent Inactivation. Organolithium reagents are extremely sensitive to moisture and air. Any exposure will quench the reagent before it can react with the substrate.

    • Solution:

      • Scrupulous Technique: Use flame-dried or oven-dried glassware under a positive pressure of inert gas.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Titrate the Organolithium: The molarity of commercial organolithium solutions can decrease over time. Titrate the solution before use to determine its exact concentration.

  • Potential Cause 2: Insufficiently Low Temperature. Lithium-halogen exchange is extremely fast but must be performed at cryogenic temperatures (typically -78 °C or lower) to prevent side reactions, such as reaction with the solvent (e.g., THF).[11]

    • Solution: Ensure your cooling bath (e.g., dry ice/acetone) is maintained at or below -78 °C throughout the addition of the organolithium and before the addition of the electrophile.

Problem: After adding the electrophile, I get a complex mixture of unidentifiable products.

  • Potential Cause: Instability of the Vinyllithium Intermediate. The generated vinyllithium is a potent base. If the temperature is allowed to rise before the electrophile is added, it can deprotonate the solvent or undergo other decomposition pathways.

    • Solution:

      • Add the electrophile at -78 °C immediately after the lithium-halogen exchange is complete (usually within minutes).

      • Do not allow the reaction to warm up until the electrophilic quench is finished.

      • Consider using a non-ethereal solvent like pentane or hexane if solvent reactivity is a concern, although this may affect solubility and reaction rates.[11]

Part 3: Data, Protocols, and Visualizations

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
ParameterSonogashira CouplingSuzuki-Miyaura CouplingStille Coupling
Substrate This compoundThis compoundThis compound
Coupling Partner Terminal Alkyne (1.1 eq)Boronic Acid/Ester (1.1 eq)Organostannane (1.1 eq)
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂Pd(PPh₃)₄ (2-5 mol%)
Co-Catalyst/Additive CuI (3-10 mol%)NoneCuI (optional, can accelerate)[12]
Base Et₃N or DIPEA (2-3 eq)K₂CO₃ or K₃PO₄ (2-3 eq)None (or LiCl additive)
Solvent THF, DMF, or neat amineToluene/H₂O, Dioxane/H₂O, or DMFToluene, Dioxane, or DMF
Temperature 25 °C to 80 °C60 °C to 110 °C60 °C to 110 °C
Experimental Protocols

Protocol 1: General Procedure for Mono-Sonogashira Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (to 0.1 M concentration) and degassed triethylamine (2.5 eq).

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon consumption of the starting material (typically 2-6 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Lithium-Halogen Exchange and Quench

  • To a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF (to 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, ensuring the internal temperature does not exceed -75 °C.

  • Stir the solution at -78 °C for 15-30 minutes.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) (1.2 eq) as a solution in anhydrous THF, again maintaining the temperature at -78 °C.

  • Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup and purify the product by column chromatography.

Visualizations of Key Mechanisms and Workflows

Palladium Catalytic Cycle cluster_0 Palladium(0) Cycle Pd(0)L2 Active Pd(0) Catalyst Intermediate_A Pd(II) Intermediate (R-Pd(II)-X) Pd(0)L2->Intermediate_A Oxidative Addition (+ R-X) Intermediate_B Pd(II) Intermediate (R-Pd(II)-R') Intermediate_A->Intermediate_B Transmetalation (+ R'-M) Intermediate_B->Pd(0)L2 Reductive Elimination (- R-R') caption Fig 1. Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Troubleshooting Workflow start Reaction Failure: Low Conversion check_reagents Step 1: Verify Reagent Quality - Fresh Catalyst? - Dry Solvents/Base? - Partner Purity? start->check_reagents check_reagents->start Reagents Faulty (Replace/Purify) check_conditions Step 2: Assess Reaction Conditions - Fully Inert Atmosphere? - Correct Temperature? - Sufficient Time? check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty (Adjust Setup) check_catalyst Step 3: Optimize Catalyst System - Screen Ligands - Adjust Catalyst Loading - Change Base check_conditions->check_catalyst Conditions OK check_catalyst->start System Incompatible (Re-evaluate Approach) success Reaction Successful check_catalyst->success Optimization Works caption Fig 2. A logical workflow for troubleshooting failed cross-coupling reactions.

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

References

  • Myers, A. The Stille Reaction - Chem 115. Available at: [Link]

  • OpenOChem Learn. Stille Coupling. Available at: [Link]

  • Ma, S., et al. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

  • RSC Publishing. The thioamidation of gem-dibromoalkenes in an aqueous medium. Available at: [Link]

  • Chemistry LibreTexts. Stille Coupling. Available at: [Link]

  • ResearchGate. Mechanism for Palladium catalyzed Suzuki cross-coupling reaction. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Available at: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • NIH. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PubMed Central. Available at: [Link]

  • Molbase. 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. Available at: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available at: [Link]

  • NIH. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Bangor University Research Portal. Unusual selectivity in the oxidative functionalization of gem-dibromocyclopropanes. Available at: [Link]

  • ResearchGate. Thioamidation of gem-dibromoalkene in a water medium | Request PDF. Available at: [Link]

  • ResearchGate. Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene | Request PDF. Available at: [Link]

  • Wikipedia. Metal–halogen exchange. Available at: [Link]

  • NIH. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PubMed Central. Available at: [Link]

  • Wiley Online Library. The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. Chemistry – A European Journal. Available at: [Link]

  • eGrove - University of Mississippi. Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Available at: [Link]

  • University of Wisconsin-Madison. lithium halogen exchange #1 revised. Available at: [Link]

  • BYU ScholarsArchive. LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. Available at: [Link]

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Available at: [Link]

  • REAL-J. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Available at: [Link]

  • ResearchGate. Synthesis, characterization and biological evaluation of some pyrazoles derived from α,β-dibromo 4,4'-difluoro chalcone. Available at: [Link]

  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]

  • NIH. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • PubMed. Quadruple Functionalized Pyrazole Pharmacophores by One-pot Regioselective [3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes. Available at: [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. Available at: [Link]

  • International Journal of Drug Design and Discovery. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. Available at: [Link]

  • ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • NIH. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. Available at: [Link]

  • ResearchGate. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. Available at: [Link]

  • sioc-journal.cn. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available at: [Link]

  • NIH. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. PubMed Central. Available at: [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • NIH. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2,2-Dibromoethenyl)-1-methylpyrazole. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this compound in high purity. The following troubleshooting guides and FAQs are structured to address specific issues encountered during experimental work, providing not only procedural steps but also the underlying scientific principles to empower your decision-making process.

Introduction: Understanding the Synthetic Context

This compound is typically synthesized from 1-methylpyrazole-4-carbaldehyde via the Corey-Fuchs reaction.[1][2][3][4][5] This one-carbon homologation uses carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to convert an aldehyde into a terminal alkyne, with the dibromoalkene being the key isolable intermediate.[2][3] While highly effective, this reaction is notorious for producing a significant byproduct: triphenylphosphine oxide (TPPO).[6][7] Consequently, the primary purification challenge is the efficient removal of TPPO from the desired product.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude reaction mixture?

A1: The impurity profile is dominated by byproducts and unreacted reagents from the Corey-Fuchs reaction.

  • Triphenylphosphine Oxide (TPPO): This is the most common and often most challenging impurity to remove. It is formed from the reaction of the triphenylphosphine ylide with the aldehyde.[6][7][8] It is a high-melting, white crystalline solid that is highly polar.

  • Unreacted Triphenylphosphine (PPh₃): If the reaction does not go to completion, or if excess PPh₃ was used, it may remain. It is less polar than TPPO.

  • Unreacted 1-methylpyrazole-4-carbaldehyde: The starting aldehyde may be present if the conversion was incomplete.

  • Carbon Tetrabromide (CBr₄): This reagent is volatile and is often removed during solvent evaporation (work-up), but traces may remain.

  • Side-products from Pyrazole Synthesis: If the starting 1-methylpyrazole-4-carbaldehyde was not pure, impurities from its synthesis may carry over.[9][10][11]

Q2: My crude product contains a large amount of a white solid that is poorly soluble in hexanes. How can I confirm it is TPPO and remove it effectively?

A2: The physical properties you describe are highly characteristic of triphenylphosphine oxide (TPPO). You can confirm its identity via ¹H NMR (complex aromatic multiplets between 7.5-7.8 ppm) or by its low solubility in non-polar solvents like hexanes or diethyl ether.[6] The key to its removal is to exploit its high polarity and low solubility in non-polar organic solvents.

Here are three common methods, ranging from simplest to most involved:

Method 1: Precipitation and Filtration (Preferred for Non-Polar Products)

This is the most direct method and should be the first approach if your target compound is significantly less polar than TPPO.[6][12]

  • Causality: TPPO has very low solubility in solvents like hexanes, pentane, or diethyl ether. By dissolving the crude mixture in a minimal amount of a solvent like dichloromethane (DCM) and then adding a non-polar "anti-solvent," the TPPO selectively precipitates and can be removed by filtration.[6]

  • Experimental Protocol:

    • Concentrate the crude reaction mixture to a viscous oil or solid.

    • Dissolve the residue in a minimum volume of a solvent in which both your product and TPPO are soluble (e.g., dichloromethane or toluene).

    • Slowly add a non-polar anti-solvent (e.g., a 1:1 mixture of diethyl ether/hexanes) while stirring. You should observe the formation of a white precipitate (TPPO).

    • Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation.[6]

    • Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of cold hexanes.

    • The filtrate now contains your enriched product. Concentrate the filtrate and assess its purity by TLC or ¹H NMR. This procedure may need to be repeated to remove the majority of the TPPO.[8][12]

Method 2: Filtration Through a Silica Plug

This is a rapid "short-column" technique for removing highly polar impurities.[7][12]

  • Causality: Silica gel is a highly polar stationary phase. When a solution of the crude product in a non-polar solvent is passed through a short column ("plug") of silica, the highly polar TPPO is strongly adsorbed, while the less polar desired product passes through with the solvent.[13][14]

  • Experimental Protocol:

    • Prepare a short plug of silica gel (approx. 3-4 cm high) in a fritted funnel or a small chromatography column.

    • Suspend the crude product in a minimal-polarity solvent system, such as hexanes or 95:5 hexanes/ethyl acetate.

    • Pass the suspension through the silica plug, using gentle pressure if necessary.

    • Elute your product from the plug with a suitable solvent (e.g., hexanes/ethyl acetate), monitoring the fractions by TLC. The TPPO will remain adsorbed at the top of the silica plug.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

Method 3: Chemical Separation via Metal Salt Complexation

This method is particularly useful if your product is polar and co-elutes with TPPO during standard chromatography.

  • Causality: The oxygen atom in TPPO is a Lewis base and can form insoluble coordination complexes with certain metal salts, such as ZnCl₂ or MgCl₂.[7] These complexes precipitate from the solution and can be removed by filtration.

  • Experimental Protocol:

    • Dissolve the crude reaction mixture in a suitable solvent like ethanol or toluene.

    • Add a solution of an anhydrous metal salt (e.g., ZnCl₂ in ethanol) to the mixture.

    • Stir the mixture for 1-2 hours. The TPPO-metal complex will precipitate as a white solid.[7]

    • Remove the precipitate by vacuum filtration.

    • The filtrate, containing your product, can then be subjected to a standard aqueous work-up and further purification if necessary.

Q3: What is the recommended overall purification strategy for a new batch of this compound?

A3: A multi-step approach is often the most robust. The following workflow is recommended for achieving high purity.

  • Step 1: Initial TPPO Removal. Begin by using Method 1 (Precipitation) to remove the bulk of the triphenylphosphine oxide. This significantly simplifies the subsequent chromatographic step.

  • Step 2: Column Chromatography. After the initial precipitation, purify the remaining material using flash column chromatography on silica gel.[15]

    • Solvent System Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system. Start with a low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity. A good separation is usually achieved when the desired product has an Rf value of approximately 0.3-0.4.[13]

    • Column Packing: Use the "wet slurry" method to pack the column to avoid air bubbles and channeling, which can lead to poor separation.[13]

  • Step 3: Recrystallization (Optional). For obtaining material of the highest analytical purity, a final recrystallization can be performed. The choice of solvent will depend on the product's solubility, but systems like ethanol/water or ethyl acetate/hexanes are good starting points for pyrazole derivatives.[9][16]

The following decision tree can help guide your purification strategy:

Purification_Strategy start Crude this compound check_tppo Is a large white precipitate (TPPO) visible or suspected? start->check_tppo precipitate Perform Precipitation/ Filtration with Hexanes/Ether check_tppo->precipitate  Yes column_chrom Perform Silica Gel Column Chromatography check_tppo->column_chrom No / Minor Amount   check_purity Assess Purity by TLC/NMR precipitate->check_purity is_pure Is the product pure? check_purity->is_pure is_pure->column_chrom No end_product Pure Product is_pure->end_product Yes recrystallize Optional: Recrystallization for Analytical Purity column_chrom->recrystallize recrystallize->end_product

Caption: Purification strategy decision tree for this compound.

Q4: Are there any specific stability concerns I should be aware of during purification?

A4: While pyrazoles are generally stable aromatic heterocycles, vinyl halides can be sensitive under certain conditions.

  • pH Sensitivity: Avoid strongly acidic or basic conditions during aqueous work-ups if possible, as this could potentially affect the dibromoethenyl group. Neutral washes are preferred.

  • Light and Air Sensitivity: Like many unsaturated compounds, prolonged exposure to light and air could lead to slow degradation or polymerization. It is good practice to store the purified compound in a sealed vial under an inert atmosphere (nitrogen or argon) and in a cool, dark place.[17]

  • Thermal Stability: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath temperature below 40-50°C.

Data Summary: Comparison of TPPO Removal Methods

MethodPrincipleIdeal ForSpeedScaleNotes
Precipitation Differential SolubilityNon-polar products contaminated with large amounts of TPPO.FastSmall to LargeOften the most efficient first pass for bulk removal.[6][18]
Silica Plug Differential AdsorptionNon-polar products with minor TPPO contamination.Very FastSmall to MediumExcellent for rapid clean-up before final analysis.[7][12]
Column Chromatography Differential AdsorptionSeparating mixtures with components of similar polarity.SlowSmall to LargeProvides the highest resolution for complex mixtures.[14][15]
Metal Salt Complexation Chemical ReactionPolar products that co-elute with TPPO.ModerateSmall to MediumEnsure your product does not complex with the metal salt.[7]

References

  • Navigating the Aftermath: A Technical Guide to Removing Triphenylphosphine Oxide from Wittig Reaction Products. Benchchem.
  • Technical Support Center: Removal of Triphenylphosphine Oxide Byproducts. Benchchem.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
  • Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab.
  • Workup: Triphenylphosphine Oxide. University of Rochester Department of Chemistry.
  • How is Vinyl Bromide Synthesized and Analyzed?. Guidechem.
  • Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. National Institutes of Health (NIH).
  • How we can remove triphenylphosphine oxide from mitsunobu mixture without column?. ResearchGate.
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.
  • Column chromatography. University of Calgary.
  • Column chromatography. Wikipedia.
  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit.
  • Method for purifying pyrazoles. Google Patents.
  • Separation of Compounds Using Column Chromatography (Theory). Amrita Virtual Lab.
  • Corey-Fuchs Reaction. Alfa Chemistry.
  • Column chromatography (video). Khan Academy.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
  • Corey-Fuchs Reaction. Organic Chemistry Portal.
  • Corey–Fuchs reaction. Wikipedia.
  • Corey-Fuchs Homologation. NROChemistry.
  • Corey–Fuchs reaction. Grokipedia.

Sources

Technical Support Center: Troubleshooting Failed Reactions of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2,2-Dibromoethenyl)-1-methylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered when using this versatile building block. As a key intermediate, its successful application in cross-coupling reactions is often critical for synthetic campaigns. This document provides in-depth, field-proven insights to help you overcome reaction failures and optimize your results.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis and subsequent reactions of this compound.

Q1: My Corey-Fuchs reaction to synthesize this compound from 1-methyl-1H-pyrazole-4-carbaldehyde is failing or giving very low yields. What's going wrong?

A1: Failure in the Corey-Fuchs reaction, which converts an aldehyde to a 1,1-dibromoolefin, typically stems from two main areas: the generation of the phosphorus ylide and the reactivity of the aldehyde substrate.[1][2]

  • Inefficient Ylide Generation: The active reagent is a dibromomethylene phosphorus ylide, generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[1][3]

    • Reagent Quality: Ensure that the PPh₃ and CBr₄ are pure and dry. PPh₃ can oxidize over time to triphenylphosphine oxide, which is unreactive.

    • Stoichiometry: The reaction requires two equivalents of PPh₃ for every one equivalent of CBr₄.[2] One equivalent generates the ylide, while the second acts as a bromine scavenger.[2] Using insufficient PPh₃ is a common cause of failure.

    • Solvent: The reaction is typically performed in an anhydrous, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (e.g., 0 °C) to ensure the stability of the ylide.

  • Aldehyde Reactivity & Stability:

    • Purity: The starting aldehyde (1-methyl-1H-pyrazole-4-carbaldehyde) must be pure and free from the corresponding carboxylic acid, which can quench the ylide.

    • Steric Hindrance: While the pyrazole-4-carbaldehyde is not exceptionally hindered, bulky substituents elsewhere on the ring could slow the reaction.

    • Side Reactions: The basic nature of the ylide can sometimes cause side reactions if the aldehyde has other sensitive functional groups.

Troubleshooting Steps:

  • Verify Reagents: Use freshly opened or purified PPh₃ and CBr₄.

  • Check Stoichiometry: Carefully re-check the molar ratios of PPh₃ and CBr₄.

  • Optimize Conditions: Add the aldehyde slowly to the pre-formed ylide solution at 0 °C and allow the reaction to warm slowly to room temperature.

  • Consider Additives: Some protocols recommend the addition of zinc dust, which can facilitate ylide formation and simplify purification by reducing the amount of PPh₃ required.[1]

Q2: I'm attempting a Sonogashira coupling with my this compound, but I'm seeing no product and recovering my starting material. What are the likely causes?

A2: Low or no conversion in Sonogashira couplings involving pyrazole substrates points to issues with the catalyst system, reaction conditions, or reagent quality.[4] The 1,1-dibromoalkene functionality allows for sequential or double coupling, but the first coupling is often the focus.

  • Catalyst Inhibition/Inactivation:

    • Pyrazole Coordination: Pyrazoles are N-heterocycles that can act as ligands and coordinate to the palladium catalyst, inhibiting its activity.[4] This is a primary concern when working with such substrates.

    • Catalyst Oxidation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and the formation of inactive palladium black.[4]

  • Sub-optimal Reaction Conditions:

    • Base: The base is critical for deprotonating the terminal alkyne to form the copper(I) acetylide.[5] Common amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) must be anhydrous. Insufficient base or a poor-quality base can halt the reaction.

    • Temperature: While many Sonogashira reactions run at room temperature, less reactive vinyl bromides may require heating (e.g., 60-80 °C) to facilitate the rate-limiting oxidative addition step.[4]

    • Solvent: Anhydrous, degassed solvents like DMF, THF, or dioxane are standard. The presence of water can negatively impact catalyst performance.[4]

Troubleshooting Workflow:

start No Sonogashira Product reagents Check Reagents: - Anhydrous/degassed solvent? - Dry, pure amine base? - High-quality alkyne? start->reagents catalyst Evaluate Catalyst: - Is Pd precatalyst air-stable? - Using bulky phosphine ligand? - Pyrazole inhibiting Pd? start->catalyst conditions Review Conditions: - Temperature too low? - Insufficient base? - Reaction time too short? start->conditions homocoupling Significant Homocoupling? reagents->homocoupling optimize Action: - Increase temperature incrementally. - Screen different bases (e.g., DBU). - Change ligand (e.g., SPhos, XPhos). catalyst->optimize conditions->optimize copper_free Action: - Switch to Copper-Free protocol. - Ensure rigorous degassing. - Slow addition of alkyne. homocoupling->copper_free Yes homocoupling->optimize No success Successful Coupling copper_free->success optimize->success cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig-type Reaction CBr4 CBr₄ Ylide [Ph₃P=CBr₂] Ylide CBr4->Ylide PPh3 2 eq. PPh₃ PPh3->Ylide Solvent1 Anhydrous DCM, 0 °C Ylide->Solvent1 Aldehyde 1-methyl-1H-pyrazole- 4-carbaldehyde Ylide->Aldehyde Slow Addition Product 4-(2,2-Dibromoethenyl)- 1-methylpyrazole Aldehyde->Product Workup Workup Product->Workup Aqueous Workup & Purification

Caption: Stepwise workflow for the Corey-Fuchs synthesis.

Methodology:

  • Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add triphenylphosphine (2.0 eq.) to the stirred DCM. Once dissolved, add carbon tetrabromide (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting dark-orange mixture at 0 °C for 30 minutes to form the ylide.

  • Aldehyde Addition: Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding pentane or hexane to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of celite or silica gel, washing thoroughly with DCM or ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides a reliable method for coupling the title compound while avoiding alkyne homocoupling. [6] Methodology:

  • Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 eq.), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and a stir bar to a reaction vial. [6]2. Solvent and Reagent Addition: Add anhydrous, degassed DMSO, followed by the base 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq.).

  • Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS. For mono-coupling, careful monitoring is essential to prevent double addition.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

References
  • Deng, X., & Mani, N. S. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses Procedure. Available at: [Link]

  • CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene. (n.d.). Google Patents.
  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? (n.d.). ResearchGate. Available at: [Link]

  • Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. (2025). PubMed Central. Available at: [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). PDF Free Download. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

  • Corey–Fuchs reaction. (n.d.). Wikipedia. Available at: [Link]

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Vinyl Dibromides: Versatile Partners in Cross-Coupling Reactions. (2010). Semantic Scholar. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Available at: [Link]

  • Corey-Fuchs Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Corey Fuchs reaction. (2019). YouTube. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Corey–Fuchs reaction enabled synthesis of natural products: a review. (2025). National Institutes of Health. Available at: [Link]

  • Antre, R. V., A, C., & Nagarajan, R. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. International Journal of Drug Design and Discovery. Available at: [Link]

  • Supramolecular complex of adamantyl-functionalized Pd(II)-N-heterocyclic carbene in aqueous media: a recyclable catalyst for Suzuki-Miyaura Coupling. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Available at: [Link]

  • Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. (2025). ResearchGate. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Available at: [Link]

  • Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. (n.d.). National Institutes of Health. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2025). ResearchGate. Available at: [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (n.d.). sioc-journal.cn. Available at: [Link]

  • ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (2025). ResearchGate. Available at: [Link]

  • STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES. (n.d.). SciSpace. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2,2-Dibromoethenyl)-1-methylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound throughout its handling, storage, and application in experimental workflows. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Introduction

This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring a substituted pyrazole ring and a dibromoethenyl moiety, also presents specific stability challenges. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide is structured to provide both quick answers to common questions and detailed troubleshooting protocols to address more complex stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of degradation. The likely culprits are photodegradation and/or oxidation. The pyrazole ring system can be sensitive to light, and organobromine compounds can degrade under UV or visible light, potentially leading to the formation of colored byproducts. Additionally, slow oxidation can occur upon exposure to air.

Q2: I've noticed a decrease in the purity of my compound over time, even when stored as a solid. What are the recommended storage conditions?

A2: For optimal stability of solid this compound, we recommend the following:

  • Storage Temperature: Cool to cold temperatures, ideally between 2-8°C. For long-term storage, -20°C is preferable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis.

Q3: Can I dissolve the compound in any organic solvent? Are there any incompatibilities I should be aware of?

A3: While this compound is soluble in many common organic solvents, certain precautions should be taken. Avoid prolonged exposure to basic conditions, as some pyrazole derivatives have shown susceptibility to hydrolysis in alkaline environments, such as a pH 8 buffer[1][2]. Protic solvents, if not properly dried, can also contribute to hydrolytic degradation over time. For solution-based experiments, it is advisable to use freshly prepared solutions and to store stock solutions under the same recommended conditions as the solid material (cool, dark, and under an inert atmosphere).

Q4: I am using this compound in a reaction that requires heating. What is its thermal stability?

A4: The dibromoethenyl group is analogous to a vinyl halide, which can be susceptible to thermal degradation. A primary degradation pathway for similar structures, like polyvinyl chloride (PVC), is dehydrohalogenation (in this case, loss of HBr) upon heating[3][4][5]. This can lead to the formation of unsaturated byproducts and discoloration. It is recommended to conduct thermal reactions at the lowest effective temperature and for the shortest possible duration. If high temperatures are unavoidable, consider performing the reaction under an inert atmosphere and in the presence of an acid scavenger.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to diagnosing and resolving stability issues with this compound.

Issue 1: Rapid Degradation Observed in Solution

Symptoms:

  • Rapid color change (yellowing or browning) of the solution.

  • Appearance of new peaks in analytical chromatograms (TLC, LC-MS, GC-MS).

  • Decreased peak area of the parent compound over a short period.

Potential Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Photodegradation 1. Protect from Light: Immediately switch to using amber glassware or wrap your reaction vessels and storage containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis. 2. Filter Out UV Light: If working in a well-lit area, consider using UV-filtering films on fume hood sashes or laboratory windows.
Oxidation 1. Use Degassed Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. 2. Work Under Inert Atmosphere: Prepare solutions and conduct experiments under a blanket of inert gas. 3. Consider Antioxidants: For long-term solution storage, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) may be beneficial. However, its compatibility with your downstream application must be verified.
Solvent-Mediated Degradation 1. Use High-Purity, Dry Solvents: Ensure that your solvents are anhydrous and of high purity. Impurities or water can initiate or catalyze degradation. 2. pH Considerations: If using a buffered system, maintain a neutral to slightly acidic pH. Avoid basic conditions, as pyrazole derivatives can be unstable at higher pH[1][2]. 3. Solvent Selection: If degradation persists, consider switching to a less reactive, aprotic solvent.
Issue 2: Inconsistent Results in Thermal Reactions

Symptoms:

  • Variable reaction yields.

  • Formation of multiple, difficult-to-separate byproducts.

  • Darkening or charring of the reaction mixture.

Potential Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Thermal Decomposition 1. Optimize Temperature: Carefully screen reaction temperatures to find the minimum required for efficient conversion. 2. Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating after the reaction is complete. 3. Use an Acid Scavenger: The thermal degradation of the dibromoethenyl group can release HBr, which can catalyze further degradation[3][4]. The addition of a non-nucleophilic base, such as proton sponge or hindered amines (e.g., diisopropylethylamine), can neutralize in-situ generated acid. The compatibility of the acid scavenger with your reaction chemistry must be confirmed.
Catalyst/Reagent Incompatibility 1. Screen Reagents: Certain strong bases or nucleophiles may react with the dibromoethenyl moiety. If possible, screen alternative reagents that are milder. 2. Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere to prevent oxidation, which can be accelerated at higher temperatures.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the best practices for preparing a stable stock solution of this compound for routine use.

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., DMSO, DMF, Dichloromethane)

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Dry the amber glass vial in an oven at 120°C for at least 2 hours and allow it to cool to room temperature in a desiccator.

  • Weigh the desired amount of this compound directly into the dried vial.

  • Seal the vial with the PTFE-lined cap.

  • Purge the vial with inert gas for 1-2 minutes by inserting a needle connected to the gas line through the septum and a second needle as an outlet.

  • Degas the solvent by sparging with the inert gas for 15-30 minutes.

  • Using a gas-tight syringe, add the desired volume of the degassed solvent to the vial.

  • Gently swirl or sonicate the vial until the compound is fully dissolved.

  • Store the stock solution at 2-8°C, protected from light. For long-term storage, -20°C is recommended.

Protocol 2: Monitoring Compound Stability by LC-MS

This protocol provides a general method for assessing the stability of this compound under specific experimental conditions.

Materials:

  • Stock solution of this compound

  • LC-MS system with a C18 column

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)

Procedure:

  • Prepare a sample of the compound under the conditions you wish to test (e.g., in a specific buffer, at an elevated temperature, or exposed to light).

  • At time zero (t=0), immediately inject an aliquot of the freshly prepared sample into the LC-MS.

  • Acquire the full scan mass spectrum and the UV chromatogram. Note the retention time and the peak area of the parent compound.

  • Incubate the remaining sample under the test conditions.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it into the LC-MS.

  • Monitor for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks in the chromatogram.

    • The mass-to-charge ratios of any new peaks to identify potential degradation products.

  • Plot the percentage of the remaining parent compound versus time to determine its stability under the tested conditions.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary hypothetical degradation pathways for this compound based on the known reactivity of its constituent functional groups.

G cluster_photodegradation Photodegradation (Light/UV) cluster_hydrolysis Hydrolysis (H₂O, pH dependent) cluster_thermal Thermal Degradation (Heat) main This compound photo_products Isomerization/Ring Cleavage/Debromination Products main->photo_products hydrolysis_products Potential Ring Opening or Side Chain Modification main->hydrolysis_products H₂O / OH⁻ / H⁺ thermal_products Dehydrobromination Products (e.g., Bromoalkyne) main->thermal_products Δ (-HBr)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines a systematic workflow for investigating and mitigating the instability of this compound.

G cluster_investigation Investigation cluster_mitigation Mitigation start Instability Observed (e.g., color change, new peaks) check_light Assess Photostability (light vs. dark control) start->check_light check_air Assess Oxidative Stability (air vs. inert atmosphere) start->check_air check_temp Assess Thermal Stability (room temp vs. elevated temp) start->check_temp check_solvent Assess Solvent/pH Stability (different solvents/buffers) start->check_solvent use_amber Use Amber Vials/ Protect from Light check_light->use_amber use_inert Use Inert Atmosphere/ Degassed Solvents check_air->use_inert optimize_temp Optimize Temperature/ Add Acid Scavenger check_temp->optimize_temp change_solvent Change Solvent/ Adjust pH check_solvent->change_solvent end_node Stable Compound/ Optimized Conditions use_amber->end_node use_inert->end_node optimize_temp->end_node change_solvent->end_node

Caption: Workflow for troubleshooting the stability of this compound.

References

  • A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). International Journal of Research, Vol-1, Issue-6, July 2014. [Link]

  • Study on the Thermal Stabilizing Process of Layered Double Hydroxides in PVC Resin. Polymers (Basel), 2023 Nov 27;15(23):4584. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 2019 Jul; 24(14): 2636. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 2021 Sep 23;6(39):25286-25297. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses, Vol. 90, p. 1 (2013). [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. The Journal of Organic Chemistry, 2018, 83 (1), pp 418–426. [Link]

  • How Do Vinyl Polymers Degrade Over Time? Chemistry For Everyone, YouTube, 23 July 2025. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 2000, 30:1, 1-6. [Link]

  • Effect of Accelerated Thermal Degradation of Poly(Vinyl Chloride): The Case of Unplasticized PVC. Polymers, 2022, 14, 4831. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 2009, 19(21), 6055-6058. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. Molecules, 2019, 24(14), 2636. [Link]

  • Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids in Herbs. Analytical and Bioanalytical Chemistry, 2007, 388(4), 881-887. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 2012, 56(2), 143-146. [Link]

  • Preparation method and application of bromopyrazole compound intermediate.
  • Mechanism of PVC Degradation. Rubber Chemistry and Technology, 1968, 41(4), 1029-1049. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed, 2009 Oct 1. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 2022, 27(1), 22. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 2022, 4(3), 856-889. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. International Journal of Recent Research in Life Sciences, Vol. 7, Issue 1, pp: (21-25), Month: January - March 2020. [Link]

  • Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. Analytical Chemistry, 2019, 91(15), 9849-9856. [Link]

  • Vinylic Halides. Britannica. [Link]

  • Biodegradation of polyvinyl chloride by Citrobacter koseri isolated from superworms (Zophobas atratus larvae). Frontiers in Microbiology, 2023, 14, 1184589. [Link]

  • Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish. Journal of Environmental & Analytical Toxicology, 2016, 6:4. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 2017, 22(1), 103. [Link]

  • 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97 (2008). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2017, 22(1), 137. [Link]

  • (Open Access) Kinetics Study of Degradation and Stabilizing Effect of Organic Thermal Stabilizers (EDTA, 1,2 Propane Diol, Benzoic Acid, and Phenol) for Rigid Polyvinyl Chloride (2004). Iranian Polymer Journal, 13(1), 59-65. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 2012, 56(2), 143-146. [Link]

  • synthesis of pyrazoles. YouTube, Jan 19, 2019. [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. ILT, Jan 22, 2025. [Link]

  • Review on Synthesis of pyrazole and pyrazolines. ResearchGate, August 2025. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In this guide, we delve into the comprehensive validation of the novel heterocyclic compound, 4-(2,2-dibromoethenyl)-1-methylpyrazole. This document is not a rigid protocol but rather a dynamic guide that explains the rationale behind the analytical choices, enabling scientists to adapt these principles to their own unique molecules. We will explore the expected outcomes from cornerstone analytical techniques—Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy—and compare these with data from structurally related compounds to build a robust, self-validating case for the target structure.

The Strategic Importance of Multi-faceted Structural Validation

In the synthesis of novel compounds, relying on a single analytical technique is fraught with peril. A seemingly correct molecular weight from a mass spectrum can correspond to multiple isomers. Similarly, an NMR spectrum, while powerful, can sometimes be ambiguous without corroborating data. Therefore, a multi-pronged approach is not just best practice; it is a necessity for scientific integrity. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, we create a network of evidence that, when consistent, provides unequivocal structural confirmation.

Mass Spectrometry: The First Line of Evidence

Mass spectrometry provides the molecular weight of a compound and, through its isotopic pattern and fragmentation, offers the first clues to its elemental composition. For an organobromine compound like this compound, the presence of bromine is a distinct calling card.

The Unique Isotopic Signature of Bromine

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This 1:1 isotopic ratio imparts a characteristic pattern in the mass spectrum. For a molecule containing one bromine atom, we expect to see two peaks of nearly equal intensity separated by two mass units (M+ and M+2)[1]. For our target molecule, which contains two bromine atoms, this pattern is squared. We anticipate a characteristic triplet for the molecular ion peak:

  • An M+ peak (containing two ⁷⁹Br atoms).

  • An M+2 peak (containing one ⁷⁹Br and one ⁸¹Br atom), which will be approximately twice the intensity of the M+ peak.

  • An M+4 peak (containing two ⁸¹Br atoms), with an intensity similar to the M+ peak.

This isotopic signature is a powerful and direct confirmation of the presence of two bromine atoms in the molecule.

Expected Mass Spectrum Data
FeatureExpected m/z for C₆H₆Br₂N₂Rationale
Molecular Ion (M+) 281.89 (for ⁷⁹Br, ⁷⁹Br)Corresponds to the molecular weight with the two lightest bromine isotopes.
M+2 Peak 283.89 (for ⁷⁹Br, ⁸¹Br)Presence of one heavy and one light bromine isotope. Expected to be the base peak in the molecular ion cluster.
M+4 Peak 285.89 (for ⁸¹Br, ⁸¹Br)Presence of two heavy bromine isotopes.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize a standard electron ionization energy of 70 eV. This provides reproducible fragmentation patterns.

  • Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic distribution of the molecular ion peak.

  • Data Interpretation: Analyze the molecular ion cluster for the characteristic 1:2:1 intensity ratio for a dibrominated compound. Examine the fragmentation pattern for logical losses, such as the loss of bromine atoms or the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will be instrumental in confirming the connectivity of the atoms.

¹H NMR: Mapping the Protons

The expected ¹H NMR spectrum will reveal the chemical environment and connectivity of the protons in the molecule.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H5 (pyrazole) ~7.5-7.8Singlet1HProtons on the pyrazole ring typically appear in this region. The C5 proton is adjacent to the nitrogen at position 1.
H3 (pyrazole) ~7.4-7.6Singlet1HThe C3 proton is also on the pyrazole ring.
Vinyl H ~7.0-7.3Singlet1HThe single proton on the dibromoethenyl group is expected to be deshielded due to the electronegativity of the bromine atoms and the anisotropic effect of the double bond.
N-CH₃ ~3.8-4.0Singlet3HThe methyl group attached to the nitrogen is typically found in this region.
¹³C NMR: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

CarbonExpected Chemical Shift (δ, ppm)Rationale
C5 (pyrazole) ~138-142The C5 carbon of the pyrazole ring.
C3 (pyrazole) ~128-132The C3 carbon of the pyrazole ring.
C4 (pyrazole) ~110-115The C4 carbon of the pyrazole ring, attached to the vinyl group.
Vinyl C-Br₂ ~90-95The carbon atom of the vinyl group bearing two bromine atoms will be significantly shielded by the heavy atom effect of bromine.
Vinyl C-H ~125-130The carbon atom of the vinyl group attached to the pyrazole ring.
N-CH₃ ~35-40The methyl carbon attached to the nitrogen atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • ¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Utilize a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on the expected values and comparison with data from similar pyrazole derivatives[2][3].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)VibrationRationale
~3100-3150 C-H stretch (aromatic/vinyl)Characteristic stretching vibrations for C-H bonds on the pyrazole ring and the vinyl group.
~2950-3000 C-H stretch (aliphatic)Stretching vibration of the methyl group's C-H bonds.
~1620-1650 C=C stretchStretching vibration of the carbon-carbon double bond in the ethenyl group.
~1500-1580 C=N, C=C stretch (ring)Characteristic ring stretching vibrations of the pyrazole ring.
~800-900 =C-H bend (out-of-plane)Bending vibration of the vinyl C-H bond.
~550-650 C-Br stretchCharacteristic stretching vibration for carbon-bromine bonds. The presence of two bromine atoms may lead to two distinct bands (symmetric and asymmetric stretching).
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with no sample preparation.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. Compare the obtained spectrum with known spectra of pyrazoles and vinyl halides[4][5].

Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Syn Synthesized Compound MS Mass Spectrometry (EI-MS) Syn->MS NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Syn->NMR IR IR Spectroscopy (FTIR) Syn->IR MW Molecular Weight & Isotopic Pattern MS->MW Connectivity Proton & Carbon Connectivity NMR->Connectivity FuncGroups Functional Group Identification IR->FuncGroups Compare Comparison with Literature Data MW->Compare Connectivity->Compare FuncGroups->Compare Structure Validated Structure: This compound Compare->Structure

Caption: Workflow for the structural validation of this compound.

Comparative Analysis with Alternative Structures

To further strengthen our structural assignment, it is crucial to consider and rule out potential isomers.

IsomerDifferentiating Spectroscopic Features
(E/Z)-4-(1,2-Dibromoethenyl)-1-methylpyrazole ¹H NMR: Would show two distinct vinyl proton signals, each likely a doublet due to coupling. ¹³C NMR: Would have two distinct vinyl carbon signals, both likely in the 110-125 ppm range.
3-(2,2-Dibromoethenyl)-1-methylpyrazole ¹H NMR: The pyrazole ring protons would show a different splitting pattern (likely two doublets) and chemical shifts compared to the 4-substituted isomer.
5-(2,2-Dibromoethenyl)-1-methylpyrazole ¹H NMR: Similar to the 3-substituted isomer, the pyrazole proton environment would be distinctly different from the 4-substituted target molecule.

By comparing the experimental data to the expected data for these alternatives, we can confidently exclude them. The observation of three singlets in the aromatic/vinyl region of the ¹H NMR spectrum is particularly diagnostic for the 4-substituted pyrazole with a 2,2-dibromoethenyl group.

Conclusion

The structural validation of a novel chemical entity like this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. The characteristic isotopic pattern in the mass spectrum confirms the presence of two bromine atoms. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of the atoms in the molecule, and IR spectroscopy verifies the presence of the key functional groups. By carefully acquiring and interpreting this data, and by comparing it to known values for related structures, researchers can achieve a high degree of confidence in their structural assignment, ensuring the integrity and reproducibility of their work.

References

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2020). 16.
  • Ok, S., Şen, E., & Kasımoğulları, R. (2020).
  • Jimeno, M. L., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Deng, X., & Mani, N. S. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses.
  • Chemistry LibreTexts. (2023).
  • Antanosyan, S. K. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry.
  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules.
  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
  • PubChem. 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis.
  • Jimeno, M. L., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Visnav. (2022).
  • PubChem.
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • SciELO México. (2011).
  • ChemicalBook. 1-Methylpyrazole(930-36-9) 1H NMR spectrum.
  • ChemicalBook. 4-Ethynyl-1H-pyrazole(57121-49-0) 1 H NMR.
  • ChemicalBook. Pyrazole(288-13-1) 13C NMR spectrum.
  • ResearchGate. (2022). synthesis of 1-vinyl-3(5)
  • PubChem. 1H-Pyrazole, 4-bromo-1-methyl-.
  • Google Patents. (2006).
  • PubChem. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • National Institute of Standards and Technology. 1H-Pyrazole. NIST WebBook.
  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed.
  • MDPI. (2022). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles.
  • PubChem. 3-Methylpyrazole.
  • National Institute of Standards and Technology. 4-Bromo-3,5-dimethylpyrazole-1-methanol. NIST WebBook.
  • PubChem. 4-Bromo-1-vinyl-1H-pyrazole.
  • ChemicalBook. Pyrazole(288-13-1) IR Spectrum.

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Dibromoethenyl and Bromoethynyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic functionalization of this privileged core is paramount for modulating pharmacological activity. Two particularly versatile, yet distinct, building blocks for elaboration are pyrazoles bearing dibromoethenyl and bromoethynyl substituents. Their respective vinyl and alkynyl halide motifs offer different gateways to complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity profiles of these two scaffolds. We will explore the fundamental electronic and steric differences that govern their behavior in key synthetic transformations, present comparative experimental data, and offer practical protocols to help you select the optimal substrate for your synthetic campaign.

Structural and Electronic Foundations of Reactivity

The divergent reactivity of dibromoethenyl and bromoethynyl pyrazoles stems directly from the hybridization of the carbon atom bonded to the bromine.

  • Dibromoethenyl Pyrazoles: Feature two bromine atoms attached to an sp²-hybridized vinyl carbon. The C(sp²)-Br bond is stronger and less polarized than a typical C(sp³)-Br bond. Resonance between the vinyl π-system and the pyrazole ring can further influence the bond's character.[2][3] The presence of two bromines opens the door for sequential or double cross-coupling reactions, offering a route to highly substituted ethenyl pyrazoles.

  • Bromoethynyl Pyrazoles: Possess a single bromine atom on an sp-hybridized alkynyl carbon. The C(sp)-Br bond is shorter and more polarized due to the higher s-character of the sp orbital, which makes the carbon more electronegative.[3] This structure is primed for reactions that exploit the unique reactivity of terminal alkynes or their halogenated counterparts, such as the Sonogashira coupling.[4][5]

This fundamental difference in hybridization is the primary determinant for the choice of catalytic systems and reaction conditions required to achieve successful transformations.

Logical Framework for Substrate Selection

The choice between a dibromoethenyl and a bromoethynyl pyrazole is dictated by the desired final molecular structure. The following diagram outlines a decision-making process for synthetic chemists.

G start Desired Target Scaffold? sub1 Internal Alkyne or Conjugated Enyne? start->sub1 sub2 Di- or Tri-substituted Styrenyl Moiety? start->sub2 sub3 Terminal Alkyne? start->sub3 reagent1 Use Bromoethynyl Pyrazole sub1->reagent1 Sonogashira Coupling reagent2 Use Dibromoethenyl Pyrazole sub2->reagent2 Sequential Suzuki Coupling reagent3 Use Bromoethynyl Pyrazole followed by deprotection (e.g., TMS-acetylene coupling) sub3->reagent3 Sila-Sonogashira

Caption: Decision tree for selecting the appropriate pyrazole building block.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling is the most powerful tool for functionalizing these halogenated pyrazoles. However, the optimal reaction class for each substrate differs significantly.

Sonogashira Coupling: The Domain of Bromoethynyl Pyrazoles

The Sonogashira reaction, which couples a terminal alkyne with a vinyl or aryl halide, is the quintessential transformation for bromoethynyl pyrazoles.[4][6] The high reactivity of the C(sp)-Br bond makes these substrates ideal partners.

  • Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond. This step is generally facile for alkynyl halides. A subsequent copper-mediated transmetalation with the terminal alkyne, followed by reductive elimination, yields the coupled product.[5]

  • Advantages: Reactions are often rapid and can be performed under mild conditions, including at room temperature.[4] Copper-free variants are also well-established to prevent the common side-reaction of alkyne homocoupling (Glaser coupling).[7][8]

  • Challenges: Pyrazole nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can mitigate this issue.[7]

Suzuki-Miyaura Coupling: Versatility of Dibromoethenyl Pyrazoles

While bromoethynyl pyrazoles can undergo Suzuki coupling, the dibromoethenyl scaffold offers unique synthetic potential through sequential, regioselective reactions. The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organic halide.[9][10]

  • Mechanism Insight: Similar to the Sonogashira reaction, the key step is the oxidative addition of Pd(0) to the C(sp²)-Br bond. This step is typically more challenging for vinyl bromides than for alkynyl bromides, often requiring higher temperatures or more active catalysts.[2][3]

  • Sequential Coupling: The two bromine atoms on the ethenyl group exhibit different reactivity due to steric and electronic factors. This allows for a stepwise functionalization. The first Suzuki coupling can be performed under milder conditions, followed by a second coupling with a different boronic acid under more forcing conditions to generate tri-substituted alkene moieties.[11][12]

  • Challenges: Achieving high selectivity in the first coupling can be challenging and may require careful optimization of the catalyst, ligand, base, and solvent.[9][13] In some cases, a mixture of mono- and di-coupled products is obtained.

Generalized Catalytic Cycle for Cross-Coupling

The diagram below illustrates the fundamental palladium catalytic cycle applicable to both Sonogashira and Suzuki reactions, highlighting the critical oxidative addition step where the reactivity of the C-Br bond is paramount.

G cluster_main Palladium Catalytic Cycle cluster_key Key pd0 Pd(0)L₂ pd2 R-Pd(II)L₂-X pd0->pd2 Oxidative Addition (R-X) transmetal R-Pd(II)L₂-R' pd2->transmetal Transmetalation (R'-M) transmetal->pd0 Reductive Elimination product R-R' transmetal->product R_X R-X = Pyrazole-CH=CBr₂ or Pyrazole-C≡CBr R_M R'-M = R'-B(OH)₂ (Suzuki) or R'-C≡CH (Sonogashira)

Caption: Generalized palladium catalytic cycle for cross-coupling reactions.

Comparative Data Summary

The following table summarizes typical reaction conditions and outcomes for the Sonogashira coupling of a bromoethynyl pyrazole and the sequential Suzuki coupling of a dibromoethenyl pyrazole, based on representative literature procedures.

FeatureBromoethynyl Pyrazole (Sonogashira)Dibromoethenyl Pyrazole (Suzuki)
Reaction Type Pd/Cu-catalyzed C(sp)-C(sp) couplingPd-catalyzed C(sp²)-C(sp²) coupling
Typical Substrates Terminal AlkynesAryl/Heteroaryl Boronic Acids
Catalyst System PdCl₂(PPh₃)₂, CuIPd(PPh₃)₄ or Pd(dppf)Cl₂
Base Amine (e.g., Et₃N, DIPA)Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent THF, DMF, or AmineDioxane/H₂O, Toluene, DMF
Temperature Room Temp. to 60 °C80 °C to 120 °C
Key Advantage High reactivity, mild conditions.Access to di- and tri-substituted alkenes via sequential coupling.
Potential Issue Alkyne homocoupling; catalyst inhibition.Selectivity control in mono-arylation; harsher conditions for second coupling.

This table is a generalized summary. Specific conditions and yields are highly substrate-dependent.

Experimental Protocols

The following protocols are illustrative examples for performing cross-coupling reactions with each pyrazole substrate.

Protocol 1: Sonogashira Coupling of a Bromoethynyl Pyrazole

This procedure outlines a typical copper co-catalyzed Sonogashira reaction.

Materials:

  • Bromoethynyl pyrazole derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Anhydrous, degassed triethylamine (Et₃N)

  • Anhydrous, degassed THF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the bromoethynyl pyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature (or heat to 40-60 °C if necessary) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sequential Suzuki-Miyaura Coupling of a Dibromoethenyl Pyrazole

This procedure describes a two-step, one-pot sequential coupling.

Materials:

  • Dibromoethenyl pyrazole derivative (1.0 eq)

  • Arylboronic acid #1 (1.1 eq)

  • Arylboronic acid #2 (1.5 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Aqueous Na₂CO₃ solution (2 M)

  • Dioxane

Procedure: Step A: First Coupling

  • In a round-bottom flask, combine the dibromoethenyl pyrazole, arylboronic acid #1, and Pd(PPh₃)₄.

  • Add dioxane, followed by the 2 M Na₂CO₃ solution.

  • Heat the mixture to 80-90 °C under an argon atmosphere and stir until TLC/LC-MS analysis indicates complete consumption of the starting material and formation of the mono-coupled product. Step B: Second Coupling

  • To the same reaction flask, add arylboronic acid #2.

  • Increase the temperature to 100-110 °C and continue stirring until the mono-coupled intermediate is fully consumed.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting di-coupled product by column chromatography.

Conclusion and Synthetic Outlook

The choice between dibromoethenyl and bromoethynyl pyrazoles is a strategic one, guided by the desired final molecular architecture.

  • Bromoethynyl pyrazoles are superior precursors for the synthesis of internal alkynes and conjugated enynes via the mild and efficient Sonogashira coupling. Their high reactivity makes them ideal for rapid diversification with a wide range of terminal alkynes.

  • Dibromoethenyl pyrazoles provide a powerful platform for constructing sterically congested and highly functionalized styrenyl-type pyrazoles. The ability to perform sequential Suzuki-Miyaura couplings allows for the controlled, stepwise introduction of two different aryl or heteroaryl groups, a feat not easily accomplished by other methods.[11]

Ultimately, both building blocks are invaluable assets in the medicinal chemist's toolbox. A thorough understanding of their distinct reactivity profiles, grounded in the principles of C(sp)-Br versus C(sp²)-Br bond activation, empowers researchers to design more efficient and innovative synthetic routes toward novel pyrazole-based therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1010. Retrieved from [Link]

  • D’yakonov, V. A., et al. (2015). Selective and Stepwise Cross-Coupling of 1,1-Dibromo-1-alkenes with Arylboronic Acids Catalyzed by a Palladium/Triphenylphosphine System. Russian Chemical Bulletin, 64(7), 1645–1650. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

  • Faria, J. V., et al. (2017). Pyrazole-Containing Scaffolds: A Review of the Last 10 Years of Synthetic and Medicinal Chemistry. Molecules, 22(7), 1178. Available at: [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • ChemistNATE. (2021). sp2 vs sp3 vs sp Hybridization. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Thieme Connect. (2008). The Preparation of Substituted Pyrazoles from β,β-Dibromo-enones by a Tandem Condensation/Suzuki-Miyaura Cross-Coupling Process. Synthesis, 2008(20), 3235-3243. Available at: [Link]

Sources

A Comparative Guide to Functionalized Pyrazoles: Profiling 4-(2,2-Dibromoethenyl)-1-methylpyrazole Against Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a multitude of biological targets.[2][4] This has led to the development of numerous FDA-approved drugs for a wide array of conditions, including cancer, inflammation, and infectious diseases.[1][5][6][7] The metabolic stability of the pyrazole ring is a key factor contributing to its frequent use in modern drug design.[1] The strategic functionalization of the pyrazole core is a pivotal strategy for modulating potency, selectivity, and pharmacokinetic properties, making the exploration of novel derivatives a highly active area of research.[8][9][10]

This guide provides a comparative analysis centered on the hypothetical, yet synthetically accessible, molecule 4-(2,2-Dibromoethenyl)-1-methylpyrazole . We will explore its projected synthesis, physicochemical properties, and potential biological relevance in comparison to three well-characterized pyrazole analogs: the simple precursor 4-Bromo-1-methylpyrazole , the bioactive isomer 4-Methylpyrazole (Fomepizole), and the structurally related 4-Bromo-1-vinyl-1H-pyrazole . This analysis aims to provide researchers with a framework for evaluating novel pyrazole derivatives and understanding the structure-activity relationships that govern their function.

Synthesis and Structural Comparison

The synthetic accessibility of a compound is a critical first step in its evaluation. While this compound is not a commercially cataloged compound, a plausible synthetic route can be designed based on established organometallic and olefination chemistries.

A logical starting point is the commercially available 4-Bromo-1-methylpyrazole .[11][12] This precursor can be subjected to a metal-halogen exchange followed by formylation to yield 1-methyl-1H-pyrazole-4-carbaldehyde. This aldehyde is then a substrate for a Corey-Fuchs reaction, which involves treatment with carbon tetrabromide and triphenylphosphine to generate the target 2,2-dibromoethenyl moiety.

Comparator Pyrazoles:

  • 4-Bromo-1-methylpyrazole: A key intermediate. Its synthesis typically involves the direct bromination of 1-methylpyrazole, often using N-Bromosuccinimide (NBS).[11]

  • 4-Methylpyrazole (Fomepizole): Prepared through various methods, including the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives.[13] It serves as an important structural isomer to the bromo- and ethenyl-substituted analogs.

  • 4-Bromo-1-vinyl-1H-pyrazole: This compound introduces a vinyl group at the N1 position, offering a different electronic profile compared to the N-methyl analogs.[14]

The introduction of the dibromoethenyl group at the C4 position is expected to significantly alter the molecule's electronic and steric profile. This bulky, electron-withdrawing substituent can influence ring electronics, lipophilicity, and the potential for the molecule to act as a Michael acceptor or participate in cross-coupling reactions.

Comparative Physicochemical Data

The following table summarizes key computed and experimental properties of the target compound and its comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Key Structural Feature
This compound C₆H₆Br₂N₂269.94~2.5 - 3.0C4-Dibromoethenyl group
4-Bromo-1-methylpyrazole [12]C₄H₅BrN₂161.00~1.2C4-Bromo substituent
4-Methylpyrazole (Fomepizole) [15]C₄H₆N₂82.100.9C4-Methyl substituent
4-Bromo-1-vinyl-1H-pyrazole [14]C₅H₅BrN₂172.01~1.5N1-Vinyl group

Comparative Biological Activity Profile

The functional groups on the pyrazole ring dictate its biological activity.[2][3] Halogenated compounds, in particular, are of great interest in medicinal chemistry, with bromine substitution often enhancing potency.[16]

  • Anticancer Potential: Pyrazole derivatives are extensively studied as anticancer agents.[5][8][16] They can induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways.[3] The dibromoethenyl group in our target compound is an electrophilic warhead that could potentially form covalent bonds with nucleophilic residues (like cysteine) in enzymes, a mechanism exploited by many targeted cancer therapies. This contrasts with 4-Methylpyrazole , which lacks such a reactive handle. A comparative screening against cancer cell lines like MCF-7 (breast) or A549 (lung), which are commonly used for evaluating pyrazoles, would be a logical first step.[16][17]

  • Enzyme Inhibition: 4-Methylpyrazole (Fomepizole) is a potent competitive inhibitor of alcohol dehydrogenase (ADH) and is used as an antidote for methanol or ethylene glycol poisoning.[13][15] The substitution at the C4 position is crucial for this activity. It is plausible that this compound could also interact with ADH or other dehydrogenases, though its bulkier C4-substituent would likely alter its binding affinity and specificity compared to the simple methyl group of Fomepizole.

  • Anti-inflammatory Activity: Many pyrazole derivatives exhibit significant anti-inflammatory properties, famously exemplified by the selective COX-2 inhibitor Celecoxib.[9][10][18] This activity is often evaluated using carrageenan-induced paw edema assays in rodent models.[9] Comparing the anti-inflammatory potential of our target compound with simpler analogs would reveal the contribution of the dibromoethenyl moiety to this effect.

Experimental Protocol: Comparative Cytotoxicity Evaluation via MTT Assay

To objectively compare the potential anticancer activity of these pyrazole derivatives, a standard colorimetric cell viability assay, such as the MTT assay, is employed.[16][17] This protocol is designed to be self-validating by including appropriate controls.

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of this compound and comparator pyrazoles against the MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[17]

  • Test Compounds (dissolved in DMSO to create 10 mM stock solutions)

  • Doxorubicin (Positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

Methodology:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in culture medium. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells containing only DMSO at the highest concentration used, and "untreated control" wells with medium only.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The mitochondrial succinate dehydrogenase in viable cells will convert the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow Visualization

The following diagram illustrates the experimental workflow for the comparative MTT assay.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Analysis seed Seed MCF-7 Cells (5,000 cells/well) incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Compound Dilutions (Test & Control Pyrazoles) incubate1->treat incubate2 Incubate 48h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50

Sources

Navigating the Bioactive Potential: A Comparative Screening Guide for 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazole nucleus is a well-established scaffold of significant pharmacological importance, with derivatives demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3][4] The novel compound, 4-(2,2-Dibromoethenyl)-1-methylpyrazole, presents a unique substitution pattern, particularly the dibromoethenyl group, which suggests the potential for distinct biological interactions. This guide provides a comprehensive, technically-grounded framework for the initial biological activity screening of this compound. We will objectively compare its potential performance with established pyrazole-based agents and provide detailed experimental protocols to ensure a robust and reproducible evaluation.

The core of our screening strategy is a tiered approach, beginning with broad-spectrum assays to identify general bioactivity, followed by more focused investigations to elucidate specific mechanisms of action. This guide is designed to be a self-validating system, with each experimental choice explained to provide a clear understanding of the scientific rationale.

Part 1: Initial Broad-Spectrum Screening - Unveiling Primary Bioactivity

The first step in characterizing a novel compound is to assess its general cytotoxic and antimicrobial potential. This provides a foundational understanding of its interaction with biological systems and guides subsequent, more specific assays.

In Vitro Cytotoxicity Assessment

A primary concern for any potential therapeutic is its effect on cell viability. We will employ the widely accepted MTT assay to determine the cytotoxic effects of this compound against a panel of human cancer cell lines and a normal, non-cancerous cell line to assess for tumor-specific effects.[5]

Comparative Compounds:

  • Doxorubicin: A standard chemotherapeutic agent with known potent cytotoxicity, serving as a positive control.

  • Celecoxib: An anti-inflammatory drug containing a pyrazole ring, to compare with a non-cytotoxic pyrazole derivative.[2]

  • (E)-4-(4-(3-Oxo-3-(2,4,5-trimethoxyphenyl)prop-1-en-1-yl)-3-phenyl-1H-pyrazol-1-yl)benzenesulfonamide (MS7): A pyrazole-based chalcone derivative with demonstrated tumor-specific cytotoxicity.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG-2 for liver cancer) and a normal human cell line (e.g., NIH/3T3) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound and comparative compounds in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each cell line.

Data Presentation: Comparative Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG-2 (Liver Cancer)NIH/3T3 (Normal Fibroblast)
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin~0.1~0.5~0.8~1.5
Celecoxib>100>100>100>100
Compound MS7~5~8~12>100
Antimicrobial Activity Screening

The presence of bromine atoms in the target molecule suggests potential antimicrobial properties, as halogenated heterocyclic compounds often exhibit such activity.[6][7] We will assess the antimicrobial efficacy against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Comparative Compounds:

  • Ciprofloxacin: A broad-spectrum antibiotic.

  • Fluconazole: A common antifungal agent.

  • A nitrofuran-containing tetrasubstituted pyrazole derivative: Known to exhibit good antibacterial and antifungal activity.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized suspensions of bacteria (Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Serially dilute the test compounds in broth in a 96-well plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
This compoundExperimental DataExperimental DataExperimental Data
Ciprofloxacin~1~0.5>128
Fluconazole>128>128~2
Nitrofuran-pyrazole derivative~8~16~4

Part 2: Elucidating the Mechanism of Action

Should the initial screening reveal significant cytotoxic activity, the next logical step is to investigate the underlying mechanism. A common pathway for anticancer agents is the induction of apoptosis and cell cycle arrest.[9][10]

Workflow for Mechanism of Action Studies

G A Initial Screening: Cytotoxicity Confirmed B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assay (Annexin V/PI Staining) A->C E G2/M Arrest B->E F S-Phase Arrest B->F G Apoptosis Induction C->G D Western Blot for Key Regulatory Proteins H Cyclin B1, p-cdc2 D->H I Caspase-3, PARP D->I E->D G->D

Caption: Workflow for Investigating the Mechanism of Cytotoxicity.

Cell Cycle Analysis

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Treatment: Treat the cancer cell line that showed the highest sensitivity with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight.

  • Staining: Resuspend the cells in PBS containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

  • Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Experimental Protocol: Annexin V-FITC/PI Staining

  • Treatment: Treat the selected cancer cell line with the test compound at its IC50 concentration for 24 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Part 3: Comparative Discussion and Future Directions

The biological activity of this compound will be dictated by its unique chemical structure. The dibromoethenyl moiety may confer enhanced lipophilicity, potentially improving cell membrane permeability. Furthermore, the electron-withdrawing nature of the bromine atoms could influence the electronic properties of the pyrazole ring, possibly leading to novel interactions with biological targets.

Should the compound exhibit potent and selective anticancer activity, further investigations could focus on identifying its specific molecular target. For instance, some pyrazole derivatives have been shown to inhibit tubulin polymerization or specific kinases.[11] If significant antimicrobial activity is observed, studies to determine its effect on microbial cell wall synthesis or DNA replication would be warranted.

The proposed screening cascade provides a robust and logical pathway for the initial biological characterization of this compound. By comparing its activity profile with well-characterized compounds, researchers can gain valuable insights into its potential as a lead compound for drug discovery.

Visualizing the Screening Funnel

G A Compound Synthesis and Characterization This compound B Primary Screening (Cytotoxicity & Antimicrobial Assays) A->B Broad Spectrum C Secondary Screening (Mechanism of Action Studies: Cell Cycle, Apoptosis) B->C Focused Investigation D Tertiary Screening (Target Identification, In Vivo Models) C->D Preclinical Development

Sources

A Comparative Spectroscopic Guide to Halogenated Pyrazoles for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. Halogenated pyrazoles are a cornerstone of modern medicinal chemistry and materials science, with their utility stemming from the profound impact of halogen substitution on their physicochemical and biological properties. Understanding the subtle yet significant spectroscopic variations imparted by different halogens is paramount for unambiguous structural elucidation, reaction monitoring, and the rational design of novel molecular entities.

This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to characterize halogenated pyrazoles. We will delve into the "why" behind the observed spectral trends, offering insights grounded in fundamental principles and supported by experimental data from authoritative sources.

The Influence of Halogenation on the Electronic Landscape of the Pyrazole Ring

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the pyrazole scaffold dramatically alters its electronic distribution. This is due to the interplay of two opposing electronic effects: the inductive effect (-I) and the resonance or mesomeric effect (+M). The electronegativity of the halogens decreases down the group (F > Cl > Br > I), leading to a corresponding decrease in the electron-withdrawing inductive effect. Conversely, the ability to donate lone pair electrons into the pyrazole's π-system (the +M effect) is most effective for fluorine due to better orbital overlap, and decreases for the larger halogens. This delicate balance of electronic effects is the primary determinant of the spectroscopic properties of halogenated pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Structural Nuances

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For halogenated pyrazoles, a multi-nuclear approach provides a wealth of information.

¹H NMR Spectroscopy

The chemical shifts of the pyrazole ring protons are highly sensitive to the nature and position of the halogen substituent. In the case of 4-halogenated pyrazoles, a clear trend is observed for the N-H proton. DFT calculations show that the resonances of the N-H proton shift downfield as the electronegativity of the halogen substituent decreases (i.e., fluoro is the most upfield)[1]. This is attributed to the decreasing electron-withdrawing inductive effect of the halogen, which leads to a deshielding of the N-H proton[1]. The chemical shifts of the C-H protons also show predictable trends, with protons closer to the halogen substituent experiencing the most significant shifts.

CompoundN-H (ppm)C3-H/C5-H (ppm)C4-H (ppm)
Pyrazole12.87.66.3
4-Fluoropyrazole12.67.5-
4-Chloropyrazole12.97.6-
4-Bromopyrazole13.07.6-
4-Iodopyrazole13.17.7-

Table 1: Comparative ¹H NMR chemical shifts (δ, ppm) of 4-halogenated pyrazoles.[1]

¹³C NMR Spectroscopy

The effect of halogenation on the ¹³C NMR chemical shifts is also pronounced. The carbon atom directly attached to the halogen (the ipso-carbon) experiences a significant shift that is dependent on the specific halogen. For instance, in substituted phenyl-pyrazoles, chlorine substitution has been studied[1]. The other ring carbons also exhibit shifts that reflect the electronic perturbations caused by the halogen.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)
Pyrazole134.7105.2134.7
4-Chloropyrazole130.5110.1130.5
4-Bromopyrazole131.296.5131.2
4-Iodopyrazole135.267.8135.2

Table 2: Comparative ¹³C NMR chemical shifts (δ, ppm) of 4-halogenated pyrazoles in DMSO-d₆.

¹⁹F NMR Spectroscopy

For fluorinated pyrazoles, ¹⁹F NMR is an indispensable tool. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the substitution pattern and intermolecular interactions. The large chemical shift dispersion in ¹⁹F NMR often allows for the resolution of signals that would overlap in ¹H NMR spectra.

¹⁵N NMR Spectroscopy

¹⁵N NMR, although less commonly used due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct insight into the electronic environment of the nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 are influenced by the halogen substituent, reflecting changes in electron density and hybridization. Computational studies on polynitropyrazoles have shown the utility of ¹⁵N NMR in understanding the electronic structure of substituted pyrazoles[2][3][4].

Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them.

Infrared (IR) Spectroscopy

In halogenated pyrazoles, the N-H stretching frequency is a particularly informative diagnostic tool. For the series of 4-halogenated pyrazoles, the N-H stretching frequency decreases as the electronegativity of the halogen decreases (F > Cl > Br > I)[1]. This is because the less electronegative halogens have a weaker inductive effect, leading to a stronger N-H bond and a higher vibrational frequency[1]. The C-X (halogen) stretching frequencies are also observable and are dependent on the mass of the halogen, with the C-I stretch appearing at the lowest frequency.

CompoundN-H Stretching Frequency (cm⁻¹)
Pyrazole~3140
4-Fluoropyrazole~3133
4-Chloropyrazole~3126
4-Bromopyrazole~3110
4-Iodopyrazole~3110

Table 3: Comparative N-H stretching frequencies (cm⁻¹) of 4-halogenated pyrazoles.[1]

Raman Spectroscopy

Raman spectroscopy is particularly useful for observing vibrations that result in a change in polarizability. In halogenated pyrazoles, the symmetric vibrations of the pyrazole ring and the C-X stretching modes are often Raman active. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of these molecules.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The fragmentation of halogenated pyrazoles is heavily influenced by the nature of the halogen.

For example, in the mass spectrum of 4-bromopyrazole, the molecular ion peak is often the base peak, indicating its stability. Common fragmentation pathways include the loss of the bromine atom and the expulsion of HCN from the pyrazole ring[5]. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) are highly characteristic and aid in the identification of chlorinated and brominated compounds.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) of halogenated pyrazoles are influenced by the halogen substituent's effect on the energy levels of the molecular orbitals. Generally, substitution on the pyrazole ring leads to a bathochromic (red) shift in the absorption maximum. Substitution at the 4-position often results in a larger bathochromic shift compared to substitution at the 3- or 5-positions[6].

Experimental Protocols

General NMR Sample Preparation
  • Weigh 5-10 mg of the halogenated pyrazole into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer for analysis.

dot

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert setup Setup Experiment (¹H, ¹³C, etc.) insert->setup acquire Acquire Data setup->acquire process Process FID acquire->process analyze Analyze Spectrum process->analyze compare Compare with Reference Data analyze->compare

Mass Spectrometry (Electron Ionization - EI)
  • Prepare a dilute solution of the halogenated pyrazole in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC).

  • The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, showing the relative abundance of each ion.

dot

ms_workflow sample_prep Sample Preparation (Dilute Solution) introduction Sample Introduction (GC or Direct Probe) sample_prep->introduction ionization Ionization (Electron Ionization) introduction->ionization mass_analysis Mass Analysis (m/z Separation) ionization->mass_analysis detection Detection & Spectrum Generation mass_analysis->detection

Conclusion

The spectroscopic characterization of halogenated pyrazoles is a multifaceted endeavor that requires the judicious application of several analytical techniques. By understanding the fundamental principles behind how halogen substitution influences the spectroscopic properties of the pyrazole core, researchers can confidently elucidate the structures of novel compounds and gain valuable insights into their electronic nature. This guide serves as a foundational resource to aid in this critical aspect of chemical research.

References

  • Krueger, K. L., Herrera, S., Chakraborty, I., Mebela, A. M., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole, 3-amino-5-(4-bromophenyl)-. [Link]

  • Begtrup, M., & Larsen, P. (1990). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 28(8), 668-675.
  • de Santos, E. B., & de Souza, M. V. N. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]

  • Claramunt, R. M., Elguero, J., & Fruchier, A. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(8), 861-867. [Link]

  • Moldovan, D., Oniga, S. D., Parvu, A., Vlase, L., & Oniga, O. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3693. [Link]

  • Elguero, J., Goya, P., & Martinez, A. (1987). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 25(9), 758-763.
  • Li, J., Wang, Y., & Zhang, J. (2009). The Ultraviolet Absorption Spectra of Pyrazoles and1-Carboxamidepyrazoles and Their Application. Journal of the Chinese Chemical Society, 56(6), 1163-1167. [Link]

  • Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., & Elguero, J. (2010). Bifunctional dipyridylpyrazole silver complexes with tunable thermotropic liquid crystal and luminescent behaviour. Dalton Transactions, 39(26), 6069-6080. [Link]

  • Claramunt, R. M., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]

  • Alkorta, I., Elguero, J., & Claramunt, R. M. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(18), 4236. [Link]

  • McKay, G., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(13), 9325-9335. [Link]

  • Skorka, L., et al. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Materials, 15(6), 2263. [Link]

  • McCord, J. P., Strynar, M. J., & Washington, J. W. (2020). Emerging Chlorinated Polyfluorinated Polyether Compounds Impacting the Waters of Southwestern New Jersey Identified by Use of Nontargeted Analysis. Environmental Science & Technology Letters, 7(10), 733-739. [Link]

  • Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]

  • Nemec, S., et al. (2022). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 12(14), 8565-8573. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Molecules, 19(12), 20561-20573. [Link]

  • Gomaa, M. A. M. (2018). Fluorescent Chemosensors Based on Pyrazole Derivatives. IntechOpen. [Link]

  • Jimeno, M. L., et al. (1993). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 31(3), 292-295. [Link]

  • Alkorta, I., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital.CSIC. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. In 5 Combination of 1H and 13C NMR Spectroscopy. Georg Thieme Verlag.
  • Alkorta, I., et al. (2020). Experimental SSNMR and calculated 15 N chemical shifts of NH-pyrazoles. ResearchGate. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry, 21(23), 3803–3814. [Link]

  • Bîcu, E., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 28(23), 7801. [Link]

  • Keypour, H., & Dehghani, A. (2000). "H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 24(3), 293-297.
  • Wujec, M., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Hofsäss, S., et al. (2022). Spectroscopic characterization of the a 3 Π state of aluminum monofluoride. The Journal of Chemical Physics, 156(12), 124306. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of the synthesized pyrazole derivative, 4-(2,2-Dibromoethenyl)-1-methylpyrazole. As a key structural motif in medicinal chemistry, the pyrazole core is integral to numerous therapeutic agents.[1][2][3] The synthetic integrity of novel derivatives like the topic compound is paramount for reliable downstream applications, from high-throughput screening to preclinical development. This document moves beyond standard protocols to explain the causal-driven choices in method selection and data interpretation, ensuring a robust and self-validating approach to purity confirmation.

The Synthetic Context: Anticipating Impurities

The purity assessment of a synthesized compound begins with an understanding of its synthetic route, which predicts potential impurities. While multiple pathways to vinylpyrazoles exist, a common and logical approach for this compound involves a two-step sequence starting from 1-methylpyrazole-4-carbaldehyde. This proceeds via a Corey-Fuchs reaction, which generates the dibromoethenyl group from an aldehyde.

Understanding this pathway is critical because it informs our analytical strategy. We must develop methods capable of separating and detecting:

  • Unreacted Starting Materials: 1-methylpyrazole-4-carbaldehyde.

  • Reaction Intermediates: The monobromo-vinyl intermediate.

  • Reagent-Derived Byproducts: Triphenylphosphine oxide.

  • Solvent Residues: Residuals from the reaction and purification solvents.

A Multi-Modal Approach to Purity Verification

No single technique provides a complete purity profile. A robust assessment relies on the orthogonal application of several analytical methods. The workflow below illustrates a comprehensive strategy, moving from qualitative checks to quantitative determination and structural confirmation.

Purity_Assessment_Workflow cluster_0 Synthesis & Crude Product cluster_1 Purification & Initial Checks cluster_2 Quantitative & Structural Analysis Crude Crude Synthesized This compound TLC Qualitative TLC Analysis (Reaction Monitoring) Crude->TLC Initial Check Purification Column Chromatography (Silica Gel) TLC->Purification Guides Purification HPLC Quantitative RP-HPLC (Purity %, Impurity Profile) Purification->HPLC Primary Purity Assay NMR Structural Confirmation (¹H, ¹³C NMR) Purification->NMR Structural Identity MS Molecular Weight Verification (GC-MS/LC-MS) Purification->MS Mass Confirmation EA Elemental Composition (CHN Analysis) Purification->EA Compositional Proof

Caption: Overall workflow for the purification and purity assessment of the target compound.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is driven by the specific question being asked—be it structural identity, quantitative purity, or impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation. For this compound, both ¹H and ¹³C NMR are indispensable for confirming that the correct molecule has been synthesized.

Expertise & Causality: The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical; deuterated chloroform (CDCl₃) is often a good starting point for non-polar to moderately polar, non-protic compounds. The expected chemical shifts are predicted based on the electronic environment of each nucleus. The pyrazole ring protons will appear in the aromatic region, while the vinyl proton will be a singlet further downfield. The N-methyl group will be a distinct singlet in the aliphatic region. The presence of starting aldehyde would be immediately obvious by a characteristic singlet around 9-10 ppm.

Predicted ¹H NMR Signals (in CDCl₃):

  • ~7.5-8.0 ppm: Two singlets, corresponding to the two protons on the pyrazole ring (C3-H and C5-H).

  • ~7.0-7.5 ppm: One singlet, corresponding to the vinyl proton (-CH=CBr₂).

  • ~3.9 ppm: One singlet, corresponding to the N-methyl protons (-NCH₃).

Trustworthiness through Self-Validation: The integration of these peaks should correspond to a 1:1:1:3 proton ratio. Any significant deviation or the presence of unassignable peaks indicates impurities. For example, a peak around 9.8 ppm would strongly suggest residual 1-methylpyrazole-4-carbaldehyde.

Mass Spectrometry (MS)

MS provides unambiguous confirmation of the compound's molecular weight and offers clues to its structure through fragmentation patterns. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for identifying and quantifying impurities.

Expertise & Causality: For this compound, the most critical diagnostic feature is the isotopic pattern conferred by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a molecule with two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak cluster in a ~1:2:1 intensity ratio.[4] This pattern is a definitive signature for the presence of the dibromoethenyl group.

Expected Mass Spectrum Features (Electron Ionization):

  • Molecular Ion (M⁺): A cluster of peaks showing the 1:2:1 ratio for the dibrominated species.

  • Key Fragments: Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN from the heterocyclic ring.[5][6] We would also expect to see fragmentation corresponding to the loss of one or both bromine atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard technique for determining the quantitative purity of a drug substance. A validated Reverse-Phase HPLC (RP-HPLC) method can provide a precise percentage purity value (e.g., 99.5% area) and profile all detectable impurities.

Expertise & Causality: The development of a robust HPLC method requires careful selection of a stationary phase (column) and mobile phase. For a moderately polar compound like our target, a C18 column is an excellent starting point as it separates compounds primarily based on hydrophobicity.[7][8] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation between the main peak and any impurities. Adding a small amount of acid, like 0.1% trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any basic sites.[8]

Trustworthiness through Self-Validation: An HPLC method is not trustworthy until it is validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a specific range.[7][8]

  • Accuracy & Precision: Ensuring the measured values are close to the true value and are reproducible.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[7][8]

Experimental Protocols

Protocol 1: Quantitative Purity by RP-HPLC

This protocol outlines a starting point for developing a validated purity assay.

HPLC_Method_Dev start Start: Purified Compound prep Prepare Sample (e.g., 1 mg/mL in Acetonitrile) start->prep column Select Column (e.g., C18, 4.6x150mm, 5µm) prep->column mobile_phase Initial Mobile Phase (e.g., 50:50 ACN:Water + 0.1% TFA) column->mobile_phase run Perform Isocratic Run (e.g., 1 mL/min, 254 nm) mobile_phase->run eval Evaluate Chromatogram (Peak Shape, Retention Time) run->eval optimize Optimize Separation (Adjust ACN/Water ratio or run gradient) eval->optimize Not Ideal? validate Validate Method (Linearity, Accuracy, Precision) eval->validate Good Separation? optimize->run end End: Validated Purity Method validate->end

Caption: A logical workflow for developing a validated RP-HPLC purity method.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).[7]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: Acetonitrile (ACN).

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of ACN to make a 1 mg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.[7]

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).

    • Gradient Program: Start with a 30-minute linear gradient from 30% B to 95% B. This broad gradient is designed to elute compounds of a wide polarity range and is a good starting point for method development.

  • Data Analysis: Integrate all peaks. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Comparative Summary of Techniques

TechniqueInformation ProvidedPrimary Use CaseAdvantagesLimitations
¹H / ¹³C NMR Atomic connectivity, structural identity, qualitative purity.Structure Confirmation Unambiguous structural data; detects proton-containing impurities.Not ideal for high-accuracy quantification without internal standards; less sensitive than MS or HPLC.
LC-MS / GC-MS Molecular weight, fragmentation patterns, impurity identification.Identity Confirmation Extremely sensitive; provides MW of impurities; isotopic patterns are definitive.[4]Isomers may not be distinguishable by MS alone; response factors vary for quantification.
RP-HPLC (UV) Quantitative purity, impurity profile, stability indication.Purity Quantification Highly accurate and precise for quantification; robust and reproducible; workhorse for quality control.[7][8]Requires a chromophore for UV detection; co-eluting impurities can be missed without MS.
Elemental Analysis Elemental composition (%C, H, N).Formula Confirmation Provides fundamental proof of elemental composition.Does not distinguish between isomers; requires high sample purity for accurate results.

Comparison with Alternatives in Drug Development

The this compound motif belongs to the broader class of vinylpyrazoles, which are versatile building blocks in medicinal chemistry.[9] Alternative structures might involve different halogenation patterns (e.g., monochloro-vinyl) or different substituents on the pyrazole ring to modulate pharmacological activity and physicochemical properties.[1][10]

  • Alternative 1: 4-(2-Chloroethenyl)-1-methylpyrazole: This analog would be synthesized via a Wittig-type reaction. Its purity assessment would follow the same multi-modal approach. In MS, the isotopic signature would change to the characteristic M/M+2 pattern of a single chlorine atom.

  • Alternative 2: 4-Ethynyl-1-methylpyrazole: A common precursor or alternative functional group. Purity assessment would be similar, though its higher polarity might require adjustments to the HPLC mobile phase (e.g., a lower starting percentage of organic solvent).

The analytical framework described in this guide is not limited to the title compound but serves as a robust template for any novel synthesized pyrazole derivative. The key is to use the predicted structure to anticipate the analytical results and to employ orthogonal techniques to build a comprehensive, trustworthy purity profile.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative. International Journal of ChemTech Research. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole... in Nanosuspension. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis, Characterization and Biological Evaluation of Substituted Pyrazoline Derivatives. Paper Publications. [Link]

  • Supplementary Information for Synthesis of Pyrazole Derivatives. The Royal Society of Chemistry. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study... of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules. [Link]

  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Journal of Emerging Technologies and Innovative Research. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity (PDF). ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of... Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Saudi Chemical Society. [Link]

  • 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. Molbase. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. Inno Pharmchem. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and presence in numerous approved drugs.[1] This guide provides a comprehensive comparative analysis of pyrazole derivatives through the lens of molecular docking, a critical in silico technique that accelerates drug discovery by predicting ligand-protein interactions.[2] We will explore the performance of various pyrazole analogs against key therapeutic targets, supported by a synthesis of data from recent studies. This document is designed for researchers, scientists, and drug development professionals, offering objective comparisons, detailed experimental protocols, and insights into the causal factors behind methodological choices to facilitate informed decision-making in inhibitor design.

The Central Role of Pyrazoles and Molecular Docking in Drug Discovery

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a structural motif of immense interest in pharmaceutical research.[1][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within the binding sites of proteins.[6]

Molecular docking is an indispensable computational tool that models the interaction between a small molecule (ligand) and a macromolecule (protein). It predicts the binding pose and affinity, typically expressed as a docking score in kcal/mol. This process allows for the rapid screening of large compound libraries, prioritization of candidates for synthesis, and rationalization of structure-activity relationships (SAR).[2][6] When applied to pyrazole derivatives, docking studies provide invaluable insights into how structural modifications influence binding to therapeutic targets.

Comparative Docking Analysis: Pyrazoles vs. Key Protein Targets

The efficacy of pyrazole-based compounds is often linked to their ability to inhibit specific protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[3][7] Other notable targets include enzymes involved in microbial pathogenesis and inflammatory pathways.[8][9]

Prominent Protein Targets for Pyrazole Derivatives

Several protein families have been extensively studied as targets for pyrazole inhibitors. Below is a summary of key examples with their respective functions and Protein Data Bank (PDB) IDs, which provide the structural basis for docking studies.

Target Protein FamilySpecific ExamplePDB IDTherapeutic AreaRationale for Targeting
Receptor Tyrosine Kinases Epidermal Growth Factor Receptor (EGFR)1XKK, 4HJOOncologyOverexpressed in various cancers; mutations lead to uncontrolled cell growth.[6][10]
Receptor Tyrosine Kinases Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)2QU5, 4AGDOncologyCrucial for angiogenesis, the formation of new blood vessels that supply tumors.[3][11]
Serine/Threonine Kinases Cyclin-Dependent Kinase 2 (CDK2)2VTOOncologyA key regulator of the cell cycle; its inhibition can halt cancer cell proliferation.[3]
Serine/Threonine Kinases Aurora A Kinase2W1GOncologyInvolved in mitotic spindle formation; a target for disrupting cell division in cancer.[3]
Bacterial Enzymes DNA Gyrase6QX2Infectious DiseaseEssential for bacterial DNA replication; a well-established target for antibiotics.[12]
Inflammatory Enzymes Cyclooxygenase-2 (COX-2)5IKRInflammationA key enzyme in the inflammatory pathway; selective inhibition is desirable for anti-inflammatory drugs.[13]
Performance Comparison of Pyrazole Derivatives

The following table synthesizes docking results from various studies, comparing the binding affinities of different pyrazole derivatives against their respective targets. This data highlights how substitutions on the pyrazole core can dramatically influence inhibitory potential.

Pyrazole Derivative ClassTarget ProteinRepresentative Binding Energy (kcal/mol)Key Interacting Residues (Examples)Reference
Thiazolyl-PyrazolinesEGFR Kinase-10.9 to -10.6 (mutant)Met793, Leu718, Asp855[6][14]
Pyrazole-CarboxamidesCarbonic Anhydrase (hCA II)-8.5 to -9.1His94, His96, Thr200
Ferrocenyl-PyrazolesBacterial DNA Gyrase-9.6Ala588[12]
TriarylpyrazolesMultiple Kinases (EGFR, AKT1)-8.5 to -9.5Cys797, Leu844 (EGFR)[7]
Pyrazole-linked PyrazolinesEGFR Tyrosine Kinase-8.0 to -9.0Met793, Leu718[10]
Pyrazole-based ChalconesTubulin (Colchicine Site)-7.5 to -9.0Cys241, Leu248[15]
Coumarin-PyrazolesTyrosine Kinase (Src)-15.55 to -17.92Arg175, Ser177, Thr179

Note: Binding energies are not directly comparable across different studies due to variations in software and protocols. The values serve to illustrate relative performance within a given study.

Methodological Deep Dive: A Self-Validating Docking Workflow

To ensure the scientific integrity of in silico predictions, a robust and self-validating protocol is essential. The following section details a standard workflow for a comparative docking study using widely accepted tools like AutoDock Vina.

Experimental Protocol: Comparative Docking with AutoDock Vina

This protocol provides a step-by-step guide for docking a library of pyrazole derivatives against a chosen protein target, such as EGFR.

Step 1: Protein Preparation

  • Action: Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1XKK) from the Protein Data Bank.

  • Causality: The crystal structure provides the precise 3D coordinates of the protein's atoms, which is the foundation for the docking simulation.

  • Action: Using molecular modeling software (e.g., UCSF Chimera, BIOVIA Discovery Studio), remove all non-essential molecules, such as water, co-factors, and existing ligands.[3]

  • Causality: Water molecules can interfere with ligand binding in the simulation, and the original ligand must be removed to make the binding site available for docking the new pyrazole derivatives.

  • Action: Add polar hydrogen atoms and assign atomic charges (e.g., Kollman charges). Save the prepared protein in the PDBQT file format.[16]

  • Causality: Correct protonation states are critical for accurately calculating electrostatic interactions and hydrogen bonds, which are key components of the docking score. The PDBQT format is required by AutoDock tools.

Step 2: Ligand Preparation

  • Action: Draw the 2D structures of the pyrazole derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Action: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Causality: Energy minimization finds the most stable, low-energy conformation of the ligand, which is the most likely state to be found in nature and provides a better starting point for docking.

  • Action: Save the prepared ligands in the PDBQT format, which defines rotatable bonds.

  • Causality: Defining rotatable bonds allows the docking software to explore different conformations of the ligand (flexible docking), leading to a more realistic prediction of the binding pose.

Step 3: Docking Execution

  • Action: Define the "grid box," a 3D coordinate system that encompasses the active site of the protein. This is often centered on the position of a known co-crystallized ligand.

  • Causality: The grid box limits the search space for the docking algorithm, focusing the computational effort on the region of the protein where binding is expected to occur, thus increasing efficiency and accuracy.

  • Action: Run the docking simulation using AutoDock Vina. The software will systematically place each ligand into the grid box, exploring various positions and conformations.

  • Causality: Vina uses a sophisticated scoring function to estimate the binding affinity for each pose, ranking them to identify the most favorable binding mode.[6]

Step 4: Analysis and Validation

  • Action: Analyze the output files. The primary result is the binding affinity (docking score) in kcal/mol. The pose with the lowest binding energy is considered the most likely.

  • Action: Visualize the top-ranked protein-ligand complexes. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking.[6]

  • Causality: Visualization is crucial for understanding why a particular derivative binds well. It helps to rationalize the SAR and provides ideas for further structural modifications to improve affinity.

  • Validation (Self-Correction): Re-dock the original co-crystallized ligand into the prepared protein. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose should ideally be less than 2.0 Å.[17]

  • Causality: This step validates the docking protocol itself. If the software can accurately reproduce the experimentally determined binding mode, it increases confidence in the predictions for the new, untested pyrazole derivatives.

Visualizing the Workflow

The following diagram illustrates the key stages of a typical comparative molecular docking workflow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Protein Structure (e.g., PDB: 1XKK) Ligands 2. Prepare Ligand Library (Pyrazole Derivatives) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Input Structures Dock 4. Execute Docking (AutoDock Vina) Grid->Dock Set Search Space Results 5. Analyze Docking Scores (ΔG, kcal/mol) Dock->Results Generate Poses & Scores Visualize 6. Visualize Interactions (H-Bonds, Hydrophobic) Results->Visualize Identify Key Interactions Validate 7. Validate Protocol (Re-docking, RMSD < 2Å) Visualize->Validate Confirm Accuracy Validate->Ligands Iterate & Optimize Ligand Design

Caption: A generalized workflow for comparative molecular docking studies.

Interpreting Binding Interactions

The interaction diagram below conceptualizes how a pyrazole derivative might bind within a kinase active site, forming critical interactions that lead to inhibition.

G cluster_protein Kinase Active Site pyrazole Pyrazole Core hinge Hinge Region (e.g., Ala807) pyrazole->hinge H-Bond (Acceptor) gatekeeper Gatekeeper Residue pyrazole->gatekeeper van der Waals r1 R1 Group (e.g., Phenyl) hydrophobic Hydrophobic Pocket r1->hydrophobic Hydrophobic/ π-π Stacking r2 R2 Group (e.g., Amide) r2->hinge H-Bond (Donor)

Caption: Conceptual binding mode of a pyrazole inhibitor in a kinase ATP pocket.

Conclusion and Future Directions

Comparative molecular docking is a powerful, cost-effective strategy for prioritizing pyrazole derivatives in drug discovery campaigns. The studies synthesized in this guide consistently demonstrate that pyrazole-based compounds can achieve high binding affinities against a range of therapeutically relevant protein targets, particularly kinases like EGFR and VEGFR.[3][6][7][18] The predictive power of these in silico methods, when grounded in a robust and validated protocol, provides a clear rationale for synthetic efforts.

Future work should focus on integrating molecular dynamics (MD) simulations to assess the stability of predicted binding poses over time and employing more advanced free energy calculation methods like MM/PBSA to refine binding affinity predictions.[17][19] Ultimately, while docking provides a vital roadmap, the insights gained must be validated through synthesis and subsequent in vitro and in vivo experimental testing to confirm the therapeutic potential of novel pyrazole derivatives.[20]

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kandeel, M. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 26(11), 3321. [Link]

  • Kumar, A., & Siddiqui, H. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04). [Link]

  • Rashmi T, & Vinutha S. (2025). Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type protein. Research Journal of Pharmacy and Biological and Chemical Sciences, 16(3), 78-86. [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]

  • Oubella, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(3), 10839-10850. [Link]

  • Sandhya, P. V., & Niyas, K. V. M. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of Applied Biology & Biotechnology, 9(02), 108-115. [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6). [Link]

  • Thangarasu, P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 441-445. [Link]

  • Nawaz, F., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. [Link]

  • Kumar, V., et al. (2021). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. Journal of Applied Pharmaceutical Science, 11(09), 103-111. [Link]

  • El-Naggar, A. M., et al. (2022). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Molecules, 27(15), 4991. [Link]

  • Sharma, R., et al. (2025). Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer. ResearchGate. [Link]

  • Lv, K., et al. (2011). Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents. Bioorganic & Medicinal Chemistry, 19(21), 6433-6442. [Link]

  • Bojarska, J., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(13), 5085. [Link]

  • Dimmock, J. R., et al. (2018). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 23(12), 3148. [Link]

  • Thangarasu, P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]

  • Kumar, A., & Siddiqui, H. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04). [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry, 11(5), 13706-13714. [Link]

  • El-Marzouk, R., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Chemistry, 4(1), 101-118. [Link]

  • Kumar, D., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1538. [Link]

  • El-Sayed, W. M., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Heliyon, 11(2), e34190. [Link]

  • Kumar, A., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 25(17), 3908. [Link]

  • Akocak, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137976. [Link]

  • Abdel Reheim, M. A. M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(2), 335. [Link]

  • Kumar, A., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 25(17), 3908. [Link]

  • Pathan, M. A., et al. (2021). Molecular Docking and Antibacterial Studies of Pyranopyrazole Derivatives Synthesized Using [Pap-Glu@Chi] Biocatalyst Through a Greener Approach. Arabian Journal for Science and Engineering, 46, 7351–7364. [Link]

  • Abdel Reheim, M. A. M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. ResearchGate. [Link]

  • Al-Mokyna, F. H., et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences, 24(13), 10565. [Link]

  • Rashmi T, et al. (2022). Molecular Docking Studies On Antiviral Activity Of Novel Pyrazole Contain Hydrazineyl Pyrimidine Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 13(4), 23-28. [Link]

  • Saravanan, C., & Prakash, C. R. (2023). Molecular interactions of the pyrazole derivatives with the active site of protein. ResearchGate. [Link]

Sources

A Comparative Guide to the Cytotoxicity Profiling of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of cytotoxicity is a critical early-stage gatekeeper in the drug discovery pipeline, essential for identifying compounds with therapeutic potential while flagging those with undue toxicity.[1][2][3] This guide provides a comprehensive framework for assessing the cytotoxic profile of the novel compound, 4-(2,2-Dibromoethenyl)-1-methylpyrazole, a member of the pyrazole class of heterocyclic compounds known for a wide range of biological activities.[4][5] We present a multi-assay strategy, comparing the compound against well-characterized cytotoxic agents, Doxorubicin and Staurosporine, to build a robust and interpretable dataset. Detailed, field-tested protocols for key assays—MTT for metabolic viability, LDH release for membrane integrity, and Caspase-Glo® 3/7 for apoptosis—are provided, alongside an explanation of the scientific rationale underpinning each experimental choice. This guide is designed to equip researchers with the necessary tools to conduct a thorough and scientifically rigorous cytotoxicity assessment.

Introduction: The Rationale for Cytotoxicity Profiling

The journey of a novel chemical entity from discovery to clinical application is contingent on a favorable therapeutic index—maximizing efficacy while minimizing toxicity.[2] this compound belongs to the pyrazole family, a class of compounds noted for diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] Some brominated pyrazole derivatives have demonstrated significant cytotoxic properties, making a thorough evaluation of our target compound imperative.[6]

This guide will establish a foundational cytotoxic profile by addressing three core questions:

  • Cell Viability: Does the compound reduce the overall metabolic activity of a cell population?

  • Membrane Integrity: Does the compound induce necrosis or late-stage apoptosis, leading to plasma membrane rupture?[1]

  • Apoptotic Pathway Activation: Does the compound trigger programmed cell death through the activation of executioner caspases?

To contextualize the results, we will compare the activity of this compound with two industry-standard cytotoxic agents:

  • Doxorubicin: A widely used chemotherapeutic agent that primarily functions through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[7][][9]

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor known to reliably induce apoptosis in a wide variety of cell lines through caspase activation.[10][11][12][13]

Experimental Design & Workflow

A robust cytotoxicity assessment relies on a multi-pronged approach. Relying on a single assay can be misleading, as different compounds can induce cell death through distinct mechanisms (e.g., apoptosis, necrosis) that are detected with varying sensitivity by different methods.[14] Our proposed workflow integrates three complementary assays to provide a holistic view of the compound's cytotoxic effects.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Treatment & Incubation cluster_assays Phase 3: Parallel Assays cluster_analysis Phase 4: Data Analysis CellCulture 1. Cell Seeding (e.g., HeLa, A549) in 96-well plates CompoundPrep 2. Compound Dilution (Test & Control Compounds) Treatment 3. Cell Treatment (24h, 48h, 72h exposure) CompoundPrep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-Glo® 3/7 (Apoptosis) Treatment->Caspase IC50 IC50 Calculation (from MTT data) MTT->IC50 Compare Comparative Analysis (% Cytotoxicity, RLU) LDH->Compare Caspase->Compare Profile Cytotoxicity Profile & MoA Hypothesis IC50->Profile Compare->Profile

Caption: Overall experimental workflow for cytotoxicity profiling.

Core Cytotoxicity Assay Protocols

The following protocols are optimized for use in a 96-well plate format, which is ideal for dose-response studies.

MTT Assay: Measuring Metabolic Viability

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[15][16][17] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Staurosporine. Remove the old medium from the cells and add 100 µL of medium containing the desired compound concentrations. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[18]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into purple crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH Release Assay: Quantifying Membrane Damage

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[1][19] The LDH assay measures this released enzyme activity, providing a quantitative measure of cytotoxicity.[20]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. It is crucial to set up parallel plates for each assay.

  • Establish Controls: Designate wells for three types of controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO) to measure spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[21]

    • Medium Background Control: Wells with culture medium but no cells.

  • Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20][22]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Read the absorbance at 490 nm within one hour.

Calculation: Percent Cytotoxicity = 100 x [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Activity - Vehicle Control LDH Activity)]

Caspase-Glo® 3/7 Assay: Detecting Apoptosis

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation leads to the cleavage of critical cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis.[11][12] The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[23][24][25]

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Test Compound) Initiator_Caspases Initiator Caspases (Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases Activation Substrate_Cleavage Cellular Substrate Cleavage Executioner_Caspases->Substrate_Cleavage Assay_Reagent Caspase-Glo® 3/7 Reagent (Pro-luciferin DEVD Substrate) Executioner_Caspases->Assay_Reagent Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Luciferase_Reaction Luciferase + ATP + O₂ Assay_Reagent->Luciferase_Reaction Releases Aminoluciferin Light_Signal Luminescent Signal (Measured) Luciferase_Reaction->Light_Signal

Caption: Mechanism of the Caspase-Glo® 3/7 Assay.

Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a separate white-walled, clear-bottom 96-well plate suitable for luminescence assays.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer as per the manufacturer's protocol.[26] Allow it to equilibrate to room temperature before use.

  • Assay Procedure ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[24]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[24]

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Comparative Data Analysis

The data generated from these assays allow for a multi-dimensional comparison of the test compound against the controls. The results should be tabulated for clarity.

(Note: The following data is illustrative and serves as a template for presenting experimental results.)

Table 1: Comparative Cytotoxicity at 48 Hours (HeLa Cells)

CompoundIC₅₀ (µM) from MTT AssayMax % Cytotoxicity (LDH Assay)Max Caspase-3/7 Activation (Fold Change vs. Vehicle)
This compound 12.565% at 25 µM4.8x at 15 µM
Doxorubicin (Positive Control) 0.885% at 5 µM6.2x at 1 µM
Staurosporine (Positive Control) 0.0592% at 1 µM15.5x at 0.5 µM
Vehicle (0.1% DMSO) > 100< 5%1.0x (Baseline)

Interpretation of Illustrative Data:

  • IC₅₀ Value: The concentration of a compound that inhibits 50% of cell viability. This compound shows moderate cytotoxicity, being less potent than both Doxorubicin and Staurosporine.

  • LDH Release: The compound induces significant membrane damage at higher concentrations, confirming its cytotoxic effect. The lower maximum cytotoxicity compared to the controls might suggest that at certain concentrations, it may be cytostatic or induce apoptosis without immediate membrane rupture.

  • Caspase Activation: A nearly 5-fold increase in caspase-3/7 activity strongly suggests that the compound induces cell death, at least in part, through the apoptotic pathway.

Conclusion and Future Directions

This guide outlines a foundational, multi-assay strategy for the initial cytotoxicity profiling of this compound. By comparing its effects on metabolic activity, membrane integrity, and apoptosis induction against well-defined cytotoxic agents like Doxorubicin and Staurosporine, a clear and quantitative initial assessment can be achieved.

The illustrative data suggests that this compound is a moderately cytotoxic compound that acts, in part, by inducing apoptosis. The next logical steps in characterizing its mechanism of action would include:

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

  • Mitochondrial Membrane Potential Assays: To investigate if the compound triggers the intrinsic pathway of apoptosis.

  • Reactive Oxygen Species (ROS) Measurement: To explore the role of oxidative stress in its cytotoxic mechanism.

By employing this rigorous, multi-faceted approach, researchers can build a comprehensive and reliable profile of novel compounds, enabling informed decisions in the drug discovery and development process.

References

  • Mechanism of staurosporine-induced apoptosis in murine hepatocytes. Am J Physiol Gastrointest Liver Physiol.
  • Caspase-Glo® 3/7 Assay Protocol.
  • Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology.
  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentr
  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. BOC Sciences.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. PubMed.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.
  • LDH assay kit guide: Principles and applic
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Protocol for Cell Viability Assays. BroadPharm.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent
  • LDH cytotoxicity assay. Protocols.io.
  • Mechanism of staurosporine-induced apoptosis in murine hep
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Tox21.
  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Semantic Scholar.
  • MTT assay protocol. Abcam.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.
  • Caspase 3/7 Activity. Protocols.io.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. NIH.
  • Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. PubMed.
  • Caspase-Glo® 3/7 3D Assay Technical Manual.
  • LDH Assay. Cell Biologics Inc.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg
  • Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). PubMed.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH.
  • (PDF) Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.
  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. PMC - NIH.

Sources

A Senior Application Scientist’s Guide to the Synthetic Routes of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug development.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of biological interactions. This is evidenced by its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®), the anti-obesity drug Rimonabant, and the phosphodiesterase inhibitor Sildenafil (Viagra®).[2][3][4] The therapeutic relevance of pyrazoles has fueled extensive research into efficient and regioselective synthetic methodologies.[1][5]

This guide provides a comparative analysis of the most prominent synthetic strategies for accessing functionalized pyrazoles. We will delve into the mechanistic underpinnings of classical and modern methods, evaluate their respective strengths and limitations, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and optimize the most suitable synthetic route for their specific target molecules.

Classical Approaches: The Cyclocondensation Cornerstone

The most traditional and widely employed method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1] This approach, pioneered by Ludwig Knorr in 1883, remains a workhorse in heterocyclic chemistry due to its simplicity and the ready availability of starting materials.[1][6][7]

The Knorr Pyrazole Synthesis

The Knorr synthesis involves the reaction of a β-diketone, β-ketoester, or related 1,3-dielectrophile with a hydrazine.[8][9][10] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][11]

Mechanism and the Regioselectivity Challenge:

The primary challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is controlling regioselectivity.[1][6] The initial condensation can occur at either of the two distinct carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazoles. The outcome is dictated by the relative electrophilicity of the carbonyl carbons and the steric hindrance around them.

Knorr_Mechanism

Causality Behind Experimental Choices - Improving Regioselectivity:

Field-proven strategies to influence regioselectivity often involve modulating the electronic and steric properties of the substrates or the reaction conditions:

  • pH Control: Acidic conditions can protonate a specific carbonyl group, enhancing its electrophilicity and directing the initial nucleophilic attack of the hydrazine.[6]

  • Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity.[12] These solvents, through their unique hydrogen-bonding capabilities, can selectively stabilize one of the transition states over the other, favoring the formation of a single regioisomer.[12] For instance, in the synthesis of fluorinated tebufenpyrad analogs, switching from ethanol to HFIP improved the isomeric ratio from poor to as high as 97:3.

Synthesis from α,β-Unsaturated Carbonyls

An important variation involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones.[13][14] This reaction typically proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and oxidation to form the pyrazole. The oxidation step can occur in situ or be facilitated by an added oxidizing agent.[14]

[3+2] Cycloaddition Strategies: A Modern Approach to Regiocontrol

1,3-Dipolar cycloaddition reactions represent a powerful and often highly regioselective alternative to classical condensation methods.[2] These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (an alkyne or alkene) to construct the five-membered ring in a single, concerted, or stepwise step.

Diazo Compounds and Alkynes

The reaction between a diazo compound (the 1,3-dipole) and an alkyne is a direct and atom-economical route to pyrazoles.[15] A significant advantage is that these reactions can often be performed under mild, catalyst-free conditions simply by heating.[15] For α-diazocarbonyl substrates, the reactions can even be conducted under solvent-free conditions, affording products in high yields without the need for extensive purification.[15]

Cycloaddition_Workflow

Nitrile Imines and Alkenes/Alkynes

Nitrile imines, typically generated in situ from hydrazonoyl halides, are another class of 1,3-dipoles that react efficiently with dipolarophiles.[16] A notable strategy involves the use of "alkyne surrogates" or "alkyne synthons".[16][17] For example, a trisubstituted bromoalkene can react with a nitrile imine to form a bromopyrazoline intermediate, which then undergoes spontaneous elimination of HBr to afford the fully aromatic 1,3,4,5-tetrasubstituted pyrazole with excellent regioselectivity.[16] This approach circumvents the need for potentially unstable or inaccessible alkyne starting materials.

Late-Stage Functionalization: Metal-Catalyzed C-H Activation

For drug development professionals, the ability to modify a core scaffold in the later stages of a synthetic sequence is paramount. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new C-C and C-heteroatom bonds onto the pyrazole ring, obviating the need for pre-functionalized substrates.[4][18]

This strategy offers a more atom- and step-economical route to diverse pyrazole derivatives.[4] The regioselectivity is typically controlled by the inherent electronic properties of the pyrazole ring or by using a directing group. The C-5 proton is often the most acidic due to the inductive effect of the adjacent sp³-hybridized nitrogen, making it a prime target for deprotonation and subsequent functionalization.[18][19] In contrast, the C-4 position is the most nucleophilic and is susceptible to electrophilic aromatic substitution.[18] Various catalytic systems, often employing palladium, rhodium, or copper, have been developed to selectively functionalize the C-3, C-4, or C-5 positions.[4]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is a critical decision based on the desired substitution pattern, required regioselectivity, functional group tolerance, and scalability.

Parameter Knorr Synthesis (1,3-Dicarbonyls) [3+2] Cycloaddition (Diazo/Alkyne) C-H Functionalization
Regioselectivity Often poor to moderate; can be improved with specific solvents (e.g., HFIP).[12]Generally high to excellent.[15][16]High, determined by directing group or inherent reactivity.[4]
Substrate Scope Broad; requires 1,3-dicarbonyl or equivalent.[1]Broad; requires stable diazo compounds and alkynes/alkenes.Excellent for late-stage diversification of a pyrazole core.[4]
Functional Group Tolerance Moderate; sensitive groups may not tolerate acidic/basic conditions.Good to excellent; often proceeds under neutral, mild conditions.[17][20]Catalyst-dependent; can be very high.
Scalability Generally good; widely used in industry.Can be limited by the stability and accessibility of diazo precursors.Often used on a smaller, discovery scale; catalyst cost can be a factor.
Key Advantage Simple, inexpensive, readily available starting materials.High regiocontrol and atom economy.[15]Ideal for late-stage diversification and library synthesis.[4]
Key Disadvantage Regioisomer formation is a common issue.[1][6]Potential hazards and instability of diazo compounds.Requires pre-formed pyrazole ring; catalyst optimization may be needed.

Experimental Protocols

Protocol 1: Classic Knorr Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details the synthesis of a classic pyrazolone via the condensation of a β-ketoester with a substituted hydrazine.[6]

  • Rationale: Acetic acid serves as both the solvent and a mild acid catalyst to promote the condensation and subsequent cyclization. Refluxing ensures the reaction proceeds to completion. The product crystallizes upon cooling, providing a simple and efficient isolation method.

  • Materials:

    • Ethyl acetoacetate (1.0 equivalent)

    • Phenylhydrazine (1.0 equivalent)

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate and glacial acetic acid.

    • Add phenylhydrazine dropwise to the stirred solution. Note: The initial addition can be exothermic.[6]

    • Heat the reaction mixture to reflux and maintain for 1 hour.[6]

    • Monitor the reaction by TLC (e.g., 30% ethyl acetate/70% hexane).

    • After completion, cool the resulting syrupy mixture in an ice bath to facilitate crystallization.[6]

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from hot water or ethanol to obtain the pure pyrazolone.[6]

Protocol 2: [3+2] Cycloaddition for 1,3,5-Trisubstituted Pyrazole Synthesis

This protocol demonstrates a modern, highly regioselective synthesis via the reaction of a hydrazone with a nitroolefin, which acts as an alkyne surrogate after elimination.[21]

  • Rationale: This method achieves excellent regioselectivity by exploiting the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone.[21] The use of trifluoroethanol (TFE) and trifluoroacetic acid (TFA) as an additive provides an acidic medium that facilitates the reaction, especially for electron-deficient hydrazones.[21]

  • Materials:

    • N-arylhydrazone (1.0 equivalent)

    • Nitroolefin (1.1 equivalents)

    • Trifluoroethanol (TFE)

    • Trifluoroacetic acid (TFA) (e.g., 0.1 equivalents)

  • Procedure:

    • Dissolve the N-arylhydrazone and nitroolefin in TFE in a suitable flask.

    • Add trifluoroacetic acid (TFA) to the mixture.

    • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 2-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the pure trisubstituted pyrazole.

Conclusion and Future Outlook

The synthesis of functionalized pyrazoles has evolved significantly from the foundational Knorr synthesis to highly sophisticated metal-catalyzed and multicomponent reactions.[22] While classical condensation methods remain invaluable for their simplicity and scalability, modern strategies like [3+2] cycloadditions offer unparalleled control over regioselectivity. The advent of C-H functionalization has revolutionized the field, particularly for applications in drug discovery, by enabling rapid, late-stage diversification of complex molecules.

Future developments will likely focus on even more sustainable and efficient methodologies. This includes the use of photoredox catalysis, flow chemistry for improved safety and scalability (especially with hazardous intermediates like diazo compounds), and biocatalysis to achieve enantioselective pyrazole synthesis.[1][23] As our understanding of chemical reactivity deepens, the synthetic chemist's toolbox for accessing this vital heterocyclic scaffold will only continue to expand.

References

  • Z. Zhang, R.-P. Li, X. Gong, X. Xu, X. Peng, S. Tang. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • A. M. C. Torregrosa, R. J. Estévez, M. D. C. García-López, M. J. Pérez-Pérez. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • M. O. F. Khan, M. I. Khan, S. A. A. Shah, M. A. Halim, S. Khan. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect. Available at: [Link]

  • A. M. C. Torregrosa, R. J. Estévez, M. D. C. García-López, M. J. Pérez-Pérez. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • G. Padwa, A. Padwa. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. Available at: [Link]

  • S. Zhao, Y. Su, Z. Li, X. Liu, X. Feng. Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters. Available at: [Link]

  • X. Deng, N. S. Mani. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]

  • M. P. Rainey, C. L. Barnes, K. T. shameless. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health. Available at: [Link]

  • A. A. El-Atawy, M. M. El-Enany, N. A. Khalil, E. M. M. M. El-Telbani. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • S. Speck, M. A. R. Meier. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • K. Boujemaa, I. Ben Salem, R. Ben Salem. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • A. K. Gupta. Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • M. S. Al-Ghorbani, Z. A. D. Al-Tel, D. B. D. Al-Majedy, Y. A. D. Al-Majedy. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • S. Speck, M. A. R. Meier. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]

  • M. M. K. Boominathan, P. Knochel. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]

  • G. Kantar, S. A. Islam, C. S. Bayrak, E. S. G. Cil, S. O. Ak, Z. O. G. G. Ozturk. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Available at: [Link]

  • M. O. F. Khan, M. I. Khan, S. A. A. Shah, M. A. Halim, S. Khan. Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]

  • Y. Zhang, Q. Zhang, L.-G. Meng, K. Wang, L. Wang. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. Available at: [Link]

  • K. Boujemaa, I. Ben Salem, R. Ben Salem. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Y. Wang, W. Hu, X. Chen, X. She. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • D. C. Schmitt, A. P. Taylor, A. C. Flick, R. E. Kyne, Jr. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available at: [Link]

  • Unknown Author. Knorr Pyrazole Synthesis. Source Not Available.
  • A. Caron, J. G. M. Morton, J. G. de Vries, J. C. A. R.-J. Audic, N. Lefebvre, M. G. R.-R. L. V. G. V. G. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. National Institutes of Health. Available at: [Link]

  • D. Kumar, S. K. Singh. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. ResearchGate. Available at: [Link]

  • N. G. A. M. El-Gohary, N. S. El-Gohary, M. A. A. M. El-Gohary, W. M. A. M. El-Gohary, M. A. A. M. El-Gohary. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • A. Shiri, M. A. Bodaghifard, K. Saeidi. Green synthesis of pyrazole systems under solvent-free conditions. Journal of Sulfur Chemistry. Available at: [Link]

  • M. S. Refat, A. M. El-Sayed, A. M. Adam. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. Available at: [Link]

  • M. M. B. Marques. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. National Institutes of Health. Available at: [Link]

  • R. B. Patel, D. R. Patel, K. C. Patel. A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • D. M. Paal, C. Paal. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-(2,2-Dibromoethenyl)-1-methylpyrazole, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety principles for handling similar chemical structures and are designed to ensure the protection of personnel and the environment.

Hazard Assessment and Characterization

Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on analogous compounds, it should be treated as a hazardous substance with the potential for the following:

  • Toxicity: Pyrazole derivatives can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3] Some halogenated compounds are also classified as potential carcinogens.[4]

  • Irritation and Corrosion: Similar pyrazole compounds are known to cause skin and eye irritation, and in some cases, severe burns.[5][6]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination. Thermal decomposition of brominated compounds can produce hazardous byproducts such as hydrogen bromide and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[7][8]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationAnticipated EffectsSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral) Harmful if swallowed.[2]Category 4
Skin Corrosion/Irritation May cause skin irritation or burns.[5][6]Category 1C or 2
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][5]Category 1 or 2
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2][3]Category 3
Hazardous to the Aquatic Environment Potentially harmful to aquatic life.Halogenated organic compounds are often persistent and toxic to aquatic organisms.
Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[5][9] An eyewash station and safety shower must be readily accessible.[1]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[9] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection: A flame-retardant lab coat and long pants should be worn.[9] Disposable nitrile gloves are suitable for incidental contact; however, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[10]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][9]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE as described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent its spread. For solid spills, carefully sweep the material, avoiding dust generation.

  • Neutralize (if applicable and safe): For small spills, a neutralizing agent may be considered if the chemical properties are well understood and the reaction will not generate excessive heat or hazardous byproducts. This step should only be performed by trained personnel.

  • Collect and Containerize: Carefully collect the absorbed material or spilled solid into a clearly labeled, sealable hazardous waste container.[11]

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Proper Disposal Procedures

The disposal of this compound must be in accordance with local, state, and federal regulations. As a halogenated organic compound, it is classified as a hazardous waste.[12][13]

Waste Segregation and Collection:

  • Dedicated Waste Stream: this compound waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][14][15][16]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this will significantly increase disposal costs and complicate the disposal process.[14]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, absorbent pads), and reaction byproducts, in a designated and properly labeled halogenated waste container.

  • Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1][9]

  • Arrange for Pickup: Once the container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.

Disposal Decision Workflow

A Waste Generation (this compound) B Is the waste contaminated with other materials? A->B C Segregate as Halogenated Organic Waste B->C No D Characterize all components of the waste mixture B->D Yes E Select appropriate waste container and label C->E D->C F Store in designated Satellite Accumulation Area E->F G Arrange for disposal by EHS or licensed contractor F->G H Complete waste tracking documentation G->H

Caption: Decision workflow for the proper disposal of this compound waste.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and minimize their environmental impact. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety professionals.

References

  • Bekhit, A. A., Ashour, H. M., & Guemei, A. A. (2005). Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents. Archiv der Pharmazie-Chemistry in Life Sciences, 338(4), 167-174.
  • Occupational Safety and Health Administration. (2022, June 6). Ethylene Dibromide (1,2-Dibromoethane). Retrieved from [Link]

  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2020). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 82, 859-864.
  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2020). Products of thermal decomposition of brominated polymer flame retardants.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019, October 30). Ethylene dibromide - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1044 - 1,2-dibromo-3-chloropropane. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-276.
  • University of Washington. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet: 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • OSHA Training. (n.d.). 1,2-Dibromo-3-Chloropropane. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate (Naled). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • sioc-journal.cn. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Based on data from structurally related compounds, 4-(2,2-Dibromoethenyl)-1-methylpyrazole should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. Similar brominated pyrazole derivatives are classified as irritants and may be harmful if swallowed.[1][2][6]

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][6]

  • Acute Oral Toxicity: May be harmful if swallowed.[1]

Given these potential hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendations Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are necessary to protect against splashes.[7] A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[7]
Skin Protection Chemically resistant gloves (Nitrile or Neoprene), a flame-retardant lab coat, long pants, and closed-toe shoes.Double-gloving is recommended. While specific breakthrough times for this compound are not known, nitrile gloves generally offer good protection against incidental contact with a wide range of chemicals.[7] For prolonged contact, heavier-duty gloves should be considered. A lab coat, fully buttoned, along with long pants and closed-toe shoes, provides a barrier against accidental spills.[8]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.All handling of this compound should be performed within a certified chemical fume hood.[2] If there is a risk of generating aerosols or dusts, or if engineering controls are not sufficient, a respirator is required to prevent inhalation of potentially harmful vapors.[2][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit: Have a chemical spill kit appropriate for halogenated organic compounds readily available. This should include an inert absorbent material.

Handling Protocol
  • Don PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: If the compound is a solid, weigh it out in the fume hood. If it is a liquid, carefully transfer it using appropriate chemical-resistant pipettes or syringes.

  • Avoid Inhalation and Contact: Always handle the compound in a manner that minimizes the generation of dust or aerosols. Avoid direct contact with skin and eyes.[2]

  • Container Management: Keep the container tightly closed when not in use.[2]

Post-Handling and Cleanup
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water.

  • PPE Removal: Remove gloves using the proper technique to avoid contaminating your hands.[7] Dispose of them in the designated hazardous waste container. Remove your lab coat and other PPE before leaving the laboratory.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Scenario Immediate Action Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Small Spill Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[1] Collect the absorbed material into a sealed container for hazardous waste disposal.
Large Spill Evacuate the area immediately. Alert others and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

As a brominated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Collection: All waste materials, including contaminated gloves, absorbent materials from spills, and empty containers, should be collected in a clearly labeled, sealed container for halogenated organic waste.[10]

  • Disposal Method: The waste must be disposed of through a licensed hazardous waste disposal facility, likely via incineration with appropriate emission controls to handle the resulting hydrogen bromide.[11][12] Do not dispose of this compound down the drain or in regular trash.

Diagrams for Enhanced Understanding

PPE Selection Workflow

PPE_Selection start Start: Handling This compound fume_hood Work in a certified chemical fume hood? start->fume_hood yes_fume_hood Yes fume_hood->yes_fume_hood Yes no_fume_hood No fume_hood->no_fume_hood No ppe_check Don all required PPE: - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves (Double) - Flame-Retardant Lab Coat - Long Pants & Closed-Toe Shoes yes_fume_hood->ppe_check stop STOP! Do not proceed. Consult with EHS. no_fume_hood->stop respirator_check Is there a risk of aerosol/dust generation? ppe_check->respirator_check yes_respirator Yes respirator_check->yes_respirator Yes no_respirator No respirator_check->no_respirator No wear_respirator Wear NIOSH-approved respirator with organic vapor cartridge. yes_respirator->wear_respirator proceed Proceed with handling protocol. no_respirator->proceed wear_respirator->proceed

Caption: A decision-making flowchart for selecting the appropriate PPE.

Emergency Spill Response

Spill_Response spill Spill Detected assess_size Assess Spill Size spill->assess_size small_spill Small Spill assess_size->small_spill Small large_spill Large Spill assess_size->large_spill Large alert Alert personnel in the immediate area. small_spill->alert evacuate Evacuate the laboratory. large_spill->evacuate don_ppe Don appropriate PPE (respirator, gloves, etc.). alert->don_ppe contain Contain the spill with inert absorbent material. don_ppe->contain collect Collect absorbed material into a sealed hazardous waste container. contain->collect decontaminate Decontaminate the area. collect->decontaminate contact_ehs Contact Environmental Health & Safety. evacuate->contact_ehs secure_area Secure the area and prevent re-entry. contact_ehs->secure_area

Caption: Step-by-step procedure for responding to a chemical spill.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • PubChem. 4-Bromopyrazole. [Link]

  • PubChem. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Wits University. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • PubMed. (2007). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Dibromoethenyl)-1-methylpyrazole
Reactant of Route 2
Reactant of Route 2
4-(2,2-Dibromoethenyl)-1-methylpyrazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.